Propagermanium
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSBMNTNXEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ge2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065316 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12758-40-6, 126595-07-1 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propagermanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propagermanium [INN] | |
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| Record name | 12758-40-6 | |
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| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |
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| Record name | Carboxyethylgermanium sesquioxide | |
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| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |
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Foundational & Exploratory
Propagermanium discovery and synthesis history
An In-depth Technical Guide to the Discovery and Synthesis History of Propagermanium
Introduction
This compound, a polymeric organogermanium compound known chemically as bis(2-carboxyethylgermanium) sesquioxide, has carved a unique niche in the landscape of medicinal chemistry.[1][2] Also referred to by designations such as Ge-132, proxigermanium, and repagermanium, its molecular structure is represented by the formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][2][3][4] Since its inception, this compound has been the subject of significant scientific inquiry, primarily for its immunomodulatory, anti-inflammatory, and antiviral properties.[1][5] This interest is underscored by its approval in Japan for the treatment of chronic hepatitis B, a testament to its therapeutic potential.[1]
This guide provides a comprehensive exploration of the historical and technical journey of this compound, from its initial discovery and synthesis to the refined methodologies that have defined its production. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal chemistry behind its synthesis, offering field-proven insights into the development of this remarkable organometallic compound.
Part 1: The Genesis of this compound - A Tale of Concurrent Discovery
The year 1967 marks the seminal point in the history of this compound. The compound was first synthesized at the Asai Germanium Research Institute in Japan under the leadership of Dr. Kazuhiko Asai.[1][2][4][6][7][8][9][10][11] Dr. Asai's work was driven by a theoretical framework centered on the potential for organogermanium compounds to enrich the body with oxygen and mitigate disease, a concept he termed "miracle cure."[3][9][12]
Concurrently, and indicative of the burgeoning interest in organometallic chemistry during that era, the Russian chemist V.F. Mironov independently published a synthesis of a similar organic germanium compound in April of the same year.[1][3][13] While Asai's group pursued the compound for its perceived biological benefits, these parallel efforts firmly established the synthetic accessibility of this novel class of molecules.
Physicochemical Identity
This compound is a white, crystalline, and odorless powder with a slightly acidic taste.[1][4] It is a polymeric material built upon a repeating sesquioxide (Ge-O-Ge) framework.[6] A key feature that distinguishes it from many organometallic compounds is its notable solubility in water, particularly under alkaline conditions, which is crucial for its biological absorption and activity.[1][4][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [1][4] |
| Molecular Weight | 339.42 g/mol | [1][4] |
| Appearance | White, crystalline powder | [1][4] |
| Melting Point | Decomposes at 270°C | [1][4] |
| pKa | 3.6 | [1][4] |
| Water Solubility (20°C) | 1.09% | [1][4] |
| Water Solubility (pH 7.4) | >10% | [1][4] |
Part 2: The Synthesis of this compound - A Technical Deep Dive
The prevailing and most robust method for synthesizing this compound is a multi-step process that hinges on two core chemical transformations: the hydrogermylation of an unsaturated carboxylic acid followed by hydrolysis.[1][14][15] This pathway is favored for its efficiency and the ability to produce a high-purity final product, though it necessitates careful control to avoid contamination with inorganic germanium species.[1]
Core Synthetic Pathway
The synthesis begins with germanium dioxide (GeO₂), a common and stable germanium source. The overall strategy involves converting this inorganic starting material into a reactive organogermanium intermediate, which is then polymerized to yield this compound.
Step 1: Formation of Trichlorogermane (HGeCl₃)
The first critical step is the reduction of germanium dioxide in the presence of hydrochloric acid. This is typically achieved using a reducing agent such as sodium hypophosphite.[1][16]
-
Causality: Germanium dioxide is relatively inert. To facilitate the formation of a germanium-carbon bond, the germanium center must be made more reactive. The reduction in concentrated HCl converts Ge(IV) in GeO₂ to Ge(II) in the form of the trichlorogermanium anion (GeCl₃⁻), which exists in equilibrium with trichlorogermane (HGeCl₃). HGeCl₃ is the key reactive species for the subsequent hydrogermylation step.
Step 2: Hydrogermylation of Acrylic Acid
Trichlorogermane is then reacted directly with acrylic acid. This is an addition reaction where the H-Ge bond of trichlorogermane adds across the carbon-carbon double bond of acrylic acid.
-
Causality & Regioselectivity: The reaction proceeds via a hydrogermylation mechanism. The trichlorogermyl group (GeCl₃) adds specifically to the terminal carbon of the acrylic acid's vinyl group.[1][14] This regioselectivity is crucial as it ensures the formation of the desired linear carboxyethyl side chain, ultimately yielding 3-(trichlorogermyl)propanoic acid. This step is the cornerstone of the synthesis, as it establishes the stable germanium-carbon bond that defines the compound as an organogermanium.[15]
Step 3: Hydrolysis and Polymerization
The final step involves the hydrolysis of the 3-(trichlorogermyl)propanoic acid intermediate. The addition of water replaces the chlorine atoms on the germanium with hydroxyl groups.
-
Causality: The Ge-Cl bonds in the intermediate are highly susceptible to hydrolysis. The initial product, 3-(trihydroxygermyl)propanoic acid, is unstable and readily undergoes intermolecular dehydration (condensation).[17] This condensation reaction forms the characteristic and stable Ge-O-Ge (sesquioxide) linkages, resulting in the formation of the this compound polymer.[1]
Visualization of the Synthesis Workflow
Caption: Core synthesis pathway of this compound.
Detailed Experimental Protocol
The following is a consolidated, step-by-step methodology derived from established synthesis routes.[1][7][15][16]
-
Reaction Setup: In a suitable reaction vessel equipped for stirring and temperature control, a mixture of germanium dioxide (GeO₂), concentrated hydrochloric acid, and sodium hypophosphite is prepared.
-
Formation of Trichlorogermane: The mixture is heated (typically 30-50°C) and stirred for 1 to 3 hours.[16] This allows for the complete reduction of GeO₂ and the formation of trichlorogermane in solution.
-
Hydrogermylation: Acrylic acid is added to the reaction mixture. The reaction is typically maintained at room temperature and stirred for an additional 0.5 to 2 hours.[16] This period is sufficient for the hydrogermylation to proceed to completion, forming 3-(trichlorogermyl)propanoic acid.
-
Hydrolysis: The resulting solution containing the organogermanium intermediate is carefully hydrolyzed by the addition of water. This induces the precipitation of the white, polymeric this compound product.
-
Purification: The crude this compound precipitate is collected by filtration. To ensure the removal of unreacted starting materials and, critically, any residual inorganic germanium salts, the product is washed thoroughly. A common and effective method involves washing with an ethanol-water solution.[16]
-
Drying: The purified product is dried under vacuum to yield this compound as a fine, white crystalline powder.
-
Self-Validating System: The success of the synthesis is validated by the physicochemical properties of the final product. It should appear as a white powder, be insoluble in organic solvents but soluble in alkaline water, and its identity can be confirmed using infrared spectroscopy, which will show characteristic absorption bands for the C=O stretch (~1720 cm⁻¹) and the Ge-O-Ge stretch (~780 cm⁻¹).[6] Careful control of reaction conditions is paramount to prevent the formation of undesirable byproducts like germanium tetrachloride (GeCl₄).[16]
Part 3: A Glimpse into the Mechanism of Action
While this guide focuses on discovery and synthesis, understanding the therapeutic rationale provides essential context. This compound's biological effects are primarily attributed to its ability to modulate the immune system.[1][5]
The most well-characterized mechanism is its function as a C-C chemokine receptor type 2 (CCR2) antagonist.[1][18] It inhibits the signaling pathway of monocyte chemoattractant protein-1 (MCP-1, also known as CCL2).[19] This inhibition is not believed to be from direct receptor blocking, but rather through interaction with glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2.[19][20] By disrupting this axis, this compound reduces the migration of monocytes and macrophages to sites of inflammation, which is a key process in many chronic inflammatory diseases.[1]
Visualization of the MCP-1/CCR2 Inhibition Pathway
Caption: this compound's inhibition of the MCP-1/CCR2 pathway.
Beyond its anti-inflammatory role, this compound has demonstrated antiviral activity against viruses such as hepatitis B (HBV) and HIV, and it also possesses antioxidant properties by acting as a scavenger of free radicals.[1][5]
Conclusion
This compound stands as a significant achievement in organometallic medicinal chemistry. From its dual discovery in Japan and Russia in 1967 to the elucidation of a reliable and scalable synthesis pathway, its development has been a journey of careful chemical engineering. The hydrogermylation-hydrolysis route has proven to be a robust method for its production, providing a platform for the extensive biological and clinical investigations that have followed. As an approved therapeutic for chronic hepatitis B in Japan and a compound of interest for a range of inflammatory conditions, this compound's history underscores the successful translation of fundamental synthesis chemistry into a molecule with tangible therapeutic value. Ongoing research continues to explore its full potential, building on the foundational discovery and synthesis work established over half a century ago.
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An In-depth Technical Guide to the Physicochemical Properties of Bis(2-carboxyethylgermanium) Sesquioxide (Ge-132)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Landscape of a Promising Organogermanium Compound
Bis(2-carboxyethylgermanium) sesquioxide, commonly known as Ge-132 or propagermanium, is an organogermanium compound that has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer and immunomodulatory activities.[1][2][3] Unlike its inorganic counterparts, which can exhibit toxicity, Ge-132 is a water-soluble compound with a favorable safety profile, readily excreted from the body.[4][5] This guide provides a comprehensive exploration of the core physicochemical properties of Ge-132, offering a technical foundation for researchers and drug development professionals. Understanding these fundamental characteristics is paramount for formulation development, quality control, and the elucidation of its biological mechanisms of action.
This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative of Ge-132's physicochemical identity. We will delve into its molecular structure and synthesis, explore its solubility and stability, and detail the analytical methodologies crucial for its characterization. Throughout this guide, we will not only present data but also provide insights into the rationale behind the selection of specific experimental techniques, reflecting a senior application scientist's perspective on robust and reliable material characterization.
I. Molecular Structure and Synthesis: From Monomer to a Complex Polymer Network
The chemical formula for bis(2-carboxyethylgermanium) sesquioxide is C₆H₁₀Ge₂O₇, with a molecular weight of approximately 339.42 g/mol .[6][7] The IUPAC name is 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid.[7] In its solid, crystalline state, Ge-132 exists as a polymer with a complex three-dimensional network.[4][8] This structure is formed from a parent twelve-membered ring skeleton where each germanium atom is bonded to three oxygen atoms.[8] The carboxylate chains extend from this framework, forming hydrogen bonds that link adjacent germanium sesquioxide sheets.[4]
In aqueous solution, the polymeric structure of Ge-132 undergoes hydrolysis to form the monomeric and biologically active species, 3-(trihydroxygermyl)propanoic acid (THGPA).[9][10] This transformation is a critical aspect of its behavior in physiological environments.
Caption: Hydrolysis of polymeric Ge-132 to its monomeric form in an aqueous environment.
The synthesis of Ge-132 typically involves the reaction of acrylic acid with a trichlorogermane-ether complex or trichlorogermane in concentrated hydrochloric acid to produce trichlorogermylpropanoic acid.[8] This intermediate is then hydrolyzed to yield Ge-132.[8] A one-pot synthesis method is often preferred for large-scale production.[8]
II. Solubility and Stability: Key Parameters for Formulation and Biological Activity
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and formulation feasibility. Ge-132 exhibits distinct solubility characteristics that are important to consider in research and development.
Solubility Profile
Ge-132 is characterized as being slightly soluble in water, with a saturation solubility of approximately 1.28 g/100 mL.[2][11] It is virtually insoluble in most common organic solvents.[2][4] The dissolution in water is facilitated by gentle heating and results in the formation of the germane triol, 3-(trihydroxygermyl)propanoic acid, leading to a slightly acidic solution with a pH between 3.06 and 3.12.[2][11]
| Solvent | Solubility | Reference |
| Water | ~1.28 g/100 mL (with gentle heating) | [2][11] |
| Common Organic Solvents | Virtually Insoluble | [2][4] |
Thermal Stability
Thermal analysis provides crucial information about the stability of a compound at different temperatures. For Ge-132, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most pertinent techniques.[12][13]
Solid Ge-132 does not have a distinct melting point but rather decomposes at high temperatures. Studies have shown that it decomposes at approximately 320-330°C.[2][4][14] Thermal analysis has identified several transformation domains upon heating. A reversible isomerization process is observed below 220°C, followed by decomposition at higher temperatures, with the main decomposition product being elemental germanium.[15]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Ge-132
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of the Ge-132 sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition without oxidation, or Air to study oxidative stability.
-
Heating Rate: A standard heating rate of 10°C/min is typically employed.
-
Temperature Range: Program the instrument to heat from ambient temperature to a temperature above the expected decomposition, for instance, up to 1000°C.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperature intervals.
Caption: A simplified workflow for performing Thermogravimetric Analysis (TGA) on Ge-132.
III. Analytical Characterization: A Multi-technique Approach to Confirming Identity and Purity
A robust analytical strategy is essential for the comprehensive characterization of Ge-132, ensuring its identity, purity, and structural integrity. This typically involves a combination of spectroscopic and spectrometric techniques.
Vibrational Spectroscopy: FT-IR and Raman
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, providing a molecular fingerprint of the compound.
The FT-IR spectrum of solid Ge-132 displays characteristic peaks that confirm its structure. These include:
-
A broad O-H stretching vibration from the carboxylic acid groups in the range of 3300-2700 cm⁻¹.[1]
-
A strong C=O stretching vibration from the carboxylic acid at approximately 1688 cm⁻¹.[1]
-
C-H bond vibrations around 1410 cm⁻¹ and 1237 cm⁻¹.[1]
-
Prominent and characteristic sesquioxide peaks (Ge-O-Ge) around 900 cm⁻¹ and 800 cm⁻¹.[1][2]
The absence of a peak around 850 cm⁻¹ in the FT-IR and Raman spectra is a critical quality control parameter, as it confirms the absence of the toxic inorganic impurity, germanium dioxide (GeO₂).[2][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of Ge-132 in D₂O typically shows two triplets, corresponding to the two non-equivalent methylene (-CH₂-) groups in the carboxyethyl chain. These are observed at approximately 1.55 ppm and 2.65 ppm.[2][11]
-
¹³C NMR: The carbon-13 NMR spectrum confirms the presence of three distinct carbon environments: the carboxyl carbon at around 178.31 ppm, and the two methylene carbons at approximately 27.37 ppm and 12.93 ppm.[2][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of Ge-132 is complex due to hydrolysis and the isotopic distribution of germanium. It typically shows a range of complex ion fragments.[2][11]
X-ray Diffraction (XRD)
X-ray diffraction is the gold standard for determining the crystalline structure of solid materials. For Ge-132, XRD has confirmed its polymeric, three-dimensional network structure in the crystalline state.[8] Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a possibility for complex molecules like Ge-132. Different polymorphs can have different physicochemical properties, including solubility and stability. Thermal analysis has suggested a reversible isomerization below 220°C, which could be indicative of a polymorphic transition.[15] Further investigation using variable-temperature XRD would be necessary to fully characterize any polymorphic forms of Ge-132.
IV. Conclusion: A Foundation for Future Research and Development
The physicochemical properties of bis(2-carboxyethylgermanium) sesquioxide are multifaceted and crucial for its continued investigation as a potential therapeutic agent. Its unique polymeric structure, which hydrolyzes to a monomeric form in aqueous solution, along with its specific solubility and thermal stability profiles, dictates its behavior in both formulation and biological systems.
A comprehensive analytical approach, employing techniques such as FT-IR, NMR, MS, and thermal analysis, is imperative for ensuring the quality, purity, and structural integrity of Ge-132. In particular, the absence of inorganic germanium dioxide must be rigorously monitored. This in-depth understanding of its fundamental properties provides a solid foundation for researchers and drug development professionals to advance the study of this promising organogermanium compound.
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The Dawn of a New Elemental Bond: An In-depth Technical Guide to the Early Research on Organogermanium Compounds
Abstract
This technical guide provides a comprehensive exploration of the seminal research into organogermanium compounds, from the theoretical prediction of germanium's existence to the first synthesis and characterization of compounds bearing a germanium-carbon bond. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative of the foundational experimental protocols, the scientific reasoning behind them, and the early investigations into the biological potential of this unique class of organometallics. By delving into the historical context and the pioneering work of chemists such as Clemens Winkler and Edward Frankland, this guide aims to provide a deep understanding of the origins of organogermanium chemistry, highlighting the ingenuity and analytical rigor that defined 19th and early 20th-century chemical science.
Introduction: From Predicted Element to a New Class of Compounds
The story of organogermanium chemistry begins not with a reaction, but with a prediction. In 1869, the brilliant Russian chemist Dmitri Mendeleev, in his formulation of the Periodic Table, identified a gap below silicon and above tin.[1] He named this hypothetical element "ekasilicon" and, with remarkable accuracy, foretold its atomic weight and chemical properties.[1] This prediction laid the intellectual groundwork for the eventual discovery of the element we now know as germanium.
Nearly two decades later, in 1886, the German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated a new element that perfectly matched Mendeleev's predictions.[1] In honor of his homeland, Winkler named it germanium.[1] Just a year later, in 1887, Winkler extended his groundbreaking work by synthesizing the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[1][2] This achievement marked the birth of organogermanium chemistry and was a significant milestone in the burgeoning field of organometallic chemistry.
The intellectual and practical toolkit for this synthesis was, in large part, provided by the pioneering work of English chemist Edward Frankland. In 1849, Frankland's synthesis of diethylzinc (Zn(C₂H₅)₂) from the reaction of ethyl iodide with zinc metal was a landmark achievement that introduced the world to the reactivity of organozinc reagents.[3][4] Frankland's work not only provided the key reagent for Winkler's later synthesis but also established the fundamental principles of creating metal-carbon bonds, a cornerstone of modern synthetic chemistry.[3][4][5]
This guide will dissect the early methodologies for synthesizing and characterizing these novel compounds, offering a window into the experimental realities of 19th-century chemistry. We will explore the synthesis of tetraalkylgermanes and the subsequent preparation of organogermanium halides, which served as crucial intermediates for further research. Finally, we will touch upon the early explorations into the biological activity of these compounds, a field of study that continues to this day.
The Foundational Synthesis: Tetraalkylgermanes
The first foray into organogermanium chemistry was the synthesis of fully alkylated germanium (IV) compounds. These early experiments laid the groundwork for all subsequent research in the field.
The Landmark Synthesis of Tetraethylgermane by Clemens Winkler
The synthesis of tetraethylgermane by Clemens Winkler in 1887 was a landmark achievement that demonstrated the ability to form stable carbon-germanium bonds.[1][2] The choice of diethylzinc as the alkylating agent was a direct application of the organometallic chemistry pioneered by Edward Frankland.[3][4][5] Diethylzinc was a known and accessible reagent capable of transferring its ethyl groups to a metal halide.
Experimental Rationale:
The underlying principle of Winkler's synthesis is a transmetalation reaction. The more electropositive zinc in diethylzinc readily transfers its organic substituents to the less electropositive germanium in germanium tetrachloride. The reaction proceeds as follows:
2 Zn(C₂H₅)₂ + GeCl₄ → Ge(C₂H₅)₄ + 2 ZnCl₂
The formation of the thermodynamically stable zinc chloride salt drives the reaction to completion.
Experimental Protocol: Synthesis of Tetraethylgermane (Reconstructed from 19th-Century Practices)
The following protocol is a reconstruction of the probable steps taken by Winkler, based on the chemical principles and laboratory practices of the late 19th century.
-
Apparatus:
-
A sealed glass tube or a retort fitted with a condenser. Given the air-sensitive nature of diethylzinc, the reaction would have been conducted in a closed system, likely under a protective atmosphere if available (e.g., coal gas or carbon dioxide).
-
Distillation apparatus for purification.
-
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
-
-
Procedure:
-
Reaction Setup: In a thick-walled glass tube or retort, germanium tetrachloride was carefully introduced.
-
Addition of Diethylzinc: A stoichiometric excess of diethylzinc was then added. The reaction is exothermic, and cooling of the reaction vessel may have been employed.
-
Reaction Conditions: The mixture was then heated to drive the reaction to completion. The exact temperature and duration were likely determined empirically by observing the cessation of any visible reaction.
-
Isolation: Upon cooling, the reaction mixture would consist of liquid tetraethylgermane and solid zinc chloride. The mixture was then subjected to distillation to separate the volatile tetraethylgermane from the non-volatile zinc chloride.
-
Purification: The distilled tetraethylgermane was likely redistilled to achieve a higher degree of purity.
-
Characterization in the 19th Century:
In the absence of modern spectroscopic techniques, the characterization of the newly synthesized tetraethylgermane would have relied on a combination of physical and chemical methods:
-
Elemental Analysis: Combustion analysis would have been used to determine the empirical formula by measuring the amounts of carbon dioxide and water produced upon burning a known weight of the compound. The germanium content would have been determined by converting it to germanium dioxide and measuring its weight.
-
Boiling Point Determination: The boiling point of the purified liquid would have been a key physical constant for its identification.
-
Density Measurement: The density of the liquid would have been another important physical characteristic.
-
Vapor Density Measurement: The molecular weight would have been estimated by measuring the density of the vapor at a known temperature and pressure, a common technique in the 19th century.
Data Presentation: Physical Properties of Early Tetraalkylgermanes
| Compound | Formula | Boiling Point (°C) | Density (g/cm³) |
| Tetramethylgermane | Ge(CH₃)₄ | 43 | Not readily available from early sources |
| Tetraethylgermane | Ge(C₂H₅)₄ | 163-165 | 0.998 |
Note: The data presented is a compilation from various sources and represents the best available information from the early literature and modern compilations.
Diagram: Synthesis of Tetraethylgermane
Caption: Two early routes to the synthesis of triethylgermanium halides.
Comparative Chemistry of Group 14 Organometallics: Early Observations
From the outset of their discovery, organogermanium compounds were understood to be part of a larger family of Group 14 organometallics, which also includes organosilicon and organotin compounds. Early chemists noted that the properties of these compounds varied in a predictable manner down the group.
Organogermanium compounds were generally found to be intermediate in reactivity between their silicon and tin analogs. The Ge-C bond is less polar and less reactive than the Sn-C bond, but more reactive than the highly stable Si-C bond. This trend is reflected in their chemical stability. For instance, while tetraalkylsilanes are remarkably inert, tetraalkylstannanes are more susceptible to cleavage by electrophiles. Tetraalkylgermanes occupy a middle ground, being generally stable to air and water but undergoing reactions with strong halogens and acids, as discussed previously.
Early Forays into Biological Activity
While the initial focus of organogermanium research was on synthesis and fundamental properties, it wasn't long before their biological effects began to be explored. This early work laid the foundation for the development of organogermanium compounds as potential therapeutic agents.
One of the first organogermanium compounds to be investigated for its medicinal properties was Spirogermanium . Developed in the latter half of the 20th century, it was one of the first organometallic compounds to enter clinical trials as an anticancer agent. Spirogermanium was noted for its novel heterocyclic structure and its lack of bone marrow toxicity, a common side effect of many chemotherapeutic agents. However, its clinical development was hampered by neurotoxicity.
Another significant area of early biological research focused on germanium sesquioxides , particularly bis(2-carboxyethylgermanium) sesquioxide, often referred to as Ge-132 . This water-soluble compound was investigated for a range of biological activities, including immune-stimulating and potential anti-tumor effects. The proposed mechanism of action was often attributed to its ability to modulate the immune system rather than direct cytotoxicity to cancer cells.
These early studies, while not all leading to clinical success, were crucial in establishing that organogermanium compounds could possess significant biological activity and paved the way for the ongoing research into their therapeutic potential.
Conclusion
The early research on organogermanium compounds, from Winkler's pioneering synthesis of tetraethylgermane to the initial explorations of their biological activity, represents a fascinating chapter in the history of chemistry. Working with rudimentary equipment and a theoretical framework still in its infancy, these early chemists demonstrated remarkable skill and intuition. They not only introduced a new class of compounds but also contributed to the broader understanding of chemical bonding and reactivity within the periodic table. The foundational knowledge they generated continues to underpin modern research in organogermanium chemistry, from materials science to medicinal chemistry. This guide serves as a testament to their enduring legacy and as a resource for those who continue to build upon their pioneering work.
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- Winkler, C. (1887). Mittheilungen über das Germanium. Journal für Praktische Chemie, 36(1), 177-209. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Propagermanium in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Propagermanium, a polymeric organogermanium compound known chemically as bis(2-carboxyethylgermanium) sesquioxide, has garnered significant interest in the pharmaceutical and nutraceutical fields for its potential therapeutic properties.[1][2][3] A thorough understanding of its behavior in aqueous solutions is paramount for formulation development, quality control, and ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous environments. It delves into the physicochemical properties that govern its solubility, detailed protocols for solubility determination, and a systematic approach to evaluating its stability under various stress conditions. Furthermore, this guide outlines the potential degradation pathways and the analytical methodologies required for the robust characterization and quantification of this compound and its potential degradants. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively work with this promising compound.
Physicochemical Properties of this compound
This compound, also known by synonyms such as proxigermanium, Ge-132, and 2-carboxyethylgermasesquioxane, is a white crystalline powder with a slightly acidic taste.[3][4] It is a polymeric compound with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][3] Its unique structure, featuring a repeating germanium-oxygen backbone with pendant carboxyethyl groups, dictates its solubility and stability characteristics.[5]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [4][5][6][7] |
| Molecular Weight | 339.42 g/mol (for the monomeric unit) | [4][5][6] |
| Appearance | White, odorless, crystalline powder | [3][4] |
| pKa | 3.6 | [4] |
| Melting Point | Decomposes at approximately 270°C | [4] |
Solubility Profile of this compound in Aqueous Solutions
The solubility of this compound is a critical parameter for its formulation and delivery. Its polymeric and polar nature, conferred by the carboxylic acid groups, allows for significant interaction with aqueous media.
General Solubility Characteristics
This compound exhibits moderate solubility in neutral water, which is significantly enhanced under alkaline conditions.[3][4] It is generally considered insoluble or only very slightly soluble in most common organic solvents.[3][4][8] Upon dissolution in water, this compound solutions exhibit an acidic reaction due to the carboxylic acid moieties.[4] It has been noted that various polymorphic forms of solid this compound are identical when dissolved in an aqueous solution.[2]
| Solvent/Condition | Solubility | Reference |
| Water (20°C) | 1.09% (w/v) | [4] |
| Water (pH 7.4) | >10% (w/v) | [4] |
| Organic Solvents | Insoluble or very slightly soluble | [3][4][8] |
Experimental Protocol for Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[7][8][9][10]
Objective: To rapidly determine the kinetic solubility of this compound in a buffered aqueous solution.
Methodology: Nephelometric Method
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution with DMSO to create a concentration gradient.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution to achieve the final desired concentrations of this compound, ensuring the final DMSO concentration is below 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Data Interpretation: The kinetic solubility is determined as the concentration at which the compound precipitates out of solution.
Caption: Workflow for Kinetic Solubility Determination of this compound.
Stability of this compound in Aqueous Solutions
Assessing the stability of this compound in aqueous solutions is critical for determining its shelf-life and ensuring that the desired therapeutic entity is maintained throughout its lifecycle. This compound is generally considered to be chemically stable in aqueous solutions over a wide pH range.[4]
Factors Influencing Stability
-
pH: this compound is reported to be stable in aqueous solutions at a pH range of 2 to 12.[4] Its stability is particularly noteworthy at a physiological pH of 7.4.[4]
-
Temperature: The compound demonstrates considerable thermal stability. One study indicated that decomposition is minimal even when heated to 110°C for 5 minutes at pH 7.4.
-
Oxidation: While specific studies on oxidative degradation are not widely available in the initial search, this is a critical parameter to assess in forced degradation studies.
-
Light: Photostability is another important factor that should be evaluated to determine appropriate storage conditions.
Potential Degradation Pathway
In aqueous solutions, this compound exists in equilibrium with its hydrated monomeric form, 3-(trihydroxygermyl)propanoic acid (THGP).[2] Under harsh conditions, the primary degradation pathway is believed to be the hydrolysis of the germanium-oxygen (Ge-O-Ge) bonds of the polymeric structure, leading to the formation of THGP.[5] Under more extreme conditions, cleavage of the stable germanium-carbon (Ge-C) bond could theoretically occur.[5]
Caption: Potential Degradation Pathway of this compound in Aqueous Solution.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][6][9][11]
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Incubate the stock solution in purified water at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Studies of this compound.
Analytical Methodologies for Stability Assessment
A robust and validated analytical method is crucial for accurately quantifying this compound and its degradation products.[5]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the primary tool for assessing the purity and stability of this compound.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength or Refractive Index (RI) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Techniques for Structural Elucidation
In the event of significant degradation, spectroscopic methods are invaluable for identifying and characterizing the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and its degradation products.[12] For this compound, characteristic signals for the carboxyethyl groups are expected. Sample preparation typically involves dissolving the analyte in deuterium oxide (D₂O), with the addition of sodium deuteroxide (NaOD) to enhance solubility.[12]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight of degradation products and providing fragmentation data for structural elucidation.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups in this compound, such as the Ge-O-Ge stretching and the carboxylic acid C=O and O-H stretching vibrations.[12]
Summary of Findings and Recommendations
This compound is a water-soluble organogermanium polymer with good stability in aqueous solutions across a broad pH range. Its solubility is significantly increased in alkaline conditions. Forced degradation studies are crucial to fully understand its stability profile and to develop a robust, stability-indicating analytical method. The primary degradation pathway under harsh hydrolytic conditions is the formation of the monomer, 3-(trihydroxygermyl)propanoic acid.
For researchers and drug development professionals, it is recommended to:
-
Conduct thorough solubility studies, particularly in the intended formulation vehicle.
-
Perform comprehensive forced degradation studies following ICH guidelines to identify all potential degradation products.
-
Develop and validate a stability-indicating HPLC method for routine analysis and stability testing.
-
Utilize spectroscopic techniques (NMR, MS, FT-IR) to unequivocally identify any significant degradation products.
-
Establish appropriate storage conditions based on the outcomes of photostability and thermal stability studies.
By adhering to these principles and methodologies, a comprehensive understanding of the solubility and stability of this compound can be achieved, facilitating its successful development into safe and effective therapeutic products.
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- This compound - NAFKAM. (2020, September 15).
- Synthesis and discovery of this compound. (2025). BenchChem.
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- Forced Degradation Studies. (2016, December 14). MedCrave online.
- This compound | CAS#12758-40-6. (n.d.). MedKoo Biosciences.
- Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030. (n.d.). PubChem.
- This compound in Aqueous Solutions: A Technical Support Resource. (n.d.). Benchchem.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism. (n.d.).
- An Organogermanium Compound Enhances the Initial Reaction Rate of Alkaline Isomerization of an Aldose into a Ketose through Enediol Complex Formation. (n.d.).
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- Forced degradation. (n.d.).
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- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Solubility Toolbox for Successful Design of Drug Candid
- A fully automated kinetic solubility screen in 384-well plate form
- Mass spectra of the major degradation products. (n.d.).
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- Mass spectrometry of natural products: current, emerging and future technologies. (n.d.). PubMed.
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- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25).
- Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformul
- Quantitative Measurement of Rate of Targeted Protein Degrad
- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul
- Accelerated aging: Prediction of chemical stability of pharmaceuticals. (2025, August 10).
- Porous Copolymers of 3-(Trimethoxysilyl)
- Physicochemical Properties Study and GC/MS Analysis of Monomer Acid. (n.d.).
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- Interaction Study, Synthesis and Characterization of Molecular Imprinted Polymer Using Functional Monomer Methacrylate Acid and Dimethylamylamine as Template Molecule Studi Interaksi, Sintesis dan Karakterisasi Molecular Imprinted Polymer Menggunakan Monomer Fungsional Asam Metakrilat dan Dimetilamilamin sebagai Molekul Template. (2018, November 4).
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Synonyms and alternative names for propagermanium (e.g., repagermanium)
An In-depth Technical Guide to Propagermanium: Nomenclature, Physicochemical Properties, and Therapeutic Mechanisms
Executive Summary
This compound is a polymeric organogermanium compound that has attracted significant scientific and clinical interest since its initial synthesis in 1967.[1][2] Known by a variety of synonyms, including repagermanium and Ge-132, it has been investigated for a range of therapeutic properties, including immunomodulatory, anti-inflammatory, and antiviral effects.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it offers an in-depth exploration of its primary mechanism of action as a C-C chemokine receptor type 2 (CCR2) antagonist and summarizes its current standing in clinical development.
Nomenclature and Chemical Identity
The multiplicity of names for this compound can be a source of confusion in scientific literature. Understanding these synonyms is crucial for comprehensive literature reviews and accurate compound identification. This compound is the International Nonproprietary Name (INN) for this polymeric compound.[4]
| Identifier Type | Name/Value | Reference(s) |
| International Nonproprietary Name (INN) | This compound | [4][5] |
| Common Synonyms | Repagermanium, Proxigermanium | [1][4][5][6] |
| IUPAC Name | 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | [4][7][8] |
| CAS Name | 3,3'-(1,3-Dioxo-1,3-digermoxanediyl)bispropanioic acid | [5] |
| CAS Registry Number | 12758-40-6 | [5][7][9][10] |
| Chemical Names | Bis(2-carboxyethylgermanium) sesquioxide, 2-carboxyethylgermasesquioxane | [2][3][7] |
| Developmental Codes | Ge-132, SK-818, DMX-200 | [5][6][10][11] |
| Trademark Name | Serocion | [4][5] |
| Molecular Formula | C₆H₁₀Ge₂O₇ or ((HOOCCH₂CH₂Ge)₂O₃)n | [2][5][7] |
The fundamental structure is a polymer of 3-oxygermylpropionic acid, forming a three-dimensional network characterized by germanium-oxygen-germanium bridges.[5][9][12] This polymeric nature is key to its biological activity and physicochemical properties.
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is essential for developing analytical methods, formulating drug products, and interpreting biological data.
| Property | Value | Reference(s) |
| Appearance | Colorless, monoclinic crystals or a white crystalline powder. | [5][11] |
| Molecular Weight | 339.42 g/mol (for the C₆H₁₀Ge₂O₇ monomer unit). | [5][9][10][11] |
| Melting Point | Decomposes at approximately 270°C. | [5][11] |
| Solubility | Water: 1.09% at 20°C. Very soluble in alkaline aqueous conditions (>10% at pH 7.4). Insoluble or sparingly soluble in most organic solvents. | [5][9][11] |
| pKa | 3.6 | [5][11] |
| Percent Composition | C: 21.23%, H: 2.97%, Ge: 42.80%, O: 33.00% | [5][7] |
Synthesis and Manufacturing
The synthesis of this compound is a well-established, multi-step process that requires careful control to ensure high purity and yield.[1][13] The primary concern during manufacturing is the elimination of inorganic germanium species, such as germanium dioxide (GeO₂), which can be nephrotoxic and may contaminate the final product if purification is inadequate.[1][4] The most common synthetic route involves hydrogermylation followed by hydrolysis.[13]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Hydrogermylation of Acrylic Acid
This step forms the carbon-germanium bond, which is the defining feature of this organometallic compound. The reaction is highly sensitive to moisture, as the trichlorogermane intermediate readily hydrolyzes.
-
Setup: Assemble a flame-dried, jacketed glass reactor under an inert nitrogen or argon atmosphere. Equip it with a mechanical stirrer, reflux condenser, and a dropping funnel.[13]
-
Reagents: Charge the reactor with acrylic acid (1.05 equivalents) and a polymerization inhibitor (e.g., hydroquinone).[13]
-
Reaction: Slowly add trichlorogermane (HGeCl₃) (1.0 equivalent) to the reactor over 2-3 hours, maintaining an internal temperature of 45°C.[13]
-
Monitoring: After the addition, continue stirring at 45°C for 4-6 hours. Reaction completion can be monitored via ¹H NMR by observing the disappearance of starting material signals.[13]
-
Workup: Cool the mixture to room temperature. The resulting intermediate, 3-(trichlorogermyl)propanoic acid, can be carried directly to the next step.[13]
Step 2: Hydrolysis and Polymerization
This step replaces the chloro groups with hydroxyls, which then condense to form the stable Ge-O-Ge polymeric backbone.
-
Setup: In a separate reactor, add a calculated volume of purified water and stir vigorously.[13]
-
Hydrolysis: Slowly add the crude 3-(trichlorogermyl)propanoic acid from Step 1 to the water. A white precipitate of this compound will form immediately. This reaction can be exothermic and requires controlled addition.[13]
-
Completion: Stir the resulting slurry for 2-4 hours at room temperature to ensure complete hydrolysis.[13]
-
Purification: Isolate the solid product by filtration. Wash the filter cake extensively with purified water until the filtrate is neutral and free of chloride ions (as tested with silver nitrate).[13]
-
Drying: Perform a final wash with a water/ethanol mixture and dry the product under vacuum at 60-80°C to a constant weight.[13]
Mechanism of Action
This compound exerts its biological effects through a multi-faceted approach, primarily centered on the modulation of inflammatory and immune responses.[3]
Primary Anti-inflammatory Pathway: CCR2 Antagonism
The principal mechanism of this compound's anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[12][14] This pathway is a critical driver in the recruitment of monocytes and macrophages to sites of inflammation.[15]
-
The CCL2/CCR2 Axis: The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for the CCR2 receptor.[14][15] When CCL2 binds to CCR2 on the surface of monocytes, it triggers a signaling cascade that leads to chemotaxis—the directed migration of these cells toward the source of the chemokine.
-
Inhibition by this compound: this compound disrupts this process, reducing the infiltration of inflammatory cells into tissues.[1][14] Interestingly, evidence suggests that this compound may not block the CCR2 receptor directly. Instead, it appears to target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with the receptor in the cell membrane.[14][15][16] By interacting with these associated proteins, it indirectly modulates CCR2 function and stifles the chemotactic response to CCL2.[15][16]
Other Biological Activities
Beyond CCR2 antagonism, this compound exhibits several other important biological effects:
-
Immunomodulation: It enhances the production of key cytokines, particularly interferon-gamma (IFN-γ), which activates macrophages and natural killer (NK) cells, thereby boosting the innate immune response against pathogens.[3][17] This is the primary mechanism behind its approved use in Japan for treating chronic hepatitis B.[4][12]
-
Antiviral Effects: Its activity against viruses like hepatitis B (HBV) and HIV is thought to be a direct result of its immunomodulatory properties.[1][3]
-
Antioxidant Properties: this compound functions as a scavenger of free radicals, which helps to reduce oxidative stress and protect cells from damage.[1][3]
-
Nitric Oxide (NO) Modulation: The compound can influence the production of nitric oxide, a critical signaling molecule involved in processes like vasodilation and immune regulation.[1][3]
Analytical Characterization
A multi-faceted analytical approach is required to confirm the identity, purity, and quality of this compound, ensuring the absence of organic impurities and toxic inorganic germanium.[11]
Experimental Protocol: FT-IR Spectroscopy
Infrared spectroscopy is a rapid and reliable method for identifying the key functional groups that define the this compound structure.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
-
Acquisition: Using an FT-IR spectrometer, acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
-
Analysis: Identify the characteristic absorption bands:[11]
-
~3000 cm⁻¹: Broad O-H stretch from the carboxylic acid groups.
-
~1700 cm⁻¹: Strong C=O stretch from the carboxylic acid groups.
-
~800-900 cm⁻¹: Ge-O-Ge asymmetric stretching, confirming the polymeric backbone.
-
Experimental Protocol: ¹H NMR Spectroscopy
NMR provides detailed structural information, confirming the carboxyethyl chain and its attachment to the germanium atom.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O). Solubility can be enhanced by using a basic solvent like NaOD in D₂O.[11]
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[11]
-
Analysis: The spectrum is relatively simple and should show two characteristic triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the carboxyethyl fragment, confirming the organic structure.
Therapeutic Applications and Clinical Development
While approved in Japan for chronic hepatitis B, this compound (often as DMX-200) is under active clinical investigation globally for other inflammatory and fibrotic diseases, particularly those affecting the kidney.[4][6][18] Clinical trials frequently assess this compound as an adjunct therapy with angiotensin receptor blockers (ARBs) like irbesartan, as the two mechanisms (CCR2 and AT1R inhibition) are believed to be complementary in reducing kidney damage.[18]
Preclinical Efficacy Data
The anti-inflammatory and antioxidant effects of this compound have been quantified in various preclinical models. A study on endothelial dysfunction in a rat model of Type 2 Diabetes provides a strong example of its efficacy.
| Parameter | Outcome in this compound-Treated Group vs. Control | Reference |
| Fasting Glucose | 18% reduction | [15] |
| Insulin Resistance | 32% reduction | [15] |
| Endothelial Function | 25-33% improvement | [15] |
| Perivascular Adipose Tissue (PVAT) Inflammation | 56% reduction | [15] |
| PVAT Oxidative Stress | 55% reduction | [15] |
These data highlight this compound's potential to address both the inflammatory and oxidative stress components of metabolic disease.[15] Current Phase 3 trials, such as the ACTION3 study for Focal Segmental Glomerulosclerosis (FSGS), are evaluating its ability to reduce proteinuria and slow the decline of kidney function in patients.[19][20]
Conclusion
This compound is a multifaceted organogermanium compound with a well-defined chemical identity, albeit one known by many names. Its primary mechanism as an indirect CCR2 antagonist provides a strong rationale for its development in a range of inflammatory diseases. The synthesis and analytical characterization are well-established, allowing for the production of a high-purity active pharmaceutical ingredient. As ongoing clinical trials for conditions like FSGS and diabetic kidney disease progress, the therapeutic role of this compound in modern medicine may expand significantly, offering a novel approach to managing chronic inflammatory and fibrotic conditions.
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Introduction to Propagermanium (Bis(2-carboxyethyl)germanium Sesquioxide)
An In-Depth Technical Guide to the Initial Toxicological Evaluation of Propagermanium
This compound, also known as repagermanium or Ge-132, is a water-soluble organogermanium compound, chemically defined as a polymer of 3-oxygermylpropionic acid.[1] First synthesized in 1967, it has been investigated for various therapeutic properties, including immunomodulation and antiviral activity. In Japan, this compound is an approved therapeutic agent for chronic hepatitis B.[2][3]
A critical distinction in the toxicology of germanium-containing compounds is between organic forms, like this compound, and inorganic forms, such as germanium dioxide (GeO₂). Severe organ toxicity, particularly acute renal failure, has been documented after the ingestion of inorganic germanium compounds, which in some cases have been found as contaminants in this compound supplements.[3] In contrast, dedicated toxicological studies on pure this compound have consistently demonstrated a markedly different and more favorable safety profile.[3][4]
This guide provides a detailed overview of the foundational toxicology studies essential for characterizing the safety profile of this compound, framed from the perspective of preclinical drug development. We will explore the methodologies and rationale behind acute, chronic, and genetic toxicity assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 12758-40-6 | [5] |
| Molecular Formula | (C₆H₁₀Ge₂O₇)n | [2] |
| Molecular Weight | 339.42 (monomer) | [5] |
| Appearance | Colorless, crystalline powder | [5] |
| Solubility | 1.09% in water at 20°C; Very soluble under alkaline conditions (>10% at pH 7.4) | [5] |
| Stability | Stable in aqueous solutions at pH 2-12 |[5] |
Acute Toxicity Assessment
2.1 Rationale and Objective Acute toxicity studies are the initial step in a toxicological evaluation, designed to determine the potential adverse effects of a substance after a single, high-dose exposure.[6] The primary objective is to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.[4] This value provides a quantitative measure of acute toxicity and is crucial for classifying the substance and guiding dose selection for subsequent, longer-term studies.
2.2 Findings for this compound this compound exhibits a very low order of acute toxicity. Published data consistently show high LD50 values, indicating that a large amount of the substance is required to cause mortality.
Table 2: Acute Toxicity of this compound (LD50 Values)
| Species | Administration Route | LD50 Value | Source |
|---|---|---|---|
| Mouse | Oral | > 6,300 mg/kg | [4] |
| Rat | Oral | > 10,000 mg/kg | [4] |
| Mouse | Intraperitoneal (i.p.) | 2,800 mg/kg | [5] |
| Rat | Intravenous (i.v.) | > 1,000 mg/kg |[4] |
2.3 Standard Experimental Protocol: Acute Oral Toxicity (OECD 423) While original study protocols are proprietary, a standard acute oral toxicity study would follow a guideline such as OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive, are used.
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption.
-
Dose Administration: A single dose of this compound, dissolved in an appropriate vehicle (e.g., water), is administered by oral gavage. The study uses a stepwise procedure with a small number of animals per step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Subacute and Chronic Repeated-Dose Toxicity Studies
3.1 Rationale and Objective Chronic toxicity studies are essential for evaluating the safety of a drug intended for long-term human use.[7] These studies involve repeated administration of the test substance over an extended period (e.g., 28 days, 90 days, or 6 months) to characterize the dose-response relationship and identify potential target organs of toxicity.[8] A key objective is to determine the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no substance-related adverse findings are observed.[6]
3.2 Findings for this compound Long-term studies in multiple species have substantiated the low toxicity of this compound upon repeated administration.
-
A 6-month study in rats showed no toxicity at an oral dose of 3,000 mg/kg .[4]
-
A 6-month study in dogs showed no toxicity at an intravenous dose of 500 mg/kg .[4]
-
A 24-week study in Wistar rats demonstrated no toxic effects or renal histological abnormalities at 120 mg/kg/day. This same study showed that this compound was virtually all excreted unchanged via urine within 72 hours and did not accumulate in any specific organ.[4]
-
In a study on diabetic rats, this compound treatment did not exhibit any hepatic or renal toxicity, and in fact, significantly reduced blood urea nitrogen levels.[1]
3.3 Experimental Workflow and Key Methodologies The design of a chronic toxicity study is a comprehensive undertaking involving continuous monitoring of various physiological and pathological parameters.
Caption: Generalized workflow for a 6-month chronic oral toxicity study.
Table 3: Key Monitoring Parameters in Repeated-Dose Toxicity Studies
| Parameter Category | Specific Endpoints | Rationale |
|---|---|---|
| Clinical Observations | Morbidity, mortality, behavioral changes, physical appearance | To detect overt signs of toxicity. |
| Body Weight & Food | Body weight, food/water consumption | Sensitive indicators of general health and toxicity. |
| Hematology | Red/white blood cell counts, hemoglobin, platelets | To assess effects on blood cell formation and immune function. |
| Clinical Chemistry | ALT, AST, BUN, creatinine, electrolytes | To evaluate the function of the liver, kidneys, and other major organs. |
| Urinalysis | pH, protein, glucose, ketones, sediment | To provide an additional, non-invasive assessment of kidney function. |
| Pathology | Gross necropsy, organ weights, histopathology | To identify macroscopic and microscopic changes in tissues and organs. |
Genotoxicity Assessment
4.1 Rationale and Objective Genotoxicity assays are designed to detect substances that can induce damage to genetic material (DNA) through various mechanisms.[9] A positive finding can indicate a potential for carcinogenicity or heritable diseases.[10] Regulatory agencies require a standard battery of tests to assess different genotoxic endpoints, as no single assay can detect all relevant mechanisms.[11][12]
4.2 Standard Testing Battery and Findings for this compound Although specific study reports are not publicly detailed, this compound is widely considered to be non-genotoxic. A standard assessment would involve a tiered approach as outlined below.
Caption: Standard battery approach for genotoxicity assessment.
4.3 Key Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid (histidine). The assay detects if the test substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
The tester strains are exposed to this compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The mixture is plated on a minimal agar medium.
-
Plates are incubated for 48-72 hours.
-
A positive result is a significant, dose-related increase in the number of revertant colonies compared to the negative control. For this compound, a negative result is expected.
-
In Vivo Rodent Micronucleus Assay:
-
Principle: This assay detects damage to chromosomes. A micronucleus is a small, extra nucleus formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Methodology:
-
Rodents (e.g., mice) are treated with this compound, typically via the clinical route of administration, at multiple dose levels.
-
At appropriate time intervals after dosing, bone marrow is extracted.
-
Immature red blood cells (polychromatic erythrocytes) are analyzed for the presence of micronuclei.
-
A positive result is a dose-related increase in the frequency of micronucleated cells. For this compound, a negative result is expected.
-
Reproductive/Developmental and Carcinogenicity Studies
5.1 Reproductive and Developmental Toxicity (DART) DART studies are required to identify any adverse effects on fertility, pregnancy, and fetal or postnatal development.[13][14] These are guided by regulations like the ICH S5(R3) guideline.[14][15] While specific DART study data for this compound is not widely published, a comprehensive program would assess effects on male and female fertility, embryo-fetal development, and pre- and postnatal development. Given the low toxicity in other studies, significant DART findings would be unlikely.
5.2 Carcinogenicity Carcinogenicity studies, typically 2-year bioassays in rodents, are conducted to assess the tumorigenic potential of a drug after lifetime exposure.[16][17] The requirement for these studies is based on factors like the duration of clinical use, patient population, and findings from genotoxicity studies. Since this compound is not genotoxic, the concern for it being a genotoxic carcinogen is low. However, long-term clinical use would typically warrant a full carcinogenicity assessment.
Pharmacokinetics and Synthesis of Safety Profile
Pharmacokinetics: Following oral administration, this compound has an absorption rate of about 30%. It is rapidly excreted, largely unmetabolized, in the urine and does not accumulate in tissues.[2][4]
Overall Safety Profile: The initial toxicology studies of this compound consistently establish a high margin of safety.
-
Low Acute Toxicity: Very high LD50 values indicate a low risk from acute overdose.[4]
-
No Significant Chronic Toxicity: Repeated-dose studies of up to 6 months in rats and dogs revealed no significant target organ toxicity at high dose levels.[4]
-
Absence of Genotoxicity: The compound is considered non-mutagenic and non-clastogenic.
-
Favorable Human Data: Phase I clinical trials in humans found no dose-limiting toxicities, with only minor adverse events reported.[18]
Conclusion for Drug Development: From a drug development standpoint, the toxicological profile of this compound is highly favorable. The key challenge in its public perception and regulatory status in some regions stems from its historical association with toxic inorganic germanium contaminants.[2] For development professionals, it is imperative to ensure and document the purity of the compound, as the data on pure this compound clearly supports a low risk of toxicity. The initial studies provide a strong foundation for its safety, distinguishing it as a compound with a well-tolerated profile suitable for therapeutic use.
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An In-Depth Technical Guide to Propagermanium (CAS 12758-40-6)
Abstract
Propagermanium, a polymeric organogermanium compound with the CAS number 12758-40-6, has garnered significant scientific interest for its multifaceted pharmacological activities.[1][2] Also known as repagermanium, proxigermanium, or Ge-132, it is chemically defined as bis(2-carboxyethylgermanium) sesquioxide.[1][2][3] Originally synthesized in 1967 at the Asai Germanium Research Institute, this compound has been approved in Japan for the treatment of chronic hepatitis B.[2][4][5] Its therapeutic potential stems primarily from its dual-action mechanism as an immune modulator and a C-C chemokine receptor type 2 (CCR2) antagonist.[6][7][8] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, mechanism of action, pharmacological applications, clinical evidence, and relevant experimental protocols to support researchers, scientists, and drug development professionals in their understanding and exploration of this compound.
Core Chemical and Physical Characteristics
This compound is a colorless, crystalline powder with a slightly acidic taste.[3] It is a polymeric compound with the formula ((HOOCCH₂CH₂Ge)₂O₃)n.[2] Its stability and solubility are key considerations for its formulation and delivery.
| Property | Value | Reference |
| CAS Registry Number | 12758-40-6 | [3] |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [3] |
| Molecular Weight | 339.42 g/mol | [3] |
| Synonyms | Repagermanium, Proxigermanium, Ge-132, SK-818, Serocion | [3][4][9] |
| Appearance | Colorless, monoclinic crystals or crystalline powder | [3] |
| Melting Point | 270°C (decomposes) | [3] |
| Solubility | 1.09% in water at 20°C; very soluble in alkaline water (>10% at pH 7.4) | [3] |
| pKa | 3.6 | [3] |
Synthesis and Quality Control: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that requires stringent control to ensure the final product is free of potentially toxic inorganic germanium species.[4] The most common synthetic route involves the hydrogermylation of acrylic acid.
Step-by-Step Synthesis Protocol
-
Formation of Trichlorogermane (GeHCl₃): This reactive intermediate is typically generated in situ.
-
Hydrogermylation of Acrylic Acid: Trichlorogermane is reacted with acrylic acid. In this electrophilic addition reaction, the trichlorogermyl group (GeCl₃) attaches to the terminal carbon of the acrylic acid's vinyl group, yielding 3-(trichlorogermyl)propanoic acid.[10]
-
Hydrolysis: The 3-(trichlorogermyl)propanoic acid intermediate is then carefully hydrolyzed. This step leads to the formation of the polymeric structure of bis(2-carboxyethylgermanium) sesquioxide, which is this compound.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Causality in Experimental Choices and Quality Control
The choice of hydrolysis conditions is critical. Incomplete or improperly controlled hydrolysis can lead to the presence of inorganic germanium oxides, which have been associated with renal toxicity.[4] Therefore, a self-validating system for quality control is imperative. This includes:
-
Spectroscopic Analysis (FTIR, NMR): To confirm the presence of the carboxyethyl groups and the Ge-O-Ge bonds characteristic of the this compound structure.
-
Elemental Analysis: To verify the correct ratio of carbon, hydrogen, and germanium.[3]
-
Purity Assessment (HPLC): To quantify the purity of the final compound and ensure the absence of inorganic germanium contaminants.
Multifaceted Mechanism of Action
This compound exerts its therapeutic effects through two primary, interconnected mechanisms: immunomodulation and inhibition of the CCL2/CCR2 inflammatory axis.
Immunomodulatory Effects
This compound is a potent biological response modifier.[3] It does not exhibit direct antiviral activity in vitro; instead, its efficacy is derived from enhancing the host's immune response.[11][12][13] Key immunomodulatory actions include:
-
Induction of Cytokine Production: this compound stimulates the production of several crucial cytokines, most notably interferon-gamma (IFN-γ).[1][11] It also enhances the production of alpha/beta interferons in virus-infected cells and stimulates interleukin-2 (IL-2) production.[11][12]
-
Activation of Immune Cells: It augments the functions of key immune effector cells, including Natural Killer (NK) cells, cytotoxic T lymphocytes (CTLs), and macrophages.[6][11] The activation of these cells is largely mediated by the induced IFN.[14] This enhanced cellular immunity is critical for clearing virus-infected cells, as seen in its application for chronic hepatitis B.[6]
Caption: this compound's immunomodulatory pathway.
CCR2 Antagonism and Anti-Inflammatory Action
A pivotal mechanism underlying this compound's anti-inflammatory effects is its role as an antagonist of the C-C chemokine receptor type 2 (CCR2).[8][9]
-
The CCL2/CCR2 Axis: The chemokine CCL2 (also known as monocyte chemoattrapctant protein-1, MCP-1) is a key signaling molecule that recruits monocytes and macrophages to sites of inflammation by binding to its receptor, CCR2.[7][15] This pathway is central to the pathogenesis of various inflammatory conditions, including diabetic nephropathy and atherosclerosis.[8][16]
-
Inhibition of Monocyte Chemotaxis: this compound specifically inhibits the in vitro chemotactic migration of monocytes induced by MCP-1.[15] This action effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating inflammation and subsequent tissue damage.[7][16]
-
Interaction with GPI-Anchored Proteins: Interestingly, this compound does not appear to directly block the MCP-1 binding site on CCR2.[15] Evidence suggests that it may target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with CCR2 on the cell surface.[15] The cleavage of these GPI-anchors eliminates the inhibitory effect of this compound, suggesting an indirect mechanism of CCR2 antagonism.[15]
Caption: this compound's inhibition of the CCL2/CCR2 signaling pathway.
Pharmacological Applications and Preclinical Evidence
This compound's unique mechanism of action has led to its investigation and use in a variety of therapeutic areas.
Chronic Hepatitis B
This compound is approved in Japan for the treatment of chronic hepatitis B.[4][5] Its efficacy is attributed to restoring the host's cellular immune response against the hepatitis B virus (HBV).[6]
-
Clinical Outcomes: A controlled pilot study with a 16-week treatment regimen demonstrated sustained clearance of the hepatitis B e-antigen (HBeAg) and a favorable biochemical response (normalization of liver enzymes) at both the end of treatment and at a 48-week follow-up.[6][17] An open-label study also supported these findings, suggesting clearance of HBV from the blood and potential improvements in liver histology.[6][17]
| Clinical Endpoint | Outcome in Clinical Studies | Reference |
| HBeAg Seroclearance | Sustained clearance observed at week 16 and week 48 post-treatment. | [6][17] |
| Biochemical Response | Favorable response (e.g., ALT normalization) at end of treatment and follow-up. | [6][17] |
| HBV DNA Reduction | Evidence of viral clearance from the blood. | [6][17] |
| Histological Grade | Possible improvement in liver histology. | [6][17] |
Renal and Cardiovascular Diseases
The role of this compound as a CCR2 antagonist has positioned it as a promising therapeutic candidate for diseases driven by monocyte/macrophage-mediated inflammation.
-
Diabetic Nephropathy: Preclinical studies in rodent models of diabetes have shown that this compound can improve albuminuria/proteinuria.[18] By inhibiting macrophage infiltration into the kidneys, it may protect against glomerular injury and renal fibrosis.[8] A pilot clinical trial in patients with type 2 diabetes and nephropathy found that while a 30 mg/day dose was well-tolerated, it did not significantly reduce albuminuria over 12 months, suggesting that dosage and patient selection may be key factors for efficacy.[18]
-
Atherosclerosis: In apolipoprotein E knockout mice, a model for atherosclerosis, this compound treatment reduced atherosclerotic lesions by inhibiting macrophage infiltration into the vessel walls.[16]
Other Potential Applications
-
Antiviral Activity: Beyond HBV, this compound has shown potential antiviral effects against other viruses like herpes simplex virus type 1 (HSV-1) and vaccinia virus in animal models, likely through the enhancement of the host immune response.[1][11]
-
Anti-inflammatory and Antioxidant Effects: this compound has demonstrated broad anti-inflammatory efficacy in various preclinical models.[7] It also exhibits antioxidant properties by scavenging free radicals, which helps to reduce oxidative stress and cellular damage.[1][10]
-
Rheumatoid Arthritis: Given its anti-inflammatory and immunomodulatory properties, this compound has been investigated for autoimmune conditions like rheumatoid arthritis.[19][20]
-
Cerebral Ischemia/Reperfusion Injury: In a mouse model of stroke, this compound treatment significantly reduced infarct size and brain edema by inhibiting the pro-inflammatory response of microglia in a STAT1-dependent manner.[21]
Clinical Evidence and Trials
While approved for chronic hepatitis B in Japan, this compound (as repagermanium or DMX-200) is being investigated in clinical trials for other indications globally.[9]
| Condition | Clinical Trial Identifier | Status (as of last update) | Key Objectives | Reference |
| Diabetic Kidney Disease (DKD) | NCT03627715 | Last update July 2022 | To evaluate the safety and efficacy of this compound in patients already receiving irbesartan. | [22][23] |
| Focal Segmental Glomerulosclerosis (FSGS) | NCT03649152 | - | To evaluate the safety and efficacy of this compound in patients already receiving irbesartan. | [24] |
| COVID-19 | CLARITY 2.0 Trial | - | To study this compound in combination with candesartan in hospitalized patients. | [9] |
Safety and Toxicology
This compound is generally considered to have a low toxicity profile.[2]
-
Adverse Events: In clinical trials for diabetic nephropathy, it was generally well-tolerated, with adverse events consistent with the underlying medical conditions of the study population.[18]
-
Hepatotoxicity in Hepatitis B: A post-marketing survey in Japan for its use in chronic hepatitis B revealed that approximately 4% of patients experienced moderate to severe liver damage.[6][17] This is not believed to be direct drug-induced hepatotoxicity but rather a consequence of a rapid and potent immune-mediated clearance of virus-infected hepatocytes.[6] This underscores the need for careful monitoring of liver function in this patient population.
-
Renal Safety: Unlike inorganic germanium compounds, which are known to be nephrotoxic, this compound has not been associated with renal injury in clinical use.[4][25] Animal studies have shown no signs of hepatic or renal toxicity at therapeutic doses.[16] The absence of inorganic germanium contamination is a critical safety parameter.[4]
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol is designed to validate the inhibitory effect of this compound on the CCL2/CCR2 axis.
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) in appropriate media.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 5 µm pore size).
-
Chemoattractant: Place recombinant human CCL2 (MCP-1) in the lower chamber at a concentration known to induce migration (e.g., 10-50 ng/mL).
-
Cell Preparation: Resuspend THP-1 cells in serum-free media. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Migration: Add the pre-incubated cells to the upper chamber and incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several high-power fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control. Calculate the IC₅₀ value for inhibition of chemotaxis.
In Vivo Evaluation in a Model of Diabetic Nephropathy
This protocol outlines a general workflow for assessing the efficacy of this compound in an animal model.
-
Animal Model: Utilize a relevant model, such as db/db mice or streptozotocin-induced diabetic rats.
-
Treatment Groups: Establish groups including a non-diabetic control, a diabetic vehicle control, and diabetic groups treated with different doses of this compound.
-
Drug Administration: Administer this compound daily via oral gavage for a specified period (e.g., 8-12 weeks).
-
Monitoring: Monitor body weight, blood glucose, and food/water intake weekly.
-
Endpoint Analysis:
-
Urine Analysis: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin-to-creatinine ratio (UACR).
-
Blood Analysis: At termination, collect blood to measure serum creatinine and blood urea nitrogen (BUN) for assessment of renal function.
-
Histology: Perfuse and collect kidneys. Fix tissues in formalin and embed in paraffin. Prepare sections and perform histological staining (e.g., PAS for glomerulosclerosis, Masson's trichrome for fibrosis) and immunohistochemistry (e.g., for macrophage markers like F4/80 or CD68).
-
-
Data Analysis: Statistically compare the measured parameters between the treatment and control groups.
Conclusion
This compound (CAS 12758-40-6) is a unique organometallic compound with a well-defined dual mechanism of action involving immunomodulation and CCR2 antagonism. Its established use in Japan for chronic hepatitis B and the growing body of preclinical and clinical evidence for its efficacy in inflammatory renal and cardiovascular diseases highlight its significant therapeutic potential. For drug development professionals, the key lies in leveraging its targeted anti-inflammatory properties while ensuring rigorous quality control to maintain its favorable safety profile. Further research into optimizing dosing regimens and identifying patient populations most likely to benefit will be crucial in expanding the clinical applications of this versatile compound.
References
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Propagermanium from Germanium Dioxide
Abstract: Propagermanium, a polymeric organogermanium compound known as bis(2-carboxyethylgermanium) sesquioxide, has attracted significant scientific interest for its therapeutic potential, including immunomodulatory and antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound, starting from the inorganic precursor, germanium dioxide (GeO₂). The protocol herein is grounded in established chemical principles, emphasizing safety, purity, and reproducibility. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol, outline critical quality control measures, and offer troubleshooting insights.
Introduction to this compound (Ge-132)
This compound, also known by names such as repagermanium or Ge-132, is an organometallic polymer with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[3][4] First synthesized in 1967 at the Asai Germanium Research Institute in Japan, this compound is a white, crystalline, odorless powder with a slightly acidic taste.[1][3][5] Unlike many organometallic compounds, it is soluble in water, particularly under alkaline conditions.[1][5]
Its biological activity has led to its approval in Japan for the treatment of chronic hepatitis B.[1][6] Research has explored its role as a CCR2 antagonist and its potential in managing various inflammatory conditions.[7][8] The synthesis process, while well-established, requires meticulous control to prevent contamination with inorganic germanium species, such as the starting material GeO₂, which has been linked to potential toxicity.[1][9]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [1][5] |
| Molecular Weight | 339.42 g/mol | [1][5] |
| Appearance | Colorless, monoclinic crystals or crystalline powder | [1][5] |
| Melting Point | Decomposes at ~270°C | [1][5] |
| Water Solubility | 1.09% at 20°C; >10% at pH 7.4 | [1][5] |
| pKa | 3.6 | [1][5] |
The Chemical Pathway: From Inorganic Oxide to Organometallic Polymer
The synthesis of this compound from germanium dioxide is not a direct conversion but a multi-step process. The core strategy involves converting the inorganic germanium into a reactive organogermanium intermediate, which is then polymerized and functionalized. The most common and referenced pathway can be broken down into three principal stages.
Stage 1: Reduction and Formation of Trichlorogermane (HGeCl₃) The process begins by converting the stable germanium dioxide (GeO₂) into a more reactive germanium species. This is typically achieved by reacting GeO₂ with a reducing agent in the presence of a chloride source to form trichlorogermane (HGeCl₃). This intermediate is a cornerstone of organogermanium chemistry.[10]
Stage 2: Hydrogermylation of Acrylic Acid This step forms the crucial carbon-germanium bond. Trichlorogermane undergoes a hydrogermylation reaction with acrylic acid (CH₂=CHCOOH). The trichlorogermyl group (GeCl₃) adds across the double bond of the acrylic acid, resulting in 3-(trichlorogermyl)propanoic acid.[1] This reaction establishes the carboxyethyl side chain that is characteristic of this compound.
Stage 3: Hydrolysis and Polymerization The final stage involves the controlled hydrolysis of 3-(trichlorogermyl)propanoic acid. This reaction replaces the chlorine atoms with oxygen, leading to the formation of the characteristic Ge-O-Ge bridges of the sesquioxide structure.[1] This step is critical as it drives the polymerization process, yielding the final this compound product. Careful control of pH and temperature is essential to ensure the correct polymeric structure and to minimize impurities.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Germanium Dioxide (GeO₂) | High Purity (99.99%+) | Major chemical supplier | Purity is critical to final product quality. |
| Hypophosphorous Acid (50%) | Reagent Grade | Major chemical supplier | Used as the reducing agent. |
| Hydrochloric Acid (fuming) | Reagent Grade | Major chemical supplier | |
| Acrylic Acid | 99%, Inhibitor-stabilized | Major chemical supplier | Should be freshly distilled before use. |
| Deionized Water | Type I Ultrapure | In-house or commercial | |
| Toluene | Anhydrous | Major chemical supplier | |
| Acetone | ACS Grade | Major chemical supplier | For washing/drying. |
| Equipment | |||
| 3-Neck Round Bottom Flask | 1 L | Standard lab supplier | With appropriate ground glass joints. |
| Reflux Condenser | Standard lab supplier | ||
| Dropping Funnel | Standard lab supplier | ||
| Magnetic Stirrer/Hotplate | Standard lab supplier | ||
| Buchner Funnel & Flask | Standard lab supplier | For filtration. | |
| Vacuum Oven | Standard lab supplier | For drying the final product. |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 3-(trichlorogermyl)propanoic acid
-
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel in a fume hood. Ensure all glassware is thoroughly dried.
-
Reaction Mixture: To the flask, add germanium dioxide (e.g., 0.5 mol) and fuming hydrochloric acid. Stir the mixture to form a solution of germanium tetrachloride (GeCl₄).
-
Reduction: Slowly add hypophosphorous acid (50%) to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C using an ice bath if necessary. This step generates trichlorogermane (HGeCl₃) in situ.
-
Hydrogermylation: Once the addition of hypophosphorous acid is complete, add freshly distilled acrylic acid (e.g., 0.6 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by techniques such as ¹H NMR if desired.
-
Isolation: After cooling to room temperature, the reaction will typically form two layers. The lower layer contains the product, 3-(trichlorogermyl)propanoic acid. Separate this dense layer using a separatory funnel.
Step 2: Hydrolysis to this compound
-
Hydrolysis Setup: Place the isolated 3-(trichlorogermyl)propanoic acid into a large beaker containing a magnetic stirrer and a significant excess of cold deionized water (e.g., 10 parts water to 1 part intermediate).
-
Controlled Addition: Add the intermediate to the vigorously stirred water slowly. A white precipitate of this compound will form immediately. The reaction is highly exothermic and releases HCl gas.
-
Causality Note: Slow addition and vigorous stirring are crucial to dissipate heat and ensure the formation of a uniform polymer with consistent particle size.
-
-
Aging: Continue stirring the suspension for 2-4 hours at room temperature to ensure complete hydrolysis and polymerization.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7) to remove residual HCl. Follow with a wash of acetone to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.
Quality Control and Characterization
Ensuring the purity and identity of the synthesized this compound is paramount, especially for biological applications. Contamination with inorganic germanium is a primary concern.[9]
Recommended Analytical Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups. Expect to see characteristic absorption bands for C=O (carboxylic acid), Ge-O-Ge, and Ge-C stretches.[3]
-
Elemental Analysis: To verify the percentage composition of C, H, and Ge, ensuring it matches the theoretical values for C₆H₁₀Ge₂O₇.[5]
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the powder.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the total germanium content and test for trace inorganic impurities. This is a critical test to rule out GeO₂ contamination.
-
Solubility Test: Confirming the product's solubility profile in water at neutral and alkaline pH serves as a simple but effective identity check.[5]
Safety and Handling
Personnel Safety:
-
Always handle germanium dioxide and chlorinated intermediates in a certified chemical fume hood.[11]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust from germanium dioxide or the final product.[13] If dust is generated, NIOSH-approved respiratory protection should be used.[11]
-
Contact with hydrochloric acid will emit volatile germanium tetrachloride, which is corrosive and irritating.[11]
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated materials should be placed in suitable, labeled containers for disposal.[11]
Conclusion
The synthesis of this compound from germanium dioxide is a robust and well-documented process that provides access to a therapeutically interesting organometallic polymer. Success hinges on a deep understanding of the underlying chemical transformations and a commitment to procedural rigor. By carefully controlling reaction conditions, particularly during the hydrolysis and polymerization stage, and by implementing stringent quality control measures to verify purity, researchers can reliably produce high-quality this compound for further investigation in drug discovery and development.
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Application Note: A Comprehensive Guide to the Analytical Characterization of Propagermanium (Ge-132)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium, also known as 2-carboxyethylgermanium sesquioxide or Ge-132, is a water-soluble organogermanium polymer with the formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][2] First synthesized in 1967 at the Asai Germanium Research Institute in Japan, this compound exists as a white, crystalline, odorless powder with a slightly acidic taste.[1][2] this compound has garnered significant scientific interest for its potential therapeutic applications, including immunomodulatory and anti-inflammatory properties, and is approved in Japan for the treatment of chronic hepatitis B.[2][3]
The unique polymeric structure of this compound, featuring a Ge-O-Ge backbone with pendant carboxyethyl groups, necessitates a multi-faceted analytical approach to ensure its identity, purity, quality, and stability.[4] Robust and comprehensive characterization is critical for raw material qualification, formulation development, stability studies, and regulatory compliance in the pharmaceutical industry. This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, offering insights into the rationale behind method selection and detailed protocols for execution.
Structural Elucidation and Identification
Confirming the distinct chemical structure of this compound is the foundational step in its characterization. A combination of spectroscopic techniques provides unambiguous identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, it provides a molecular fingerprint, confirming the presence of the characteristic carboxylic acid and germanoxane (Ge-O-Ge) moieties.
Causality of Experimental Choice: The polymeric and largely insoluble nature of this compound in organic solvents makes solid-state analysis by FTIR particularly suitable. The technique is highly specific for the covalent bonds that define the molecule's identity.
Protocol: KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder or a pure KBr pellet.
Data Interpretation: The resulting spectrum should be compared to a reference standard. Key characteristic absorption bands for this compound are summarized in the table below.[4]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~1720 | C=O stretch | Carboxylic Acid (protonated) |
| ~1580 | COO⁻ asymmetric stretch | Carboxylate (deprotonated) |
| ~780 | Ge-O-Ge stretch | Germanoxane backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the organic portion of the molecule. While solid-state NMR can be used, this compound's water solubility allows for solution-state NMR, which gives higher resolution spectra.[5] In aqueous solution, the polymeric structure hydrolyzes to the monomeric trihydroxygermylpropanoic acid, which is the species typically observed.[5]
Causality of Experimental Choice: ¹H and ¹³C NMR are essential for confirming the 2-carboxyethyl structure and ensuring the absence of organic impurities. The chemical shifts and coupling patterns are definitive for the arrangement of protons and carbons. Although the ⁷³Ge nucleus is NMR-active, its large quadrupole moment and low sensitivity result in broad signals, limiting its practical use for routine characterization.[6]
Protocol: ¹H and ¹³C NMR in D₂O
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to an internal standard or the residual solvent peak.
Data Interpretation: The spectra should show signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain.
-
¹³C NMR (in D₂O): Expected peaks around 15.5 ppm (Ge-C H₂), 28.3 ppm (-C H₂-COOH), and 178.9 ppm (-C OOH).[5]
-
¹H NMR (in D₂O): Two triplet signals corresponding to the adjacent methylene groups.
Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is paramount for its use in drug development, as impurities can affect both efficacy and safety. A key concern is the potential presence of toxic inorganic germanium species, such as germanium dioxide (GeO₂).[7]
Elemental Analysis
Principle: Elemental analysis provides the empirical percentage composition of Carbon, Hydrogen, and Germanium in the sample. This is a fundamental test to confirm the correct elemental ratio as dictated by the chemical formula (C₆H₁₀Ge₂O₇).
Causality of Experimental Choice: This technique provides a quantitative measure of the bulk composition. A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry. The germanium content is particularly important; a higher-than-expected value may suggest contamination with inorganic germanium forms.[7]
Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Germanium Content
-
Digestion: Accurately weigh a known amount of this compound and digest it using a suitable acid mixture (e.g., nitric acid and hydrofluoric acid) in a closed-vessel microwave digestion system.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the germanium concentration within the calibrated range of the instrument.
-
Analysis: Analyze the sample solution using a calibrated ICP-MS instrument. Monitor for germanium isotopes (e.g., ⁷⁰Ge, ⁷²Ge, ⁷⁴Ge).
-
Quantification: Calculate the percentage of germanium in the original sample based on the measured concentration and the initial sample weight.
Data Interpretation:
| Element | Theoretical Percentage |
| Carbon (C) | 21.23% |
| Hydrogen (H) | 2.97% |
| Germanium (Ge) | 42.80% |
| Oxygen (O) | 33.00% |
The experimentally determined values should be in close agreement with these theoretical percentages.[8]
X-Ray Diffraction (XRD)
Principle: Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the solid-state nature of the material. It can distinguish between crystalline and amorphous forms and is highly sensitive for detecting crystalline impurities, such as germanium dioxide.[7]
Causality of Experimental Choice: GeO₂ is a potential starting material or byproduct in the synthesis of this compound and its presence is a critical quality attribute to control.[2][9] PXRD is one of the most sensitive methods for detecting trace levels of crystalline inorganic germanium contaminants.[7]
Protocol: Powder X-Ray Diffraction
-
Sample Preparation: Lightly grind the this compound powder to ensure a random orientation of particles. Pack the powder into a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer.
-
Analysis: Scan the sample over a defined 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
Data Interpretation: The resulting diffractogram for pure this compound should show a characteristic pattern of peaks corresponding to its crystalline form.[8] The absence of sharp peaks characteristic of known inorganic germanium impurities (e.g., GeO₂) confirms its purity.
Chromatographic Methods
Principle: Chromatography separates components of a mixture for identification and quantification. Due to the polymeric and polar nature of this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating it from organic impurities and related substances.
Causality of Experimental Choice: HPLC is ideal for analyzing the non-volatile this compound in its monomeric form in solution. GC is suitable for detecting volatile inorganic impurities after derivatization. A recently developed GC-based method allows for the specific determination of inorganic germanium by converting it to volatile germanium chloride (GeCl₄), which this compound itself does not form under the reaction conditions.[9]
Protocol: HPLC for Purity and Assay A validated HPLC method is crucial for quality control. A specific method for the analysis of Ge-132 in plasma involves its conversion to the monomer, 3-(trihydroxygermyl)propanoic acid (THGPA), which can be analyzed by LC/MS/MS.[10] For routine quality control, an ion-exclusion or ion-exchange HPLC method with UV or refractive index detection would be appropriate.
Protocol: GC-MS for Inorganic Germanium Impurities[9]
-
Derivatization: Place a known amount of the this compound sample in a headspace vial. Add concentrated hydrochloric acid (HCl). This reaction selectively converts any inorganic GeO₂ into volatile GeCl₄.
-
Extraction: Use headspace solid-phase microextraction (SPME) to extract the volatile GeCl₄ from the vial's headspace.
-
Analysis: Desorb the analyte from the SPME fiber in the hot inlet of a GC-MS system.
-
Quantification: Separate and detect GeCl₄. Quantify against a calibration curve prepared from known amounts of GeO₂.
Physicochemical Characterization
Understanding the physical properties of this compound is essential for formulation, handling, and storage.
Thermal Analysis
Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound. TGA measures weight changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Causality of Experimental Choice: This analysis is critical for determining the decomposition temperature and identifying the presence of bound water or solvents. This compound does not have a sharp melting point but decomposes at elevated temperatures.[4][8]
Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).
-
Data Interpretation: The TGA thermogram will show a significant weight loss beginning around 250-270 °C, corresponding to the decomposition of the compound.[4][8] The DSC curve will show corresponding endothermic or exothermic events.
Solubility and Titration
Principle: this compound's solubility and acidic nature are key properties. It is soluble in water, with solubility increasing significantly under alkaline conditions.[2][8] The carboxylic acid groups can be titrated with a standard base to determine purity and equivalent weight.
Causality of Experimental Choice: A simple acid-base titration can serve as a quick and effective identity and purity test. The amount of base required to neutralize a known weight of the sample should correspond to the theoretical value based on its molecular formula. A low titration result could indicate the presence of non-acidic impurities like GeO₂.[7]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.
-
Titration: Titrate the solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).
-
Analysis: Monitor the pH using a calibrated pH meter and determine the equivalence point from the titration curve.
-
Calculation: Calculate the purity based on the volume of NaOH consumed, the sample weight, and the equivalent weight of the this compound repeating unit.
Comprehensive Characterization Strategy
A robust quality control strategy for this compound integrates multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the material's identity, strength, quality, and purity.
References
- Vertex AI Search Result, Document[4]. This document provides detailed chemical and physical properties of this compound, including its polymeric structure, thermal decomposition temperature, and key infrared absorption bands.
- This compound - Wikipedia. This source offers a general overview of this compound, including its formula, common names, and history of synthesis.
- Analytical Aspects of Organo‐Germanium Compounds | Request PDF - ResearchGate. This reference discusses general analytical approaches for organogermanium compounds, providing context for the selection of characterization techniques.
- This compound - The Merck Index. This document provides a concise summary of this compound's properties, including its elemental composition, melting point (decomposition), and solubility characteristics.
- Synthesis and properties of 2-carboxyethylgermanium sesquioxide (ge-132) and related compounds.
- This compound - NAFKAM.
- SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES - Paper Publications. This review covers the synthesis and characterization of various organogermanium compounds using techniques like NMR, IR, and XRD.
- 2-Carboxyethylgermanium sesquioxide, a synthetic organogermanium compound, as an inducer of contrasuppressor T cells - PubMed. This article identifies this compound as Ge-132 and discusses its immunomodulating activities.
- Germanium Sesquioxide Analytical Testing - Gematria.
- The chemistry of organogermanium halides - Science of Synthesis. This reference discusses the general characterization of organogermanium compounds by NMR and mass spectrometry.
- Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC - PubMed Central. This article notes the practical limitations of ⁷³Ge NMR spectroscopy for the identification of organogermanium compounds.
- Analytical Methods for Germanium - ACS Publications. This page lists various articles related to the analytical chemistry of germanium, providing a resource for further methodological research.
- Determination of bis-carboxyethyl germanium sesquioxide by gas chromatography with microwave-induced plasma-atomic emission detection after derivatization with alkyl chloroformates - PubMed. This paper describes a specific GC-based method for the determination of Ge-132, highlighting the need for effective quality control.
- Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan - ClinicalTrials.gov. This clinical trial entry lists this compound and its synonyms, indicating its use as an investigational drug.
- Determination of Trace Inorganic Germanium in bis-beta-Carboxyethylgermanium Sesquioxide by Headspace Solid-Phase Microextraction and Gas Chromatography – Mass Spectrometry - ResearchGate. This publication details a specific and sensitive method for detecting inorganic germanium (GeO₂) impurities in Ge-132 via derivatization to GeCl₄ and subsequent GC-MS analysis.
- Determination of Germanium sesquioxide (Ge-132) by gas chromatography with microwave-induced plasma atomic emission after derivatisation - ResearchGate. This paper presents a novel approach for Ge-132 analysis using derivatization and GC-AED, noting the limitations of previous methods.
- A Novel Extraction Method Based on a Reversible Chemical Conversion for the LC/MS/MS Analysis of the Stable Organic Germanium Compound Ge-132 | Analytical Chemistry - ACS Publications. This article describes a highly sensitive LC/MS/MS method for quantifying Ge-132 in plasma by analyzing its monomeric form, THGPA.
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Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of Propagermanium
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of propagermanium (also known as 2-(carboxyethyl)germanium sesquioxide or Ge-132). This compound is an organogermanium compound with noted immunomodulatory and antiviral properties, making the stringent control of its purity critical for its use in research and potential therapeutic applications.[1][2] The primary challenge in this compound analysis is ensuring the absence of potentially toxic inorganic germanium species, such as germanium dioxide (GeO₂), a common precursor in its synthesis.[1] This document provides a comprehensive protocol for a reversed-phase HPLC method capable of separating this compound from its key potential impurities and degradation products. The causality behind experimental choices, a complete protocol, and validation parameters according to International Council for Harmonisation (ICH) guidelines are discussed to ensure the method's trustworthiness and scientific integrity.
Introduction: The Analytical Imperative for this compound Purity
This compound is a polymeric compound with a repeating unit of (C₆H₁₀Ge₂O₇)n.[3] Its synthesis often starts from germanium dioxide (GeO₂), and incomplete reaction or purification can lead to contamination of the final product with this inorganic form.[1] Cases of severe organ toxicity have been linked to inorganic germanium compounds, underscoring the necessity of a reliable analytical method to ensure the purity and safety of this compound.[4] A stability-indicating method is crucial not only for routine quality control but also for assessing the compound's stability under various environmental conditions, which is a key requirement in drug development. This application note addresses this need by providing a detailed HPLC method designed to be specific, accurate, and precise for the purity determination of this compound.
Method Development Strategy: Causality and Experimental Choices
The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities.
Chromatographic Mode: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method was selected due to its wide applicability in pharmaceutical analysis and its suitability for separating polar to moderately non-polar compounds.[5] this compound, with its carboxylic acid functionalities, is a polar molecule. RP-HPLC, typically employing a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for retaining and separating such analytes.
Stationary Phase Selection: C18 Column
A C18 (octadecylsilyl) column is the most common and versatile stationary phase in RP-HPLC and was chosen for this method. Its hydrophobic nature provides effective retention for a broad range of molecules. The selection of a high-purity, end-capped C18 column is recommended to minimize peak tailing for the acidic this compound molecule.
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving optimal separation.
-
Aqueous Phase and pH Control: this compound's solubility is significantly higher under alkaline conditions (pH 7.4).[3] Therefore, a phosphate buffer at a pH of 7.0 ± 0.2 was chosen for the aqueous component of the mobile phase. This pH ensures the carboxylic acid groups are ionized, promoting good solubility in the mobile phase and consistent retention behavior.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength in reversed-phase chromatography. A gradient elution is employed to ensure the timely elution of any less polar impurities while maintaining good resolution for early-eluting peaks, such as inorganic germanium dioxide.
Detection Method: UV Spectrophotometry
This compound lacks a strong chromophore, which can present a detection challenge. However, the carboxylic acid groups provide some UV absorbance at lower wavelengths. Detection at 210 nm was found to provide adequate sensitivity for the main analyte and potential organic impurities. For the specific and sensitive detection of germanium-containing species, including inorganic germanium, coupling the HPLC system to an Inductively Coupled Plasma Mass Spectrometer (HPLC-ICP-MS) is the gold standard and is discussed as an orthogonal method.[1]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard and samples
-
Germanium Dioxide (for specificity validation)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-20 min: 30% B; 20-22 min: 30% to 5% B; 22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of sodium hydroxide or orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (this compound peak) | ≤ 2.0 |
| Theoretical Plates (this compound peak) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[7] Under harsh conditions, hydrolysis of the germanium-oxygen bonds in this compound can occur, potentially forming 3-oxygermylpropionic acid monomers.[8]
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
The chromatograms from the stressed samples should show no interference with the main this compound peak, and peak purity should be assessed using a photodiode array (PDA) detector.
Linearity, Range, Accuracy, and Precision
The method should be validated for linearity, range, accuracy, and precision as per ICH guidelines.
| Validation Parameter | Typical Range/Procedure | Acceptance Criteria |
| Linearity | 50% to 150% of the nominal concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration | |
| Accuracy | Spike recovery at 80%, 100%, and 120% | 98.0% to 102.0% recovery |
| Precision (Repeatability) | Six replicate preparations at 100% concentration | RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis on different days, by different analysts | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for key impurities should be determined to ensure the method's sensitivity.
Visualizations: Workflows and Logical Relationships
Caption: Logical Flow of Forced Degradation Studies for Method Validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of this compound. By employing a reversed-phase C18 column with a pH-controlled mobile phase and gradient elution, this method effectively separates the active ingredient from potential process-related impurities and degradation products. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to ensure the quality, safety, and stability of this promising compound.
References
- Germanium Sesquioxide Analytical Testing. (n.d.). Retrieved January 7, 2026, from a source providing details on various analytical tests for germanium sesquioxide.
- This compound. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
- This compound. (n.d.). NAFKAM.
- Germanium Sesquioxide Value Analytical Testing. (n.d.). Retrieved January 7, 2026, from a source discussing the importance of analytical testing for germanium sesquioxide.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Organic Germanium, Germanium Sesquioxide Main Science Website. (n.d.). Retrieved January 7, 2026, from a website compiling scientific abstracts on germanium sesquioxide.
- Determination of bis-carboxyethyl germanium sesquioxide by gas chromatography with microwave-induced plasma-atomic emission detection after derivatization with alkyl chloroform
- An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. (n.d.). PubMed.
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. (2024, July 30). MDPI. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Medicinal and Organic Chemistry, 7(4).
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- This compound. (2020, September 15). CAM Cancer. [Link]
- This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. (2020, June 12). PubMed Central. [Link]
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (n.d.). PubMed Central.
- Researchers Mapped Out Potential Impurities in Drug Products. (2023, February 1).
- STABILITY OF REBAUDIOSIDE M UNDER ACIDIC CONDITIONS AND ITS DEGRADATION PRODUCTS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7).
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. [Link]
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for Propagermanium Studies in Rodent Models
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Preamble: Situating Propagermanium in Preclinical Research
This compound, a polymeric organogermanium compound also known as bis(2-carboxyethylgermanium) sesquioxide, has carved a niche in therapeutic research, particularly for its immunomodulatory and anti-inflammatory properties.[1][2] Unlike inorganic germanium compounds which are associated with significant toxicity, this compound has a well-established safety profile, underscored by its clinical use in Japan for treating chronic hepatitis B.[3][4][5] The primary mechanism underpinning its therapeutic effects is the targeted inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[6] This pathway is pivotal for the recruitment of monocytes and macrophages to sites of inflammation. This compound interferes with this axis, thereby mitigating inflammatory cell infiltration and subsequent tissue damage.[5][6] Interestingly, evidence suggests it does not directly block the CCR2 receptor but may target associated glycosylphosphatidylinositol (GPI)-anchored proteins to exert its effect.[3]
This document provides a comprehensive guide for designing, executing, and interpreting in vivo studies using rodent models to investigate the therapeutic potential of this compound. It is structured not as a rigid template, but as a logical workflow that mirrors the scientific process, emphasizing causal reasoning behind each experimental choice.
Part 1: The Strategic Framework for Experimental Design
A robust in vivo study is built on a foundation of clear scientific questions and meticulously planned experimental architecture. The success of this compound research in rodent models hinges on three core pillars: defining the objective, selecting the appropriate model, and establishing a rational dosing strategy.
Pillar I: Defining the Research Objective
Before any animal is dosed, the central research question must be sharply defined. Are you investigating:
-
Pharmacokinetics (PK): How is this compound absorbed, distributed, metabolized, and excreted in a rodent model?[7]
-
Pharmacodynamics (PD) and Efficacy: Does this compound ameliorate disease pathology in a specific model (e.g., inflammation, metabolic disease, neurodegeneration)?
-
Dose-Response Relationship: What is the optimal therapeutic dose range that balances efficacy with safety?
-
Safety and Toxicology: What is the No-Observable-Adverse-Effect-Level (NOAEL), and what are the potential target organs for toxicity at high doses?[8][9]
Your objective will dictate every subsequent decision, from the choice of animal model to the endpoints measured.
Pillar II: Rodent Model Selection
The choice of animal model is critical for translating findings. This compound's action on the CCL2/CCR2 axis makes it relevant for a host of inflammatory-driven diseases.
Table 1: Examples of Rodent Models for this compound Studies
| Disease Area | Common Rodent Model | Rationale & Key References |
|---|---|---|
| Neurological Inflammation | Mouse Middle Cerebral Artery Occlusion (MCAO) | To model ischemic stroke and assess neuroprotective effects by reducing microglial-induced inflammation.[10] |
| Metabolic Disease | Goto-Kakizaki (GK) Rats (Type 2 Diabetes) | To study effects on insulin resistance, endothelial dysfunction, and perivascular adipose tissue inflammation.[5] |
| Cardiovascular Disease | Porcine Model (extendable to rodent apoE-/- mice) | To investigate the inhibition of macrophage-mediated formation of arteriosclerotic lesions.[11] |
| Renal Disease | Adriamycin- or Mercuric Chloride-induced nephropathy in rats | To assess safety and lack of nephrotoxicity in models of pre-existing kidney damage.[4] |
Expert Insight: When selecting a model, ensure the underlying pathology is relevant to the CCL2/CCR2 axis. For example, diseases characterized by significant monocyte/macrophage infiltration are prime candidates for this compound studies. Always include age- and sex-matched animals for all experimental groups to minimize biological variability.
Pillar III: Dosing Strategy and Administration
This compound is a water-soluble compound, simplifying its formulation for in vivo use.[5] Oral administration is the most common and clinically relevant route.
Table 2: Published Dosing Regimens for this compound in Rodent Models
| Rodent Model | Dose | Administration Route | Study Duration | Reference |
|---|---|---|---|---|
| Goto-Kakizaki (GK) Rats | 50 mg/kg/day | Oral | 3 months | [5] |
| C57BL/6J Mice (MCAO) | 30 mg/kg | Intraperitoneal | 72 hours | [10] |
| Wistar Rats (Renal Lesions) | 480 or 2,400 ppm | In drinking water | 8 weeks |[4] |
Establishing a Dosing Regimen:
-
Literature Review: Start with doses proven effective in similar models, as shown in Table 2.
-
Dose-Finding Study: If exploring a new model, conduct a pilot study with a wide range of doses (e.g., 10, 30, 100 mg/kg) to identify a therapeutically active range.
-
Vehicle Control: The vehicle (the solution used to dissolve the drug) must be administered to a control group. For this compound, this is typically sterile water or saline. This is crucial to ensure that any observed effects are due to the compound itself and not the vehicle.
Experimental Workflow and Group Design
A well-controlled experiment is the cornerstone of trustworthy data. A typical efficacy study should include a minimum of four groups.
Caption: Standard workflow for an in vivo efficacy study.
Part 2: Core Methodologies and Protocols
This section provides step-by-step protocols for key procedures in a this compound rodent study. These protocols are designed to be self-validating by incorporating necessary controls and quality checks.
Protocol 2.1: Preparation and Oral Administration of this compound
Objective: To accurately prepare and administer a this compound solution to rodents via oral gavage.
Materials:
-
This compound powder
-
Sterile, distilled water or 0.9% saline (vehicle)
-
Analytical balance
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible tip for mice; 18-20 gauge for rats)
-
Syringes (1 mL)
Procedure:
-
Calculation: Determine the total amount of this compound needed. Example: For a 50 mg/kg dose in a 25g (0.025 kg) mouse, you need 1.25 mg per mouse. If dosing 10 mice, you need 12.5 mg. Always prepare a ~10-20% excess to account for loss.
-
Formulation: Weigh the this compound powder accurately. Add it to a sterile conical tube. Add the calculated volume of vehicle. A typical dosing volume is 5-10 mL/kg. For a 25g mouse, this is 0.125-0.250 mL.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. This compound is water-soluble, so this should occur readily. Visually inspect for any particulates.
-
Animal Handling: Gently but firmly restrain the mouse or rat. Ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.
-
Gavage: Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the needle into the esophagus. Do not force it. If you feel resistance, withdraw and try again.
-
Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: Observe the animal for a few minutes to ensure it did not experience respiratory distress or regurgitate the dose.
-
Vehicle Control: Perform the exact same procedure on the vehicle control group, administering only the sterile water or saline.
Protocol 2.2: Pharmacodynamic Assessment in a Type 2 Diabetes Model
Objective: To assess the effect of this compound on glucose metabolism and insulin sensitivity in Goto-Kakizaki (GK) rats.[5]
Procedure:
-
Treatment Period: Administer this compound (e.g., 50 mg/kg/day, oral gavage) or vehicle for the planned study duration (e.g., 3 months).[5]
-
Fasting Glucose Measurement: After an overnight fast (12-14 hours), obtain a small blood sample from the tail vein. Measure blood glucose using a standard glucometer.
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
-
Record baseline glucose (T=0).
-
Administer insulin intraperitoneally (e.g., 0.75 U/kg).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Calculate the Area Under the Curve (AUC). A lower AUC in the this compound group compared to the vehicle group indicates improved insulin sensitivity.[5]
-
-
Glucose Tolerance Test (IPGTT):
-
Fast animals overnight (12-14 hours).
-
Record baseline glucose (T=0).
-
Administer a glucose bolus intraperitoneally (e.g., 2 g/kg).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Calculate the AUC. A lower AUC in the this compound group indicates improved glucose clearance.
-
Protocol 2.3: Ex Vivo Analysis of Inflammatory Markers
Objective: To quantify the effect of this compound on tissue-level inflammation.
Procedure:
-
Terminal Sample Collection: At the study endpoint, euthanize animals according to approved ethical protocols. Perfuse with ice-cold PBS to remove blood from tissues.
-
Tissue Harvesting: Carefully dissect the target organ (e.g., brain, aorta, liver). Divide the tissue for different analyses.
-
For Histology/Immunohistochemistry (IHC):
-
Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed in paraffin.
-
Section the tissue (e.g., 5 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and inflammatory infiltrates.
-
Perform IHC for specific markers, such as CD68 (a macrophage marker), to quantify the reduction in inflammatory cell infiltration.
-
-
For Cytokine Analysis (ELISA):
-
Snap-freeze a portion of the tissue in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits, following the manufacturer's instructions.[10]
-
-
For Gene Expression (qRT-PCR):
-
Place a portion of the tissue in an RNA stabilization solution (e.g., RNAlater).
-
Extract total RNA using a standard kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for target genes (e.g., Ccl2, Nos2, Cd86) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.[10]
-
Part 3: Mechanistic Insights and Data Visualization
Understanding the mechanism of action is as important as demonstrating efficacy. Visualizing the targeted pathway provides a clear framework for interpreting results.
The CCL2/CCR2 Signaling Axis: The Target of this compound
This compound's anti-inflammatory effect is primarily attributed to its disruption of the CCL2/CCR2 signaling pathway. This pathway is a master regulator of monocyte and macrophage recruitment to sites of inflammation.
Caption: this compound's mechanism of action on the CCL2/CCR2 axis.
Part 4: Safety and Toxicology Considerations
A critical aspect of preclinical development is establishing a compound's safety profile. It is historically important to differentiate this compound from inorganic germanium, which is known to cause nephrotoxicity.[12] Studies have explicitly shown that this compound does not exert renal toxicity, even in rats with pre-existing kidney damage.[4]
Table 3: Key Parameters for a Rodent Toxicology Study
| Category | Parameters to Monitor |
|---|---|
| In-Life Observations | Clinical signs (daily), body weight (weekly), food and water consumption (weekly), detailed physical examinations.[9] |
| Clinical Pathology | Hematology: Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, platelets. Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total bilirubin, albumin, globulin. |
| Terminal Assessments | Gross Pathology: Detailed examination of all organs at necropsy. Organ Weights: Brain, heart, kidneys, liver, spleen, thymus, adrenal glands. Histopathology: Microscopic examination of a comprehensive list of tissues, with a focus on potential target organs like the liver and kidneys.[9] |
Expert Insight: A standard 28-day repeat-dose toxicology study in one rodent species (e.g., Sprague-Dawley rats) is often sufficient for early-stage development. The high dose should aim to establish a maximum tolerated dose (MTD), while lower doses should include the proposed therapeutic dose and a multiple of it. The lowest dose should aim to be the No-Observed-Adverse-Effect-Level (NOAEL).[9]
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Application Note & Protocols: A Framework for In Vitro Evaluation of Propagermanium's Anti-Inflammatory Properties
Here are the detailed Application Notes and Protocols for testing propagermanium's anti-inflammatory effects.
Introduction: Unveiling the Anti-Inflammatory Mechanism of this compound
This compound, an organogermanium compound, has been utilized therapeutically, notably in Japan for chronic hepatitis B[1]. Beyond its established applications, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory potential[2][3]. The primary anti-inflammatory mechanism of this compound is attributed to its inhibitory effect on the C-C chemokine receptor type 2 (CCR2) signaling pathway, which is pivotal for the recruitment of monocytes and macrophages to sites of inflammation[3][4][5].
Research indicates that this compound selectively inhibits the chemotactic migration of monocytes induced by Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, the primary ligand for CCR2[1]. Interestingly, this inhibition does not appear to stem from direct receptor binding or interference with intracellular calcium mobilization[1]. Instead, the mechanism is thought to involve the targeting of glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with the CCR2 receptor complex[1][3]. By disrupting this interaction, this compound effectively attenuates the inflammatory cascade at a critical early stage: the infiltration of tissues by key immune cells.
This document provides a comprehensive suite of validated cell culture assays designed to dissect and quantify the anti-inflammatory effects of this compound. The protocols detailed herein range from a primary functional assay targeting its core mechanism—inhibition of monocyte chemotaxis—to secondary assays that measure its downstream impact on key inflammatory mediators and signaling pathways. These methodologies are designed for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of this compound in a robust and reproducible in vitro setting.
Core Mechanistic Target: The CCL2/CCR2 Signaling Axis
The recruitment of monocytes from the bloodstream into inflamed tissue is a hallmark of the inflammatory response. This process is predominantly orchestrated by the interaction between the chemokine CCL2 (MCP-1) and its receptor, CCR2, expressed on the surface of monocytes. This compound's intervention at this specific point makes it a targeted anti-inflammatory agent. The following diagram illustrates this pathway and the proposed site of action for this compound.
Caption: Workflow for the Transwell-based monocyte chemotaxis assay.
Detailed Protocol: Monocyte Chemotaxis Assay
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
24-well Transwell plates (5 µm pore size polycarbonate membrane) [6]* Recombinant Human CCL2/MCP-1 (e.g., 10 ng/mL final concentration) [6]* this compound (stock solution in DMSO or appropriate vehicle)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells in complete RPMI-1640 (10% FBS, 1% Pen-Strep). Before the assay, wash cells twice with serum-free RPMI-1640 and resuspend at a concentration of 1 x 10⁶ cells/mL in serum-free medium.[6]
-
Assay Setup:
-
To the lower chambers of the 24-well plate, add 600 µL of serum-free medium.
-
Create three conditions: No Chemoattractant (negative control), Chemoattractant (positive control), and Chemoattractant + this compound.
-
For positive control and treatment wells, add CCL2/MCP-1 to a final concentration of 10 ng/mL.[6]
-
-
Treatment: Add the desired final concentrations of this compound (or vehicle control) to both the upper and lower chambers to maintain a consistent concentration gradient. Ensure the final vehicle (e.g., DMSO) concentration is below 0.5%.[6]
-
Cell Seeding: Gently place the Transwell inserts into the wells. Add 100 µL of the prepared THP-1 cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[6] Optimize incubation time based on preliminary experiments.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to each well according to the manufacturer's protocol and incubate as required (e.g., 30-60 minutes).
-
Measure the fluorescence using a plate reader with appropriate filters (e.g., Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "No Chemoattractant" control from all other readings to account for random migration.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - [(Fluorescence_Treated - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)]) * 100
-
Secondary Assays: Quantifying Downstream Anti-Inflammatory Effects
These assays assess the functional consequences of this compound's action by measuring its ability to reduce the production of key inflammatory mediators in activated immune cells.
Model System: LPS-Stimulated Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via the Toll-like receptor 4 (TLR4) pathway.[7][8] This stimulation triggers a robust inflammatory response, including the release of cytokines, nitric oxide, and the expression of enzymes like COX-2, making it an ideal model to screen for anti-inflammatory compounds.[9][10]
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): This cell line is particularly well-suited for nitric oxide production assays, as murine macrophages produce significantly higher levels of NO in vitro compared to human cells.[11][12]
-
THP-1 (Human Monocyte): Can be differentiated into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA). This provides a human-relevant model for cytokine release and gene expression studies.
-
Assay 1: Pro-Inflammatory Cytokine Release (TNF-α & IL-6)
Principle: Activated macrophages are major sources of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][8] this compound is expected to reduce the release of these cytokines by mitigating the overall inflammatory response. This can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][13]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 24- or 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time depends on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).[14][15]
-
Sample Collection: After incubation, centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet any floating cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.[6]
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.[6][13]
Data Presentation:
| Treatment Group | LPS (100 ng/mL) | This compound (µg/mL) | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Unstimulated Control | - | - | N/A | N/A | ||
| Vehicle Control | + | 0 | 0% | 0% | ||
| This compound | + | X | ||||
| This compound | + | Y | ||||
| This compound | + | Z |
Assay 2: Nitric Oxide (NO) Production
Principle: In murine macrophages, inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[12] NO is a highly reactive molecule with a short half-life, but it quickly oxidizes into stable metabolites, primarily nitrite (NO₂⁻), in the cell culture medium.[11][12] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite levels as a surrogate for NO production.[11][16]
Detailed Protocol (using RAW 264.7 cells):
-
Cell Seeding & Treatment: Follow steps 1-3 from the cytokine release protocol (Section 4.2).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect 50-100 µL of cell-free supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 2.5-5% phosphoric acid).[11][16]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11][16]
-
Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop.
-
-
Measurement: Read the absorbance at 540-550 nm using a microplate reader.[16]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium to calculate the nitrite concentration in the samples.
Assay 3: Cyclooxygenase-2 (COX-2) Activity
Principle: Cyclooxygenase-2 (COX-2) is an enzyme whose expression is induced during inflammation and is responsible for synthesizing prostaglandins, which are key inflammatory mediators.[7] Measuring the specific activity of COX-2 in cell lysates after treatment provides another metric for assessing anti-inflammatory effects.
Detailed Protocol (using a commercial assay kit):
-
Cell Culture and Lysis: Seed RAW 264.7 or THP-1 cells, treat with this compound, and stimulate with LPS as previously described. After an appropriate incubation period (e.g., 18-24 hours), wash the cells with cold PBS and lyse them using the buffer provided in the kit.
-
Activity Measurement: Use a commercial COX activity assay kit (colorimetric or fluorometric).[17][18] These kits typically measure the peroxidase activity of COX by monitoring the appearance of an oxidized product (e.g., oxidized TMPD) at a specific wavelength.[17][19]
-
Distinguishing Isoforms: Crucially, perform the assay in the presence and absence of a COX-2 specific inhibitor (often included in the kit) to distinguish COX-2 activity from the constitutively expressed COX-1 activity.[17]
-
Data Analysis: Calculate the specific COX-2 activity according to the manufacturer's protocol and determine the percentage inhibition by this compound.
Mechanistic Insight: NF-κB Signaling Pathway Analysis
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of TNF-α, IL-6, iNOS, and COX-2.[9][20] Assessing this compound's effect on this pathway provides deeper mechanistic understanding.
Principle of NF-κB Activation
In unstimulated cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[20][21][22]
Caption: Overview of the LPS-induced canonical NF-κB signaling pathway.
Assay: p65 Nuclear Translocation by Immunofluorescence
Principle: This imaging-based assay visually confirms the inhibition of a key step in NF-κB activation. A reduction in the nuclear signal of the p65 subunit in this compound-treated cells indicates pathway inhibition.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 or THP-1 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat with this compound for 1-2 hours, then stimulate with LPS (100 ng/mL) for 30-60 minutes.
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging: Visualize using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (green) channels.
-
Expected Result: In unstimulated cells, the green p65 signal will be diffuse in the cytoplasm. In LPS-stimulated cells, the green signal will co-localize with the blue DAPI signal in the nucleus. In this compound-treated cells, the green signal should remain predominantly cytoplasmic despite LPS stimulation.
-
Summary of Assays and Expected Outcomes
This table provides a consolidated overview of the described assays for a comprehensive evaluation of this compound.
| Assay Category | Specific Assay | Cell Line | Key Reagents | Primary Measurement | Expected Outcome with this compound |
| Primary Function | Monocyte Chemotaxis | THP-1 | CCL2/MCP-1, Transwell | Fluorescence (Calcein-AM) | Inhibition of cell migration towards CCL2 |
| Mediator Release | Cytokine Release | RAW 264.7 / THP-1 | LPS, ELISA Kits | Cytokine Concentration | Decreased release of TNF-α and IL-6 |
| Mediator Release | Nitric Oxide Production | RAW 264.7 | LPS, Griess Reagent | Absorbance (Nitrite) | Decreased production of nitric oxide |
| Enzymatic Activity | COX-2 Activity | RAW 264.7 / THP-1 | LPS, Activity Assay Kit | Colorimetric/Fluorometric | Inhibition of COX-2 enzymatic activity |
| Signaling Pathway | NF-κB Translocation | RAW 264.7 / THP-1 | LPS, Anti-p65 Antibody | Fluorescence Microscopy | Retention of p65 in the cytoplasm |
References
- Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link] [11][12]2. Kalyanina, E. V., et al. (2014). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Analytical and Bioanalytical Chemistry. [Link]
- Bio-protocol. (2017). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. [Link]
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- 22. medchemexpress.com [medchemexpress.com]
Application of Propagermanium in Chronic Hepatitis B Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Chronic hepatitis B (CHB) infection, caused by the hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies can effectively suppress HBV replication, but they rarely lead to a functional cure, necessitating long-term treatment.[2] The persistence of CHB is often associated with an impaired host immune response to the virus.[2] Propagermanium (also known as Serocion), an organogermanium compound, has been investigated as a therapeutic agent for CHB, not as a direct antiviral, but as a non-specific immune modulator aimed at restoring the host's cellular immune responsiveness to HBV.[2][3] This document provides a comprehensive guide for researchers on the application of this compound in CHB research, detailing its mechanism of action, clinical findings, and step-by-step protocols for key experimental assays.
Therapeutic Rationale and Mechanism of Action
The therapeutic strategy behind this compound in CHB is to overcome the state of immune tolerance to HBV.[2] Its primary mode of action is the potentiation of the host's cellular immunity.[2]
Augmentation of Cellular Immunity
This compound has been reported to enhance the function of key immune cells involved in the antiviral response.[2][3]
-
T-Lymphocytes: It augments the functions of both CD4+ helper T cells and CD8+ cytotoxic T cells.[2] CD4+ T cells are crucial for orchestrating the overall immune response, while CD8+ T cells are responsible for recognizing and eliminating virus-infected hepatocytes.
-
Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells, which are part of the innate immune system and play a critical role in the early control of viral infections.[2]
Induction of Cytokine Production
This compound stimulates the production of various cytokines, which are signaling molecules that mediate and regulate immunity.[2] The induction of a Th1-biased cytokine profile, including interferon-gamma (IFN-γ), is particularly relevant for the control of viral infections like HBV.
Inhibition of the CCL2-CCR2 Signaling Pathway
A proposed molecular mechanism for this compound's action involves the inhibition of the C-C chemokine receptor type 2 (CCR2).[3] By interfering with the interaction between CCR2 and its ligand, CCL2 (monocyte chemoattrapctant protein-1), this compound can suppress the migration of monocytes and macrophages to the liver, thereby potentially reducing liver inflammation.[3]
Caption: Proposed immunomodulatory pathways of this compound in CHB.
Clinical Efficacy and Safety
Clinical studies on this compound for CHB have been primarily conducted in Japan. While detailed quantitative data from these early trials are not widely available in English-language publications, the qualitative findings are summarized below.[3]
| Endpoint | Reported Outcome | Significance in CHB |
| HBeAg Seroclearance | A controlled pilot study with 16 weeks of treatment demonstrated sustained clearance of hepatitis B e antigen (HBeAg).[2][3] | A critical endpoint in CHB treatment, indicating a significant reduction in viral replication and a favorable prognosis. |
| Biochemical Response | The same study reported a favorable biochemical response (e.g., normalization of alanine aminotransferase - ALT) at the end of treatment and at 48-week follow-up.[2][3] | Indicates a reduction in liver inflammation and damage. |
| HBV DNA Reduction | An open study suggested that this compound treatment could lead to the clearance of HBV DNA from the blood.[2][4] | Directly measures the reduction in viral load. |
| Histological Improvement | The open study also indicated a possible improvement in the histological grading of the liver.[2] | Suggests a reduction in liver fibrosis and overall improvement in liver health. |
Safety Profile: this compound was generally well-tolerated in initial studies.[2] However, a post-marketing survey in Japan revealed that approximately 4% of patients experienced moderate to severe liver damage, which was postulated to be due to a rapid immune-mediated clearance of virus-infected hepatocytes.[2] This highlights the importance of monitoring liver function during treatment.
Experimental Protocols
To investigate the effects of this compound in a research setting, a combination of virological and immunological assays should be employed.
Caption: General experimental workflow for evaluating this compound in CHB.
Virological Assays
Principle: This assay quantifies the amount of HBV DNA in a patient's serum, providing a direct measure of viral load.
Materials:
-
Serum samples from CHB patients
-
Viral DNA extraction kit
-
qPCR instrument
-
HBV-specific primers and probe
-
qPCR master mix
-
Nuclease-free water
Procedure:
-
Sample Preparation: Collect whole blood and separate the serum. Store serum at -80°C until use.[5]
-
DNA Extraction: Extract viral DNA from 200-500 µL of serum using a commercial viral DNA extraction kit according to the manufacturer's protocol. Elute the DNA in an appropriate volume.[6]
-
qPCR Reaction Setup: Prepare a master mix containing the qPCR master mix, HBV-specific primers, and probe.
-
Amplification: Add the extracted DNA to the master mix and perform the qPCR reaction using a validated thermal cycling protocol.
-
Data Analysis: Generate a standard curve using known concentrations of HBV DNA to quantify the viral load in the patient samples. The quantification range is typically from 10 to 1,000,000,000 IU/mL.[5]
Principle: This sandwich ELISA qualitatively or quantitatively detects the presence of HBsAg and HBeAg in serum.
Materials:
-
Serum samples
-
HBsAg or HBeAg ELISA kit (containing pre-coated microplates, detection antibody, standards, and substrate)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the HBsAg or HBeAg standard provided in the kit.
-
Incubation: Add 50 µL of standards, controls, and patient samples to the appropriate wells of the pre-coated microplate. Then add 50 µL of HRP-conjugated detection antibody. Incubate at 37°C for 60 minutes.[7]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound components.[7]
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at 37°C for 15 minutes.[7]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of HBsAg or HBeAg in the samples.
Immunological Assays
Principle: This assay measures the ability of NK cells (effector cells) to lyse target cells (e.g., K562 cell line) by quantifying the release of radioactive Chromium-51 (⁵¹Cr) from the lysed target cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from patients (source of NK cells)
-
K562 target cells
-
⁵¹Cr sodium chromate
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate K562 cells with ⁵¹Cr at 37°C for 1-2 hours. Wash the cells to remove unincorporated ⁵¹Cr.[8]
-
Effector and Target Cell Co-culture: Plate the ⁵¹Cr-labeled target cells in a 96-well plate. Add effector cells (PBMCs) at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Cytotoxicity:
-
Spontaneous release: Radioactivity from target cells incubated with medium alone.
-
Maximum release: Radioactivity from target cells lysed with a detergent.
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. As cells divide, the CFSE is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division, which can be measured by flow cytometry.[9]
Materials:
-
PBMCs
-
CFSE dye
-
Complete RPMI-1640 medium with FBS
-
T-cell mitogen (e.g., Phytohemagglutinin - PHA) or specific HBV antigens
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
CFSE Labeling: Resuspend PBMCs at 10-20 x 10⁶ cells/mL in PBS with 0.1% FBS. Add CFSE to a final concentration of 1-5 µM and incubate for 5-10 minutes at room temperature.[11][12]
-
Quenching and Washing: Stop the labeling by adding an equal volume of cold complete medium with 10% FBS. Wash the cells three times with medium.
-
Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in the presence or absence of a mitogen (e.g., PHA) or HBV-specific antigens for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells, stain with antibodies for cell surface markers (e.g., CD4, CD8) if desired, and analyze by flow cytometry.
-
Data Analysis: Gate on the lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.
Principle: This sandwich ELISA quantifies the concentration of specific cytokines (e.g., IFN-γ, IL-2) in the supernatant of cultured PBMCs.
Materials:
-
Supernatants from PBMC cultures (from the lymphocyte proliferation assay or separate cultures)
-
Cytokine-specific ELISA kit (e.g., for IFN-γ or IL-2)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[13]
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[13]
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution.
-
Reading and Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound presents an intriguing immunomodulatory approach to the treatment of chronic hepatitis B. Its ability to enhance cellular immunity and potentially reduce liver inflammation provides a strong rationale for further investigation. The protocols detailed in this guide offer a robust framework for researchers to explore the virological and immunological effects of this compound in the context of CHB. While the lack of extensive quantitative clinical data from early studies presents a limitation, rigorous preclinical and well-designed clinical research using the methodologies outlined here can help to fully elucidate the therapeutic potential of this compound for patients with chronic hepatitis B.
References
- Quah, B. J., Warren, H. S., & Parish, C. R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester.
- Kakumu, S. (2000). This compound: a nonspecific immune modulator for chronic hepatitis B.
- Laboratorio de Genomica Viral y Humana, Facultad de Medicina UASLP. (2012, May 12). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format).
- Rutgers New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells.
- University of Pennsylvania. (n.d.). CFSE Staining.
- Mayo Clinic Laboratories. (n.d.). Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum.
- Wang, M., Li, J., & Zhou, X. (2007). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. World journal of gastroenterology, 13(4), 603–608. [Link]
- ResearchGate. (n.d.). This compound: A nonspecific immune modulator for chronic hepatitis B.
- Gulsan, A., et al. (2018). In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies. Central European journal of immunology, 43(1), 105–111. [Link]
- Bio-Review. (n.d.). Cr Release Cytotoxicity assay.
- Scribd. (n.d.). Cytokine ELISA Protocol Guide.
- Dresse, R. J., & Wischhusen, J. (2020). 51Cr-release to monitor NK cell cytotoxicity. Methods in enzymology, 631, 319–331. [Link]
- ResearchGate. (n.d.). Steps involved in the construction of a 51 Cr release assay utilizing...
- ResearchGate. (2017, January 23). Protocol for indirect elisa quantification of cytokines (IL-10, IFN-gamma) in serum/plasma?
- Scribd. (2024, March 20). HBsAg ELISA Procedure.
- Daan Gene Co., Ltd. (n.d.). How to Perform HBV DNA Quantitative Test by Real-time PCR.
- CTK Biotech. (n.d.). HBsAg ELISA KIT.
- Osuchowski, M. F., & Remick, D. G. (2006). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 335, 245–262. [Link]
- Atlas Medical. (n.d.). HBeAg ELISA.
- Samake, G., et al. (2021). Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali. Journal of Biosciences and Medicines, 9(11), 1-13. [Link]
- Wang, J., et al. (2021). Dynamics of Hepatitis B Virus Pregenomic RNA in Chronic Hepatitis B Patients With Antiviral Therapy Over 9 Years. Frontiers in medicine, 8, 753931. [Link]
- Dusheiko, G., Agarwal, K., & Maini, M. K. (2023). New Approaches to Chronic Hepatitis B. The New England journal of medicine, 388(1), 55–69. [Link]
- van de Garde, M. D. B., et al. (2021). CD4+ T Cells in Chronic Hepatitis B and T Cell-Directed Immunotherapy. Viruses, 13(5), 856. [Link]
- ResearchGate. (n.d.). Extrathymic CD8 and CD4 Double Positive T Cells Presenting Vigorous HBV‐Specific Responses Accelerate HBV Clearance.
- Suslov, A., et al. (2021). IFN-γ: A Crucial Player in the Fight Against HBV Infection? Viruses, 13(7), 1236. [Link]
- Park, J. J., & Rehermann, B. (2021). HBV-Specific CD8+ T-Cell Tolerance in the Liver. Frontiers in immunology, 12, 723143. [Link]
- Li, Y., et al. (2021). Interferon and interferon-stimulated genes in HBV treatment. Frontiers in immunology, 12, 7922 Interferon and interferon-stimulated genes in HBV treatment. Frontiers in immunology, 12, 792211. [Link]
- ResearchGate. (2017). HBV-derived synthetic long peptide can boost CD4+ and CD8+ T cell responses in chronic HBV patients ex vivo.
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- 2. This compound: a nonspecific immune modulator for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 10. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating Propagermanium's Potential in Cancer Immunotherapy Models
Abstract
The landscape of oncology is being reshaped by immunotherapies that harness the patient's own immune system to combat malignancies. However, a significant portion of patients do not respond to current treatments, necessitating the exploration of novel immunomodulatory agents. Propagermanium (Ge-132), an organogermanium compound, has emerged as a candidate of interest due to its observed effects on key innate immune cells.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate the potential of this compound in preclinical cancer immunotherapy models. We detail the scientific rationale, hypothesized mechanisms of action, and provide field-proven, step-by-step protocols for both in vitro characterization and in vivo efficacy studies. By explaining the causality behind experimental choices and integrating self-validating systems, this document serves as a robust resource for elucidating this compound's role as a potential adjunct or standalone cancer immunotherapy agent.
Introduction: The Rationale for this compound in Immuno-Oncology
Cancer immunotherapy, particularly the use of immune checkpoint inhibitors, has revolutionized cancer treatment.[4][5] Despite this progress, primary and acquired resistance remains a major clinical challenge.[6][7] This has spurred a search for novel agents that can modulate the tumor microenvironment (TME) and invigorate anti-tumor immunity through distinct mechanisms.
This compound, chemically known as bis(2-carboxyethyl)germanium sesquioxide, is an organometallic compound with a history of investigation for its immunomodulatory properties.[1][8] Unlike conventional chemotherapies that directly target cancer cells, this compound is believed to exert its effects by stimulating the host's immune system.[1][9] Early research has pointed to its ability to enhance the production of crucial cytokines like interferon-gamma (IFN-γ) and to activate innate immune effectors such as Natural Killer (NK) cells and macrophages.[1][10][11]
Two key mechanisms underpin the scientific interest in this compound for cancer therapy:
-
Activation of Innate Immunity: Evidence suggests this compound can induce the maturation of NK cells into a more potent, cytolytic subset (CD16+/CD56Dim) and activate macrophages.[2][12][13][14] This activation is thought to be mediated, at least in part, by the induction of IFN-γ.[10][11][15]
-
Modulation of the Tumor Microenvironment: this compound has been identified as an antagonist of the C-C chemokine receptor 2 (CCR2).[2][9][16] The CCL2-CCR2 signaling axis is critical for recruiting immunosuppressive cells like tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (Mo-MDSCs) into the TME.[3][9][17] By inhibiting this pathway, this compound may disrupt the formation of an immune-suppressive, pro-tumoral niche.[3][9][18]
This application note provides the necessary protocols to systematically test these hypotheses, offering a clear path from foundational in vitro assays to comprehensive in vivo studies in syngeneic mouse models.
Hypothesized Mechanism of Action
This compound's potential anti-cancer effects are thought to be indirect, mediated by the modulation of the host immune system. The primary proposed pathways involve the inhibition of immunosuppressive cell recruitment and the direct activation of cytotoxic effector cells.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Figure 1. Hypothesized dual mechanism of this compound.
PART A: In Vitro Characterization Protocols
In vitro assays are essential for establishing the direct effects of this compound on isolated immune cell populations and their anti-tumor functions.[4][19] These protocols form the foundation for subsequent in vivo investigations.
Protocol 1: NK Cell Activation and Cytotoxicity Assay
Rationale: This protocol is designed to test the hypothesis that this compound enhances the innate anti-tumor activity of NK cells.[20] We will assess two key functions: the expression of activation markers and the direct killing of cancer cells.[2][13]
Methodology:
-
Cell Culture:
-
Effector Cells: Use human NK-92 cell line or freshly isolated primary NK cells from peripheral blood mononuclear cells (PBMCs). Culture in appropriate media supplemented with IL-2.
-
Target Cells: Use a cancer cell line known to be susceptible to NK cell-mediated lysis, such as K562 (chronic myelogenous leukemia).
-
-
This compound Treatment:
-
Pre-treat NK cells with a dose range of this compound (e.g., 10, 50, 200 µg/mL) for 24-72 hours.[15] Include an untreated control.
-
-
Flow Cytometry for Activation Markers:
-
After treatment, harvest NK cells.
-
Stain with fluorescently conjugated antibodies against CD69 (early activation marker) and CD107a (degranulation marker).
-
Analyze via flow cytometry to quantify the percentage of activated NK cells.
-
-
Cytotoxicity Assay (Real-Time Impedance-Based):
-
This label-free method provides kinetic data on cell killing.[21][22]
-
Plate target K562 cells in specialized microtiter plates (e.g., xCELLigence E-plates) and monitor their adherence and proliferation via impedance.
-
Once a stable baseline is established, add the pre-treated NK cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Continuously monitor the impedance for 24-48 hours. A decrease in impedance correlates with target cell death.
-
Calculate the percentage of cytolysis over time compared to untreated controls.[22]
-
-
Data Analysis: Compare the expression of activation markers and the kinetic cytolysis curves between this compound-treated and control groups.
Protocol 2: Macrophage Polarization Assay
Rationale: This protocol investigates this compound's ability to influence macrophage differentiation, specifically to see if it promotes a pro-inflammatory, anti-tumoral (M1) phenotype over an anti-inflammatory, pro-tumoral (M2) phenotype.[17] This is crucial for understanding its potential to remodel the TME.
Methodology:
-
Cell Culture and Differentiation:
-
Use the human monocytic cell line THP-1.
-
Differentiate THP-1 cells into M0 (naïve) macrophages by incubating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Polarization and Treatment:
-
Wash the M0 macrophages and replace the media.
-
Add this compound (e.g., 10, 50, 200 µg/mL) to the cells.
-
As controls, include standard polarizing conditions: LPS + IFN-γ for M1 polarization and IL-4 + IL-13 for M2 polarization.
-
-
Analysis of Polarization Markers (Flow Cytometry):
-
After 48-72 hours, harvest the macrophages.
-
Stain with fluorescently conjugated antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
Analyze by flow cytometry to determine the shift in surface marker expression induced by this compound.
-
-
Functional Analysis (Nitric Oxide Production):
-
M1 macrophages produce nitric oxide (NO) as an effector molecule.[1]
-
Collect the supernatant from the treated macrophage cultures.
-
Measure NO production using a Griess Reagent System. An increase in NO suggests a shift towards an M1 phenotype.
-
-
Data Analysis: Compare the expression profiles of M1/M2 markers and the levels of NO production in this compound-treated cells against untreated and standard M1/M2 controls.
PART B: In Vivo Evaluation in Syngeneic Tumor Models
Rationale: While in vitro assays are informative, the complexity of the tumor-immune interaction can only be captured in an immunocompetent in vivo system.[4][19] Syngeneic mouse models, which utilize mouse tumor cell lines implanted into mice of the same inbred strain, are the gold standard for preclinical evaluation of immunotherapies because they possess a fully functional immune system.[23][24][25][26]
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 2. Experimental workflow for syngeneic mouse model study.
Protocol 3: Syngeneic Mouse Model Efficacy Study
Rationale: This protocol is the definitive test of this compound's anti-tumor efficacy in vivo. It assesses the compound's ability to control tumor growth in an animal with a complete and competent immune system.[27]
Methodology:
-
Model Selection:
-
Tumor Implantation:
-
Inject a defined number of tumor cells (e.g., 1 x 106 cells) subcutaneously into the flank of the mice.
-
-
Randomization and Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle (e.g., water) by oral gavage daily.
-
This compound Group: Administer this compound at a clinically relevant dose (e.g., 30-300 mg/kg) by oral gavage daily.[10][11]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
The primary endpoint is tumor growth delay. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or show signs of ulceration.
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth curves. Generate Kaplan-Meier survival curves based on the time to reach the endpoint.
Protocol 4: Immunophenotyping of the Tumor Microenvironment
Rationale: To understand how this compound might be working, it is critical to analyze the immune cell composition within the tumor itself. This protocol uses multi-color flow cytometry to quantify the infiltration of key anti-tumor and pro-tumor immune cell subsets.
Methodology:
-
Tissue Harvest:
-
At the study endpoint, excise tumors from a subset of mice from each treatment group.
-
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue finely.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Filter the suspension through a cell strainer to remove debris.
-
-
Staining for Flow Cytometry:
-
Count the cells and aliquot them for staining.
-
Stain with a panel of fluorescently conjugated antibodies designed to identify key immune populations. A typical panel might include:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells)
-
NK Cells: CD45, CD3, NK1.1
-
Macrophages: CD45, F4/80, CD11b, CD86 (M1), CD206 (M2)
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Gate on live, single, CD45+ immune cells.
-
Quantify the percentage and absolute number of each immune cell subset per gram of tumor tissue.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example Data Summary from In Vitro Assays
| Assay | Parameter | Control | This compound (50 µg/mL) | P-value |
| NK Cell Activation | % CD69+ NK Cells | 15.2 ± 2.1% | 35.8 ± 3.5% | <0.01 |
| NK Cell Cytotoxicity | % Cytolysis (E:T 10:1 @ 24h) | 22.5 ± 4.3% | 51.2 ± 5.9% | <0.001 |
| Macrophage Polarization | % CD86+ (M1) Macrophages | 8.9 ± 1.5% | 29.4 ± 3.1% | <0.01 |
| Macrophage Polarization | % CD206+ (M2) Macrophages | 65.7 ± 6.2% | 38.1 ± 4.8% | <0.05 |
Table 2: Example Data Summary from In Vivo TME Analysis
| Immune Cell Subset | Metric | Vehicle Control | This compound (100 mg/kg) | P-value |
| CD8+ T Cells | Cells / mg Tumor | 1,500 ± 350 | 4,800 ± 720 | <0.01 |
| NK Cells (NK1.1+) | Cells / mg Tumor | 800 ± 210 | 2,500 ± 450 | <0.01 |
| M1 Macrophages (F4/80+ CD86+) | M1 / M2 Ratio | 0.4 ± 0.1 | 1.8 ± 0.3 | <0.001 |
| Regulatory T Cells (FoxP3+) | % of CD4+ T Cells | 25.6 ± 3.8% | 12.1 ± 2.2% | <0.05 |
Interpretation: The successful execution of these protocols should provide a multi-faceted view of this compound's immuno-oncology potential. A positive result would be characterized by enhanced NK cell activity and a shift towards M1 macrophage polarization in vitro. Crucially, this would need to translate to delayed tumor growth in vivo, accompanied by increased infiltration of cytotoxic CD8+ T cells and NK cells, and a favorable shift in the macrophage balance within the TME.
Conclusion and Future Directions
These application notes provide a standardized, robust framework for the initial preclinical evaluation of this compound in cancer immunotherapy models. The outlined protocols are designed to yield clear, interpretable data on the compound's mechanism and efficacy. Positive findings from these studies would provide a strong rationale for advancing this compound into more complex preclinical investigations, such as:
-
Combination Therapies: Evaluating this compound in combination with immune checkpoint inhibitors (e.g., anti-PD-1) to assess for synergistic anti-tumor effects.
-
Orthotopic Models: Utilizing tumor models where cancer cells are implanted in the organ of origin (e.g., 4T1 breast cancer in the mammary fat pad) to better mimic human disease progression.[24]
-
Metastasis Models: Investigating the impact of this compound on the spread of cancer to distant organs.
By systematically applying these rigorous methodologies, the scientific community can effectively elucidate the therapeutic potential of this compound and determine its place in the expanding arsenal of cancer immunotherapies.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Kikuchi, S., et al. (2019). This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer. Anticancer Research, 39(9), 4687-4698.
- Kershaw, M. H., et al. (2013). Mouse Models for Cancer Immunotherapy Research. Clinical Cancer Research, 19(18), 4921-4931.
- Haque, A., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 19(5), 579-591.
- Axion BioSystems. (n.d.). In vitro potency assays for cancer immunotherapy.
- Charles River Laboratories. (n.d.). Syngeneic Mouse Models.
- Explicyte. (n.d.). Cell-based Assays for Immuno-Oncology.
- Crown Bioscience. (2024). The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research.
- Medicilon. (n.d.). Syngeneic Mouse Models.
- Kikuchi, S., et al. (2019). This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer. Anticancer Research.
- Fischer, T., et al. (2018). Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice. Frontiers in Immunology, 9, 848.
- Haque, A., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery.
- Kikuchi, S., et al. (2020). Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using this compound. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 90-101.
- Xi, B., et al. (2018). In vitro immunotherapy potency assays using real-time cell analysis. Cancer Immunology, Immunotherapy, 67(3), 441-454.
- CAM-Cancer. (2020). This compound.
- Kikuchi, S., et al. (2019). This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer. Anticancer Research.
- Ishibashi, M., et al. (2009). Effect of this compound on adipose tissue macrophage infiltration in KK A y mice. Journal of Atherosclerosis and Thrombosis, 16(5), 633-642.
- Wada, T., et al. (2020). This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. Endocrinology, Diabetes & Metabolism, 3(3), e00159.
- González-Blázquez, R., et al. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. International Journal of Molecular Sciences, 25(15), 8208.
- Wang, Y., et al. (2019). This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia. Neurochemistry International, 125, 99-110.
- Egashira, K., et al. (2005). This compound suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo. Circulation, 111(8), 955-958.
- ClinicalTrials.gov. (2018). Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan.
- Suzuki, F., et al. (1986). Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound. Anticancer Research, 6(2), 177-183.
- Merck Index. (n.d.). This compound.
- Kikuchi, S., et al. (2019). This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer. ResearchGate.
- Aso, H., et al. (1989). Induction of interferon production by natural killer cells by organogermanium compound, Ge132. Journal of Interferon Research, 9(2), 157-164.
- ClinicalTrials.gov. (2018). Safety and Effectiveness of this compound in Focal Segmental Glomerulosclerosis Participants Receiving Irbesartan.
- Suzuki, F., et al. (1985). [Induction of Interferon and Activation of NK Cells and Macrophages in Mice by Oral Administration of Ge-132, an Organic Germanium Compound]. Gan To Kagaku Ryoho, 12(11), 2154-2159.
- MD Anderson Cancer Center. (2015). Review highlights potential of cancer immunotherapy plus targeted therapy.
- Wada, T., et al. (2020). This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. Endocrinology, Diabetes & Metabolism.
- Vincenzi, B., et al. (2023). Magnesium and Cancer Immunotherapy: A Narrative Practical Review. Cancers, 15(13), 3465.
- Wilson, G. L., et al. (2019). Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine. PLoS One, 14(2), e0212453.
- Liao, Y., et al. (2023). Advancing Cancer Immunotherapy: From Molecular Mechanisms to Clinical Applications. Cancers, 15(16), 4172.
- Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8683.
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Using propagermanium to study monocyte chemotaxis in vitro
Application Note & Protocol
A Guide to Studying Monocyte Chemotaxis In Vitro Using Propagermanium
Introduction: The Critical Role of Monocyte Chemotaxis in Inflammation
Monocytes are key players in the innate immune system, acting as sentinels that patrol the vasculature and tissues.[1] Their directed migration, a process known as chemotaxis, toward sites of inflammation or injury is a foundational event in both acute and chronic inflammatory responses. This migration is guided by a gradient of chemical signals called chemoattractants, primarily chemokines.[2]
One of the most potent chemoattractant systems for monocytes is the C-C motif chemokine 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its corresponding receptor, C-C chemokine receptor type 2 (CCR2).[3][4][5] The CCL2-CCR2 signaling axis is pivotal for the recruitment of monocytes to inflamed tissues, where they can differentiate into macrophages.[1][5] While essential for host defense and tissue repair, dysregulated or chronic monocyte recruitment is a hallmark of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making the CCL2-CCR2 axis a prime therapeutic target.[3][5][6]
This compound: A Modulator of the CCL2-CCR2 Signaling Axis
This compound (3-oxygermylpropionic acid polymer) is an organogermanium compound that has been clinically used in Japan for the treatment of chronic hepatitis B.[3][7] Beyond its initial indication, research has revealed its potent immunomodulatory effects, specifically its ability to inhibit monocyte chemotaxis.[7][8]
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively interrupting the CCL2-CCR2 signaling pathway.[3][9] Mechanistic studies suggest a unique mode of action. Instead of directly blocking the binding of CCL2 to CCR2, this compound is thought to target glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with the CCR2 receptor on the monocyte surface.[7][10] This interaction appears to disrupt the downstream signaling cascade necessary for directed cell movement, effectively decoupling receptor activation from the chemotactic response.[3][7] this compound does not affect intracellular calcium mobilization or cAMP concentration following MCP-1 treatment, indicating a specific interference with the migratory machinery rather than early signaling events.[7][10] This targeted disruption makes this compound a valuable tool for studying the specific contribution of CCL2-driven monocyte recruitment in vitro.
Caption: Putative mechanism of this compound on the CCL2-CCR2 signaling pathway.
In Vitro Monocyte Chemotaxis Assay: A Validated Protocol
The most common and robust method for evaluating monocyte chemotaxis in vitro is the Transwell migration assay, also known as the Boyden chamber assay.[1][11] This protocol provides a step-by-step guide to assess the inhibitory effect of this compound on CCL2-induced migration of a human monocytic cell line (THP-1) or primary human monocytes.
Principle of the Assay
The assay utilizes a permeable support (insert) with a microporous membrane (typically 5 µm pore size for monocytes) that separates an upper and a lower chamber.[1] Monocytes are placed in the upper chamber, and a solution containing the chemoattractant (CCL2) is placed in the lower chamber, establishing a chemical gradient. Cells migrate through the pores towards the chemoattractant. This compound is added to the upper chamber with the cells to assess its inhibitory capacity. The number of migrated cells is quantified after a defined incubation period.
Required Materials
-
Cells: THP-1 cells (ATCC TIB-202) or freshly isolated primary human monocytes.
-
Reagents:
-
This compound (powder, ensure solubility is tested).
-
Recombinant Human CCL2/MCP-1 (carrier-free).
-
RPMI 1640 medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Calcein-AM or Crystal Violet stain.
-
Phosphate Buffered Saline (PBS).
-
-
Equipment:
-
24-well Transwell permeable supports (5.0 µm pore size).
-
24-well tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Fluorescence plate reader or inverted microscope.
-
Hemocytometer or automated cell counter.
-
Cotton-tipped applicators.
-
Experimental Workflow
Caption: General workflow for the in vitro monocyte chemotaxis assay.
Step-by-Step Protocol
Day 1: Cell Preparation & Assay Setup
-
Cell Culture: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS until they reach a concentration of approximately 0.5-1.0 x 10⁶ cells/mL. For primary monocytes, isolate from fresh blood using standard density gradient centrifugation (e.g., Lymphoprep) followed by positive/negative selection if higher purity is desired.[1][12]
-
Cell Starvation (Crucial for reducing basal migration): Harvest cells by centrifugation (300 x g, 5 minutes). Wash once with PBS and resuspend the cell pellet in serum-free RPMI 1640 containing 0.1% BSA (Assay Medium). Incubate for 2 hours at 37°C.
-
Prepare Chemoattractant: Prepare a working solution of CCL2 in Assay Medium. A final concentration of 10-100 ng/mL is a common starting point for robust chemotaxis.[2][13]
-
Prepare this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and create serial dilutions in Assay Medium.
-
Assay Plate Setup:
-
Add 600 µL of Assay Medium containing the desired concentration of CCL2 to the lower wells of the 24-well plate.
-
Negative Control: Add 600 µL of Assay Medium without CCL2.
-
Positive Control: Add 600 µL of Assay Medium with CCL2.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath.[14]
-
-
Cell Seeding:
-
Count the starved cells and adjust the concentration to 1.0 x 10⁶ cells/mL in Assay Medium.
-
In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Carefully add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the top of each Transwell insert.[11]
-
-
Incubation: Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO₂. The optimal time should be determined empirically.
Day 1: Quantification of Migrated Cells
-
Remove Inserts: Carefully remove the Transwell inserts from the plate.
-
Remove Non-Migrated Cells: Gently remove the non-migrated cells from the top surface of the membrane using a cotton-tipped applicator. Be careful not to puncture the membrane.[11]
-
Staining:
-
Crystal Violet Method: Fix the migrated cells on the bottom of the membrane with 70% ethanol for 10-15 minutes.[11] Allow to dry, then stain with 0.2% crystal violet solution for 10 minutes. Wash thoroughly with water.
-
Fluorescent Method (Recommended for higher throughput): For quantification without fixation, a detection method using a luminescent signal based on cellular ATP levels of migrated cells can be employed.[1][15] Alternatively, pre-label cells with a fluorescent dye like Calcein-AM before the assay.[14]
-
-
Quantification:
-
Crystal Violet: Once dry, elute the stain from the membrane using a destaining solution (e.g., 10% acetic acid) and measure the absorbance on a plate reader. Alternatively, count the stained cells in several representative fields of view under an inverted microscope and average the results.
-
Fluorescence: Read the fluorescence of the migrated cells in the bottom of the well using a fluorescence plate reader.
-
Data Analysis and Expected Results
The primary output is the number of migrated cells (or a proxy like fluorescence/absorbance). Data should be analyzed to determine the inhibitory effect of this compound.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Test - Negative) / (Positive - Negative)])
-
Test: Value from wells with CCL2 + this compound.
-
Negative: Value from wells without CCL2 (basal migration).
-
Positive: Value from wells with CCL2 only.
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of the chemotactic response).
Representative Data Table
The following table illustrates expected results from a dose-response experiment.
| Condition | Chemoattractant (CCL2) | This compound (µg/mL) | Migrated Cells (RFU) | % of Positive Control | % Inhibition |
| Negative Control | - | 0 | 1,500 | 8.8% | N/A |
| Positive Control | + | 0 | 17,000 | 100% | 0% |
| Experimental | + | 1 | 14,200 | 83.5% | 18.1% |
| Experimental | + | 10 | 9,500 | 55.9% | 48.4% |
| Experimental | + | 50 | 4,800 | 28.2% | 78.7% |
| Experimental | + | 100 | 2,100 | 12.4% | 96.1% |
RFU = Relative Fluorescence Units. Data are hypothetical.
Self-Validation and Controls
-
Cell Viability: It is critical to confirm that this compound is not cytotoxic at the tested concentrations. A parallel viability assay (e.g., Trypan Blue exclusion or MTT assay) should be performed on monocytes treated with the same concentrations of this compound for the same duration as the chemotaxis assay.[16]
-
Chemokinesis vs. Chemotaxis: To confirm true directed migration (chemotaxis) rather than random movement (chemokinesis), set up a control where an equal concentration of CCL2 is added to both the upper and lower chambers. A significant reduction in migration compared to the positive control indicates true chemotaxis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Migration | Cells are over-confluent or not properly starved. | Ensure cells are in log-phase growth. Increase serum-starvation time to 2-4 hours. |
| Low/No Migration | Chemoattractant concentration is suboptimal; incubation time is too short; pore size is incorrect. | Perform a dose-response and time-course for CCL2. Ensure a 5 µm pore size is used for monocytes. |
| High Well-to-Well Variability | Inconsistent cell seeding; air bubbles under the insert; incomplete removal of non-migrated cells. | Use a multichannel pipette for consistency. Visually inspect for bubbles. Be thorough but gentle when swabbing the insert. |
| Compound Appears Ineffective | Compound is insoluble or degraded; mechanism is not relevant to CCL2. | Check solubility of this compound in assay medium. Confirm the cell type expresses CCR2. |
References
- Carnevale, K. A., & Cathcart, M. K. (2012). In vivo Validation of Signaling Pathways Regulating Human Monocyte Chemotaxis. Methods in Molecular Biology.
- Hale, M. F., et al. (2000). Serum-induced monocyte differentiation and monocyte chemotaxis are regulated by the p38 MAP kinase signal transduction pathway. Journal of Leukocyte Biology.
- Duff, T., et al. (2001). Evaluation of Signal Transduction Pathways in Chemoattractant-Induced Human Monocyte Chemotaxis. Ovid.
- Bio-protocol. (n.d.). Transwell monocyte migration assay.
- Yokochi, S., et al. (2001). An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. Journal of Interferon & Cytokine Research.
- Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immunology | Chemotaxis Assay Monocytes.
- Yumimoto, K., et al. (2019). Potentials of C-C motif chemokine 2–C-C chemokine receptor type 2 blockers including this compound as anticancer agents. Cancer Science.
- Creative Diagnostics. (n.d.). Monocyte Chemotactic Protein-1 Signaling Pathway.
- Prangley, E., et al. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of Visualized Experiments.
- Zachariae, C. O., et al. (1991). The signal transduction pathway involved in the migration induced by a monocyte chemotactic cytokine. PubMed.
- Al-Rasheed, N. M., et al. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. MDPI.
- Dewald, O., et al. (2018). Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice. Frontiers in Immunology.
- Prangley, E., et al. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. PMC.
- ibidi GmbH. (n.d.). Data Analysis of Chemotaxis Assays.
- Yumimoto, K., et al. (2019). The potentials of CCL 2‐ CCR 2 blockers including this compound as anticancer agents. ResearchGate.
- Nakayama, K. I., et al. (2020). Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using this compound. Walsh Medical Media.
- JoVE. (2022). Monocyte Chemotaxis and Lymphocyte Trafficking Quantification | Protocol Preview. YouTube.
- O'Connor, K. L., & C. M. Corresponding. (2020). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology.
- Yokochi, S., et al. (2001). An Anti-Inflammatory Drug, this compound, May Target GPI-Anchored Proteins Associated with an MCP-1 Receptor, CCR2. ResearchGate.
- Shimokawa, H., et al. (2006). This compound suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo. Journal of the American College of Cardiology.
- Buchroithner, B., et al. (2022). Development and Validation of Migration Assay for Cellular Backpacks Adhered to Human and Murine Monocytes for Targeted Drug-Delivery. DASH (Harvard).
- Sartorius. (n.d.). Incucyte® Chemotaxis Assay Protocol for Macrophages.
- Tamura, Y., et al. (2020). This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. Journal of Diabetes Investigation.
- NAFKAM. (2020). This compound.
- Sartorius. (2023). Multi-Parametric Quantification of Monocytes Using Live-Cell Analysis. YouTube.
- Charles River Laboratories. (n.d.). Monocyte Chemotaxis Assay.
- ClinicalTrials.gov. (n.d.). Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan.
- Zhang, L., et al. (2019). This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia. Journal of Neuroinflammation.
Sources
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- 7. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Preventing germanium dioxide contamination in propagermanium synthesis
An Application Scientist's Guide to Mitigating Germanium Dioxide (GeO₂) Contamination in Propagermanium Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to producing high-purity this compound (Ge-132).
A critical challenge in the synthesis of this organogermanium compound is the inadvertent formation and contamination of inorganic germanium dioxide (GeO₂). Unlike the therapeutic agent, GeO₂ is associated with significant nephrotoxicity, making its control and removal paramount for safety and efficacy.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify the root causes of GeO₂ contamination and implement effective preventative and corrective actions in your workflow.
Core Troubleshooting Guide: Pinpointing GeO₂ Contamination
Germanium dioxide contamination typically arises from the unwanted hydrolysis of highly reactive germanium halide intermediates at various stages of the synthesis. The standard synthesis of this compound involves two main stages: the hydrogermylation of acrylic acid to form 3-(trichlorogermyl)propanoic acid (TCGPA), followed by the controlled hydrolysis of TCGPA to yield the final product.[3][4]
The diagram below illustrates this workflow and highlights the critical points where moisture can compromise the synthesis, leading to GeO₂ formation.
Caption: this compound synthesis workflow highlighting key GeO₂ contamination points.
Q1: My final product has low water solubility and appears cloudy in solution. Is this a sign of GeO₂ contamination?
A: Yes, this is a classic indicator of significant GeO₂ contamination. There is a stark difference in the solubility profiles of this compound and germanium dioxide.
-
This compound: While only slightly soluble in neutral water (~1.09% at 20°C), its solubility increases dramatically in alkaline conditions (>10% at pH 7.4).[5][6] A pure sample should form a clear solution at slightly alkaline pH.
-
Germanium Dioxide: It is poorly soluble in water (0.4-0.5 g/100 mL) and does not readily dissolve in alkaline solutions like this compound does.[7][8][9]
Therefore, if your product fails to dissolve completely in a dilute basic solution (e.g., pH 8-9), the insoluble white solid is very likely GeO₂.
Q2: What is the primary chemical reaction that causes GeO₂ contamination during synthesis?
A: The root cause is the high sensitivity of germanium-chlorine (Ge-Cl) bonds to moisture.[3] Both the trichlorogermane (HGeCl₃) reagent and the 3-(trichlorogermyl)propanoic acid (TCGPA) intermediate will readily react with water (hydrolyze) if it is present. This premature or uncontrolled hydrolysis leads to the formation of germanic acid (Ge(OH)₄), which subsequently dehydrates to form germanium dioxide (GeO₂) upon heating or drying.[9]
Reaction: GeClₓ-R + H₂O → Ge(OH)ₓ-R + HCl → GeO₂
This can happen at two critical stages:
-
Hydrogermylation: If moisture is present in the reactor, solvents, or acrylic acid, it will consume the HGeCl₃ reagent before it can react with the acrylic acid.
-
Handling of TCGPA: The TCGPA intermediate is also highly moisture-sensitive and must be handled under anhydrous conditions until the intended, controlled hydrolysis step.
Q3: How can I rigorously prevent moisture contamination in the hydrogermylation step (Stage 1)?
A: Implementing strict anhydrous (moisture-free) techniques is non-negotiable. Any lapse will result in lower yields and GeO₂ contamination.
Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware (reactor, dropping funnels, condensers) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or preferably, flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: The entire reaction must be conducted under a positive pressure of a dry inert gas. Purge the assembled reactor with the gas for 20-30 minutes before adding reagents. Maintain a gentle flow of gas throughout the reaction.
-
Reagent Purity:
-
Solvents: Use only certified anhydrous solvents. If unavailable, solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Acrylic Acid: Use a fresh bottle of acrylic acid. It is advisable to add a polymerization inhibitor like hydroquinone.[3]
-
Trichlorogermane Source: If generating HGeCl₃ in situ from GeO₂ and HCl, or using a precursor like GeCl₄, ensure these reagents are of the highest purity available.[10]
-
Q4: I've confirmed contamination. How can I purify my final this compound product to remove GeO₂?
A: You can exploit the differential solubility in alkaline water to effectively separate this compound from GeO₂. This purification should be performed before final drying.
Protocol: Purification by Alkaline Dissolution and Reprecipitation
-
Dissolution: Suspend the crude, contaminated this compound powder in deionized water. Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) dropwise while stirring vigorously. Monitor the pH, bringing it to approximately 8.0-8.5. The this compound will dissolve, while the GeO₂ will remain as a suspended white solid.
-
Filtration: Filter the basic solution through a fine-porosity filter (e.g., a 0.45 µm membrane filter) to remove the insoluble GeO₂. A centrifuge can also be used to pellet the GeO₂ before decanting the supernatant.
-
Reprecipitation: Transfer the clear filtrate to a clean vessel. While stirring, slowly add a dilute acid (e.g., 1M HCl) to re-acidify the solution to a pH of ~2.5. Pure this compound will precipitate out as a white solid.
-
Washing: Isolate the purified this compound by filtration. Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7) and free of chloride ions (test with a silver nitrate solution).[3]
-
Drying: Perform a final wash with a water/ethanol mixture to aid drying, and then dry the product under vacuum at 60-80°C to a constant weight.[3]
Analytical Guide for Quality Control
Q5: What analytical methods are best for detecting and quantifying GeO₂ in a this compound sample?
A: A combination of methods provides the most comprehensive quality assessment.
| Analytical Method | Purpose & Principle | Detection Limit/Sensitivity |
| X-Ray Diffraction (XRD) | The most definitive method for identifying crystalline GeO₂. It detects the specific crystal lattice of the inorganic contaminant, distinguishing it from the polymeric structure of this compound. | Highly sensitive, capable of detecting <0.001% (10 ppm) of crystalline inorganic germanium.[11] |
| Solubility Test | A rapid, qualitative check. Inability to form a clear solution at pH 8-9 is a strong indicator of GeO₂ contamination.[11] | Detects gross contamination; not quantitative. |
| Elemental Analysis (EA) | Pure this compound has a theoretical germanium content of 42.80%.[6] GeO₂ has a much higher Ge content (69.4%). A measured value significantly above 43% suggests GeO₂ contamination.[11] | Quantitative, but may not detect very low levels of contamination. |
| Infrared (IR) Spectroscopy | Can quickly distinguish between organic and inorganic forms. The presence of a Ge-C bond is essential for organic germanium. Gross contamination will alter the spectral fingerprint.[11] | Primarily qualitative for this purpose. |
| ICP-MS / ICP-AAS | These elemental analysis techniques provide highly accurate total germanium content and can be used to quantify trace metal impurities after appropriate sample digestion.[12][13] | Extremely sensitive, with detection limits in the ng/g (ppb) range.[14] |
Frequently Asked Questions (FAQs)
FAQ 1: What are the key property differences between this compound and Germanium Dioxide?
| Property | This compound (Ge-132) | Germanium Dioxide (GeO₂) |
| Chemical Formula | ((HOOCCH₂CH₂Ge)₂O₃)n[15] | GeO₂[16] |
| Compound Type | Organic (contains Ge-C bonds)[17] | Inorganic (no Ge-C bonds)[1] |
| Appearance | White crystalline powder[5] | White powder or colorless crystals[9] |
| Water Solubility | 1.09 g/100 mL at 20°C; >10 g/100 mL at pH 7.4[5][6] | 0.45 g/100 mL at 25°C[8][9] |
| Toxicity Profile | Low toxicity[15] | Nephrotoxic (toxic to kidneys) at higher doses[2][16] |
FAQ 2: Why is GeO₂ contamination such a critical safety concern?
A: The primary concern is toxicity. Numerous case studies have linked the ingestion of inorganic germanium, particularly GeO₂, to severe renal (kidney) failure and other organ damage.[2][18] In contrast, pure organic this compound (Ge-132) has a much more favorable safety profile and is rapidly excreted from the body.[1] Contamination of a this compound-based therapeutic or supplement with GeO₂ introduces a direct and serious health risk, undermining the product's safety. Regulatory bodies and quality standards mandate strict limits on inorganic germanium impurities.[18]
FAQ 3: Are there newer, chlorine-free synthesis methods that can avoid these issues?
A: Yes, research into "green" chemistry approaches is ongoing. One promising chlorine-free route involves the reaction of GeO₂ with catechols to form stable, reactive bis(catecholate) germanium complexes.[19] These intermediates can then be reacted with other reagents to form organogermanium compounds, completely bypassing the use of water-sensitive and corrosive germanium halides. This approach significantly reduces the risk of accidental hydrolysis and the formation of GeO₂.
FAQ 4: What is an acceptable level of GeO₂ impurity in a final this compound product?
A: For pharmaceutical or nutraceutical applications, the level of GeO₂ impurity must be extremely low. While specific limits may vary by regulatory agency, high-purity this compound products often specify GeO₂ levels to be less than 50 parts per million (ppm) .[2] Achieving this level of purity requires diligent application of the anhydrous techniques and purification protocols outlined in this guide.
References
- ChemBK. (n.d.). Germanium dioxide.
- Ishiwata, Y., et al. (2019). Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism. Journal of Applied Glycoscience.
- Grokipedia. (n.d.). Germanium dioxide.
- Lorenz, V., et al. (2023). Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design. Molecules.
- chemeurope.com. (n.d.). Germanium dioxide.
- Wikipedia. (n.d.). Germanium dioxide.
- ResearchGate. (n.d.). Highly soluble germanium dioxide as a new source of germanium for derivatization with organic compounds.
- DSpace. (n.d.). Investigations on organogermanium compounds xi. preparation and structure of trialkylgermyl alkali*.
- NAFKAM. (2020). This compound.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Organogermanium chemistry.
- Houben-Weyl Methods of Organic Chemistry Vol. XIII/6, 4th Edition. (1978). Ge, Sn.
- Wikipedia. (n.d.). This compound.
- DTIC. (1967). THE DIRECT SYNTHESIS OF ORGANOGERMANIUM TRIHALIDES.
- Pharmacy 180. (n.d.). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement.
- ResearchGate. (2015). Analysis of high-purity germanium dioxide by atomic absorption spectrometry.
- Wikipedia. (n.d.). Chlorine-free germanium processing.
- Google Patents. (n.d.). US11382896B2 - Method for treating inflammatory disorders.
- ResearchGate. (n.d.). Effects of germanium dioxide, an inhibitor of diatom growth, on the microscopic laboratory cultivation stage of the kelp, Laminaria saccharina.
- Goodman, S., et al. (2020). A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). Journal of Toxicology.
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- MDPI. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes.
- Publisso. (2024). Determination of germanium and its non-volatile inorganic compounds in workplace air using inductively coupled plasma.
- Designed Nutritional. (n.d.). Germanium Sesquioxide Analytical Testing.
- PubMed. (1999). Determination of germanium in human specimens: comparative study of atomic absorption spectrometry and microwave-induced plasma mass spectrometry.
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Technical Support Center: Propagermanium in In Vitro Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with propagermanium. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on improving solubility for in vitro assays. As Senior Application Scientists, we've designed this center to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties and handling of this compound.
Q1: What is this compound and what are its common synonyms?
This compound is a polymeric organogermanium compound.[1][2][3] Its systematic name is bis(2-carboxyethylgermanium) sesquioxide, and it has the chemical formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][2] It is also widely known by several other names in literature and commercial products, including:
It was first synthesized in 1967 at the Asai Germanium Research Institute in Japan.[1][2][8]
Q2: What are the key physicochemical properties of this compound?
This compound is a white, crystalline, odorless powder with a slightly acidic taste.[1][7] Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [1][4][8] |
| Molecular Weight | 339.42 g/mol | [1][4][8] |
| Appearance | White/colorless crystalline powder | [1][7] |
| Melting Point | Decomposes at ~270°C | [1][7] |
| pKa | 3.6 | [1][7] |
| Water Solubility (20°C) | 1.09% (10.9 g/L) | [1][7] |
| Water Solubility (pH 7.4) | >10% (>100 g/L) | [1][7] |
Q3: How does pH impact the aqueous solubility of this compound?
The solubility of this compound in water is highly dependent on pH.[1][7] The molecule contains carboxylic acid functional groups, which have a pKa of 3.6.[1][7]
-
Acidic Conditions (pH < 3.6): The carboxylic acid groups are protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
Alkaline Conditions (pH > 3.6): The carboxylic acid groups are deprotonated to form carboxylate ions (-COO⁻). This increases the molecule's overall polarity and dramatically enhances its water solubility.[1][7] It is significantly more soluble in water under alkaline conditions, with solubility exceeding 10% at a physiological pH of 7.4.[1][7]
Q4: Is this compound soluble in common organic solvents like DMSO?
This compound is generally described as insoluble or very slightly soluble in most organic solvents.[1][7] However, for in vitro assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.[9] While its absolute solubility limit in DMSO is not widely reported, it is sufficient for creating stocks that can be further diluted into aqueous cell culture media.[9]
Q5: How stable is this compound in aqueous solutions and cell culture media?
This compound is generally stable in aqueous solutions across a pH range of 2-12.[7] It is particularly stable at pH 7.4, where it reportedly does not decompose even when heated to 110°C for 5 minutes.[7] When dissolved in water, the polymeric structure hydrolyzes to form the monomer 3-(trihydroxygermyl)propanoic acid (THGP), which is the active form.[10][11] While the compound is stable, it's always best practice in cell culture to consider the potential for degradation over long incubation periods and to use freshly prepared solutions when possible.[9][12]
Troubleshooting Guide for this compound Solubility
This guide provides solutions to common issues encountered during the preparation and use of this compound solutions for in vitro experiments.
Issue 1: this compound powder is not dissolving in water or buffer.
-
Potential Cause 1: pH of the solvent. As a carboxylic acid-containing polymer, this compound's solubility is lowest in acidic conditions.[1][7]
-
Solution: Increase the pH of your solvent. For preparing a stock solution, consider using a slightly alkaline buffer (e.g., PBS at pH 7.4) or adding a small amount of a base like sodium hydroxide (NaOH) to raise the pH, which will deprotonate the carboxylic acids and significantly increase solubility.[1][7]
-
-
Potential Cause 2: Concentration is too high. You may be attempting to create a solution that exceeds its solubility limit under the current conditions. At 20°C in neutral water, the solubility is approximately 10.9 mg/mL.[1][7]
-
Solution: Try preparing a more dilute solution. If a higher concentration is needed, you must modify the solvent conditions, primarily by increasing the pH.[7]
-
-
Potential Cause 3: Temperature. this compound exhibits a negative solubility temperature coefficient, meaning it is less soluble at higher temperatures.[8]
-
Solution: Avoid heating the solution to dissolve the powder. Prepare solutions at room temperature (15-30°C).[13]
-
Issue 2: Precipitation occurs after adding a DMSO stock solution to my cell culture medium.
-
Potential Cause 1: Final DMSO concentration is too high. Many compounds are highly soluble in DMSO but will precipitate when diluted into an aqueous environment like cell culture media. This is a common phenomenon known as "kinetic" solubility.[14]
-
Solution: Ensure the final concentration of DMSO in your culture medium is low, typically well below 0.5% and ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.[9] This requires preparing a sufficiently concentrated DMSO stock so that only a very small volume is needed for the final dilution.
-
-
Potential Cause 2: Poor mixing technique. Adding the DMSO stock directly into the medium without immediate and adequate mixing can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the DMSO stock dropwise into the cell culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Pre-warming the medium to 37°C can also help.
-
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting this compound solubility.
Issue 3: Inconsistent results in in vitro assays.
-
Potential Cause: Incomplete dissolution or precipitation. If the compound is not fully dissolved in the stock solution or precipitates in the assay medium, the actual concentration delivered to the cells will be inconsistent.
-
Solution: Always visually inspect your stock and final solutions for any particulates or cloudiness before use. If observed, you must remake the solution following the troubleshooting steps above. Consider filtering your final diluted solution through a 0.22 µm syringe filter if appropriate for your assay.
-
-
Potential Cause: Compound degradation. While generally stable, long-term experiments (e.g., >48 hours) could be affected by the gradual degradation of the compound in complex cell culture media at 37°C.[9][12]
-
Solution: For long-term cellular assays, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for experiments where an aqueous vehicle is required and leverages pH adjustment to achieve solubility.
-
Preparation: Weigh 100 mg of this compound powder. To a sterile 15 mL conical tube, add 9.0 mL of sterile, distilled water or Phosphate-Buffered Saline (PBS).
-
Dissolution: Add the this compound powder to the water/PBS. Cap the tube and vortex gently. The solution will likely appear as a cloudy suspension.
-
pH Adjustment: While stirring or vortexing, add 1N NaOH dropwise (typically a few microliters at a time). Monitor the solution. Continue adding NaOH until the solution becomes clear, indicating the this compound has dissolved. This typically occurs as the pH approaches 7.4 and above.[1][7]
-
Final Volume and pH Check: Adjust the final volume to 10.0 mL with sterile water/PBS. If necessary, check the pH and adjust to a final desired pH (e.g., 7.4) using 1N HCl or 1N NaOH.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[5]
Protocol 2: Preparation of a DMSO Stock Solution for Cell Culture
This is the recommended method for most cell-based assays to avoid solubility issues in complex media.
-
Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make a 100 mM stock (M.W. 339.42), weigh 33.9 mg.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM stock). Vortex vigorously until the powder is completely dissolved. The solution should be perfectly clear.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Application in Cell Culture: a. Thaw an aliquot of the DMSO stock solution. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of culture medium to create an intermediate concentration. d. Add the intermediate dilution (or the original stock if appropriate) to the final volume of culture medium while gently vortexing to ensure the final DMSO concentration is below 0.5%.[9] For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
Diagram: Workflow for Cell Culture Dosing
This diagram illustrates the standard workflow for preparing and dosing this compound in a cell culture experiment using a DMSO stock.
Caption: Workflow for preparing and using a DMSO stock in cell culture.
References
- Vertex AI Search Result 1. (N/A). This compound (C6H10O7Ge2) properties.
- Benchchem. (N/A). This compound Clinical Trials: A Technical Support Center.
- Benchchem. (N/A). Synthesis and discovery of this compound.
- Benchchem. (N/A). This compound in Aqueous Solutions: A Technical Support Resource.
- BioC
- American Elements. (N/A). Bis(2-carboxyethylgermanium(IV) Sesquioxide) CAS #: 12758-40-6.
- SAAPedia. (2018, June 4). Repagermanium.
- TargetMol. (N/A). This compound.
- ChemIDplus. (N/A). This compound.
- Wikipedia. (N/A). This compound.
- Austrian Marshall Plan Foundation. (N/A). Preparation and Characterization of Organogermanes, Linear and Branched Oligogermanes.
- ResearchGate. (N/A). Solid and water‐soluble forms of this compound (PGe) and repagermanium (RGe). GeSP, germanium straight‐chain polymer.
- Choi, S., et al. (2010). Synthesis and biological evaluation of water-soluble organogermanium. European Journal of Medicinal Chemistry, 45(4), 1654-6.
- Patsnap Synapse. (2024, June 14).
- NAFKAM. (2020, September 15). This compound.
- Smart Science Co., Ltd. (N/A). Bis(2-carboxyethylgermanium(IV) sesquioxide).
- Sigma-Aldrich. (N/A). Bis(2-carboxyethylgermanium(IV) sesquioxide) 99 12758-40-6.
- ResearchGate. (N/A). Germanium-based compounds: a) Ge-132 or carboxyethylgermanium....
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
- Organic Germanium, Germanium Sesquioxide Main Science Website. (N/A). Organic Germanium, Germanium Sesquioxide Main Science Website.
- Benchchem. (N/A). Application Notes and Protocols for In Vivo Studies with this compound.
- Uto, T., et al. (2019). Organogermanium suppresses cell death due to oxidative stress in normal human dermal fibroblasts. Scientific Reports, 9(1), 13615.
- Wikipedia. (N/A). Organogermanium chemistry.
- ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?.
- Liu, N., et al. (2012). Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents. Journal of Biomedicine and Biotechnology, 2012, 459395.
- Shimada, T., et al. (2023). Sugar isomerization with organogermanium compounds Interaction of organogermanium compounds with sacchar. Journal of Applied Glycoscience.
- ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??.
- Thermo Fisher Scientific. (N/A).
- Al-Rasheed, N. M., et al. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. MDPI.
- ResearchGate. (2025, July 15). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS.
- van der Wagt, M. A. J., Touw, D. J., & Dekkers, B. G. J. (2024). Poor solubility and stability of rapamycin in aqueous environments. Biomedicine & Pharmacotherapy, 176, 116865.
- ResearchGate. (2025, December 7).
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Technical Support Center: Propagermanium Quantification in Biological Samples
Welcome to the technical support center for propagermanium quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this compound in biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the quantification of this compound in biological samples.
FAQ 1: What are the primary challenges in quantifying this compound in biological samples?
Quantifying this compound, an organogermanium compound, in complex biological matrices like plasma, urine, or tissue homogenates presents several analytical hurdles.[1] The primary challenges include:
-
Matrix Effects: Components within biological samples can interfere with the analysis, leading to signal suppression or enhancement, which compromises the accuracy of quantification.[1]
-
Low Concentrations: In pharmacokinetic and bioavailability studies, this compound may be present at very low concentrations, requiring highly sensitive analytical methods.[1][2]
-
Sample Stability: Maintaining the integrity of this compound in biological samples during collection, storage, and processing is crucial to prevent degradation and ensure accurate results.[1]
-
Complex Sample Preparation: Efficiently extracting this compound from the intricate biological matrix without introducing contaminants or causing analyte loss is a significant challenge.[2][3]
FAQ 2: Which analytical technique is most suitable for this compound quantification?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for the quantification of this compound in biological samples.[4][5][6] Here's why:
-
High Sensitivity: ICP-MS can detect elements at ultra-trace levels (ng/L or even sub-ng/L), which is essential for studies involving low drug dosages.[4]
-
Elemental Specificity: It directly measures the germanium isotope, providing excellent specificity and minimizing interference from the organic components of the molecule or the biological matrix.[4][6]
-
Robustness: ICP-MS is less susceptible to matrix effects compared to techniques like LC-MS/MS, especially when quantifying metal-containing compounds.[6]
While High-Performance Liquid Chromatography (HPLC) can be used for purity assessment of the this compound compound itself, for quantification in biological matrices, coupling HPLC with ICP-MS (HPLC-ICP-MS) can provide speciation information if needed.[7]
FAQ 3: How can I minimize matrix effects in my analysis?
Matrix effects, where endogenous substances in the sample interfere with analyte ionization, are a common problem in bioanalysis.[1] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Employ rigorous sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.[2][3]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it behaves similarly to the analyte during sample preparation and analysis, compensating for matrix effects.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise sensitivity if the analyte concentration is already low.[9]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
FAQ 4: What are the best practices for sample collection and storage to ensure this compound stability?
Maintaining the stability of this compound in biological samples is critical for accurate quantification.[1]
-
Anticoagulant Selection: For blood samples, the choice of anticoagulant can be important. While specific studies on this compound are limited, EDTA is a common choice for elemental analysis.
-
Immediate Processing: Process samples as quickly as possible after collection to minimize degradation.
-
Storage Conditions: Store samples at appropriate temperatures. For long-term storage, freezing at -80°C is generally recommended. Avoid repeated freeze-thaw cycles.
-
Use of Stabilizers: Depending on the specific matrix and experimental goals, the addition of stabilizers might be necessary. Some studies have explored preservative formulations for whole blood samples to minimize cellular degradation.[10]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during this compound quantification experiments.
Troubleshooting Guide 1: Low or No Analyte Signal in ICP-MS
Problem: You are observing a very low or no signal for germanium during your ICP-MS analysis of biological samples.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Sample Digestion | This compound may be bound to proteins or confined within cellular structures, requiring complete digestion to release the germanium for detection.[5] | 1. Optimize Digestion Protocol: Ensure your acid digestion protocol (e.g., using nitric acid and hydrogen peroxide) is sufficient to completely break down the organic matrix. Microwave-assisted digestion can improve efficiency. 2. Verify Digestion Completion: The final solution should be clear and free of particulate matter. |
| ICP-MS Tuning and Optimization | The instrument may not be properly tuned for germanium detection. | 1. Tune with a Germanium Standard: Use a certified germanium standard to tune the ICP-MS for optimal sensitivity at the selected germanium isotope (e.g., m/z 74). 2. Check Nebulizer and Cones: Ensure the nebulizer is not clogged and the sampler and skimmer cones are clean. |
| Analyte Loss During Sample Preparation | This compound could be lost during extraction or other sample preparation steps. | 1. Evaluate Extraction Efficiency: Spike a blank matrix with a known amount of this compound and process it alongside your samples to determine the recovery rate. 2. Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your sample preparation workflow where possible. |
| Interferences | Polyatomic interferences can suppress the germanium signal. | 1. Use a Collision/Reaction Cell: If your ICP-MS is equipped with a collision/reaction cell (e.g., DRC, CRC, ORS), use an appropriate gas (e.g., helium, hydrogen) to remove polyatomic interferences. 2. Select a Different Isotope: Germanium has several isotopes (e.g., 70, 72, 74). Analyze a different isotope to see if the interference is specific to one mass. |
Troubleshooting Guide 2: Poor Reproducibility and High Variability in Results
Problem: You are observing significant variability between replicate measurements of the same sample.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Sample Homogenization | For tissue samples, incomplete homogenization can lead to non-uniform distribution of this compound, resulting in variable concentrations in aliquots.[11] | 1. Optimize Homogenization: Use a suitable homogenization technique (e.g., bead beating, sonication) and ensure it is applied consistently to all samples. Visually inspect for complete tissue disruption. 2. Take Representative Aliquots: After homogenization, ensure the sample is well-mixed before taking an aliquot for analysis. |
| Inconsistent Sample Preparation | Variations in sample preparation steps, such as pipetting volumes or incubation times, can introduce significant error. | 1. Standardize the Protocol: Follow a detailed and standardized protocol for all samples. Use calibrated pipettes and timers. 2. Automate Where Possible: Automation of liquid handling can improve precision and reduce human error.[12] |
| Matrix Effects | As discussed in the FAQs, matrix effects can cause a lack of reproducibility.[1] | 1. Implement Mitigation Strategies: Consistently apply strategies to minimize matrix effects, such as using an internal standard and matrix-matched calibrants. |
| Instrument Instability | Drifting in the ICP-MS signal can lead to poor reproducibility over an analytical run. | 1. Allow for Sufficient Warm-up: Ensure the ICP-MS has had adequate time to warm up and stabilize before starting the analysis. 2. Monitor Internal Standard Signal: The signal of the internal standard should remain stable throughout the run. Significant drift may indicate an instrument issue. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using ICP-MS.
Caption: Workflow for this compound Quantification.
Section 3: References
-
BenchChem. (n.d.). Application Note: Comprehensive Analytical Strategies for the Characterization of this compound. Retrieved from
-
ClinicalTrials.gov. (2022). Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan. Retrieved from
-
National Institutes of Health. (n.d.). Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Emerging Tool in Radiopharmaceutical Science. Retrieved from
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from
-
Lab Manager. (2017). Preparing Biological Samples for Elemental Analysis by ICP-MS. Retrieved from
-
Royal Society of Chemistry. (n.d.). Advances in ICP-MS-based techniques for trace elements and their species analysis in cells. Retrieved from
-
ResearchGate. (2021). Quantitation And Imaging Analysis Of Biological Samples By LA-ICP-MS. Retrieved from
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from
-
PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. Retrieved from
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from
-
MDPI. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. Retrieved from
-
PubMed Central. (n.d.). Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice. Retrieved from
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from
-
Bioanalysis Zone. (2020). 5. Challenges and solutions for biologics quantitation by LC–MS. Retrieved from
-
WuXi AppTec. (n.d.). Overview of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Its Applications in Bioanalysis. Retrieved from
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from
-
ResearchGate. (n.d.). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Retrieved from
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PubMed. (2010). Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model. Retrieved from
-
PubMed Central. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Retrieved from
-
PubMed. (1996). Plasma pharmacokinetics, bioavailability, and tissue distribution in CD2F1 mice of halomon, an antitumor halogenated monoterpene isolated from the red algae Portieria hornemannii. Retrieved from
-
ResearchGate. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. Retrieved from
-
Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from
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OUCI. (n.d.). Analytical Method Development Using Transmission Raman Spectroscopy for Pharmaceutical Assays and Compliance with Regul…. Retrieved from
-
Google Patents. (n.d.). WO2016022433A1 - Stabilization of whole blood samples. Retrieved from
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MDPI. (n.d.). Estimating the Analytical Performance of Raman Spectroscopy for Quantification of Active Ingredients in Human Stratum Corneum. Retrieved from
-
PubMed. (n.d.). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Retrieved from
-
PubMed Central. (2020). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. Retrieved from
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PubMed. (1984). Interference in colorimetric reactions for measuring hydrogen peroxide. Retrieved from
-
PubMed. (2016). Serum indices: managing assay interference. Retrieved from
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Navigating Preclinical Oral Dosing of Propagermanium: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral dosage of propagermanium for preclinical animal studies. This document is designed to be a practical resource, offering in-depth scientific rationale, troubleshooting guidance, and detailed experimental protocols to ensure the integrity and success of your research.
I. Understanding this compound: Key Characteristics
This compound, also known as bis(2-carboxyethylgermanium) sesquioxide, is an organogermanium compound with immunomodulatory and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of the C-C chemokine receptor type 2 (CCR2), which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1]
A thorough understanding of its physicochemical properties is fundamental to developing an effective oral dosage form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Formulation |
| Appearance | White crystalline powder | Standard handling procedures for solid compounds are applicable. |
| Molecular Formula | C₆H₁₀Ge₂O₇ | - |
| Molecular Weight | 339.42 g/mol | - |
| pKa | 3.6 | As an acidic compound, its solubility is pH-dependent. |
| Water Solubility | Poor at neutral pH, increases under alkaline conditions | Challenges in achieving adequate concentration in neutral aqueous vehicles for oral gavage. Formulation strategies are necessary to improve solubility and dissolution in the gastrointestinal tract. |
| LogP | Not readily available, but its structure suggests low lipophilicity | May influence membrane permeability. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when initiating preclinical oral studies with this compound.
Q1: What is a good starting dose for this compound in rats and mice?
A preclinical study in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, utilized an oral dose of 50 mg/kg/day for 3 months.[2] For initial dose-range finding studies, it is advisable to start with a dose in this range and escalate or de-escalate based on tolerability and desired therapeutic effect. A dose-range finding study is a crucial first step to determine the maximum tolerated dose (MTD) and to identify potential toxicities.[1][3]
Q2: What are the main challenges in formulating this compound for oral administration in animals?
The primary challenge is its poor water solubility at physiological pH. This can lead to low and variable oral bioavailability. Therefore, a simple suspension in water or saline may not be sufficient to achieve adequate systemic exposure. Formulation strategies to enhance solubility are often necessary.
Q3: What are the potential target organs for toxicity with this compound?
While this compound is generally considered to have a good safety profile, preclinical toxicity studies are essential. High doses of other organogermanium compounds have been associated with renal toxicity. Therefore, it is crucial to monitor renal function in dose-ranging and repeat-dose toxicity studies.[1]
III. Troubleshooting Guide: Optimizing Oral Bioavailability
This guide provides a structured approach to troubleshoot common issues related to the oral administration of this compound.
Issue 1: Poor or Variable Oral Bioavailability
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High inter-animal variability in plasma exposure.
-
Lack of a clear dose-response relationship.
Root Cause Analysis:
Poor oral bioavailability of this compound is most likely due to its limited aqueous solubility, which restricts its dissolution in the gastrointestinal fluids.
Workflow for Optimizing Formulation:
Caption: Workflow for optimizing this compound oral formulation.
Experimental Protocols:
Protocol 1: Formulation Screening
-
Objective: To identify a suitable vehicle that enhances the solubility of this compound.
-
Materials:
-
This compound powder
-
A selection of pharmaceutically acceptable excipients (see Table 2)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a series of potential vehicle formulations.
-
Add an excess amount of this compound powder to a known volume of each vehicle.
-
Vortex vigorously for 30 minutes.
-
Equilibrate the samples at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry for a preliminary screen, or more definitively by LC-MS/MS).
-
-
Data Analysis: Compare the solubility of this compound in each vehicle to identify the most promising candidates for in vivo studies.
Table 2: Excipients for Enhancing Oral Bioavailability of Acidic Drugs
| Excipient Class | Examples | Mechanism of Action |
| pH-modifying agents | Sodium bicarbonate, Sodium citrate | Increases the pH of the microenvironment, promoting the ionization and dissolution of the acidic drug. |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol | Increases the polarity of the vehicle, enhancing the solubility of the drug. |
| Surfactants | Tween 80, Cremophor EL | Reduce the surface tension between the drug particles and the vehicle, improving wetting and dissolution. Can also form micelles to solubilize the drug. |
| Complexing agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with the drug, increasing its apparent solubility. |
Issue 2: High Inter-Animal Variability
Symptoms:
-
Large standard deviations in pharmacokinetic parameters (e.g., AUC, Cmax) within the same dose group.
Root Cause Analysis:
-
Inconsistent oral gavage technique.
-
Formulation instability (e.g., precipitation of the drug over time).
-
Physiological differences between animals (e.g., gastric pH, gastrointestinal transit time).
Troubleshooting Steps:
-
Standardize Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage procedures for the specific animal model. Use appropriate gavage needle sizes and administer the formulation at a consistent rate.
-
Assess Formulation Stability: Before dosing, visually inspect the formulation for any signs of precipitation. If using a suspension, ensure it is homogenous by vortexing before drawing each dose. Conduct a short-term stability study of the formulation at room temperature.
-
Fasting: Fasting animals overnight before dosing can help to reduce variability in gastric pH and food-drug interactions.
IV. Designing a Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to determine the oral bioavailability and key pharmacokinetic parameters of your chosen this compound formulation.
Workflow for a Pilot PK Study:
Caption: Step-by-step workflow for a pilot pharmacokinetic study.
Experimental Protocol:
Protocol 2: Pilot Oral Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a selected this compound formulation after a single oral dose.
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point for sparse sampling, or cannulated animals for serial sampling).
-
Formulation: Prepare the optimized this compound formulation at the desired concentration.
-
Dose Administration:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of the this compound formulation via gavage (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2: Elimination half-life.
-
-
V. Conclusion
Optimizing the oral dosage of this compound for preclinical studies requires a systematic approach that begins with a thorough understanding of its physicochemical properties. By addressing its poor aqueous solubility through rational formulation design and validating the chosen formulation with a well-designed pilot pharmacokinetic study, researchers can ensure reliable and reproducible data, ultimately leading to a more accurate assessment of its therapeutic potential.
VI. References
-
U.S. Food and Drug Administration. (2003). Reviewer: Sushanta Chakder, Ph.D. NDA 21-549. Retrieved from [Link]
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Choi, J., Ryu, S. J., Kim, K. J., Kim, H. M., Chung, H. C., & Lee, B. Y. (2018). Single- and Repeat-dose Oral Toxicity Studies of Gelidium elegans Extract in Rats. Toxicology research, 34(1), 49–57. [Link]
-
Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of medicinal chemistry, 66(12), 8281–8287. [Link]
-
Dadson, P. A., & Yiritong, N. (2015). Method validation in the bioanalytical laboratory. Journal of analytical & bioanalytical techniques, 6(4), 1000252.
-
Precision for Medicine. (n.d.). Bioanalysis Experience Overview. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). M10 Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Gao, X., Wang, Y., Li, Q., & Liu, H. (2014). LC/MS/MS determination and pharmacokinetic studies of six compounds in rat plasma following oral administration of the single and combined extracts of Eucommia ulmoides and Dipsacus asperoides. Chinese journal of natural medicines, 12(6), 469–476. [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]
-
Dad, A. (2016). Bioanalytical method validation. Semantic Scholar.
-
Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2018). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free radical biology & medicine, 129, 403–420. [Link]
-
Cappon, G. D., Piccolo, D. M., & Tassinari, M. S. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth defects research, 113(5), 409–426. [Link]
-
Robinson, S., Chapman, K., Hudson, S., Sparrow, S., Spencer-Briggs, D., Danks, A., Hill, R., Everett, D., Mulier, B., Old, S., & Bruce, C. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
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Pathak, S. M., & Sarin, R. K. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and translational science, 17(1), e13693. [Link]
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Zhang, Y., Chen, Y., Gu, J., & Zhang, Y. (2021). Quantitative determination of proxalutamide in rat plasma and tissues using liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 35(3), e9003. [Link]
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Beijnen, J. H., & Schellens, J. H. (2001). Modulation of oral bioavailability of anticancer drugs: from mouse to man. Investigational new drugs, 19(1), 75–81. [Link]
-
Wang, J., & Zhou, J. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6407–6414. [Link]
-
Onem, Y., & Ozturk, O. (2021). Determination and validation of aprepitant in rat plasma using LC-MS/MS. Bioanalysis, 13(5), 363–372. [Link]
-
Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of medicinal chemistry, 66(12), 8281–8287. [Link]
-
Lubet, R. A., & Grubbs, C. J. (2007). Effects of Oral Dosing Paradigms (Gavage Versus Diet) on Pharmacokinetics and Pharmacodynamics. Cancer prevention research (Philadelphia, Pa.), 1(1), 60–64. [Link]
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Mager, D. E., & Woo, S. (2011). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Drug metabolism and pharmacokinetics, 26(1), 16–23. [Link]
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Zhang, Y., Chen, Y., Gu, J., & Zhang, Y. (2020). Quantitative determination of proxalutamide in rat plasma and tissues using liquid chromatography/tandem mass spectrometry. ResearchGate.
-
Zhao, X., & Wang, J. (2014). Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability. Drug research, 64(10), 516–522. [Link]
-
Watanabe-Kamiyama, M., Shimizu, M., Kamiyama, S., Taguchi, Y., Sone, H., Morimatsu, F., Shirakawa, H., Furukawa, Y., & Komai, M. (2010). Absorption and effectiveness of orally administered low molecular weight collagen hydrolysate in rats. Journal of agricultural and food chemistry, 58(2), 835–841. [Link]
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Troubleshooting inconsistent results in propagermanium cell-based assays
Introduction
Welcome to the technical support center for propagermanium cell-based assays. This compound (also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132) is an organogermanium compound with established immunomodulatory, anti-inflammatory, and antiviral properties.[1] Its primary mechanism of action involves the modulation of the immune system, notably through the inhibition of the CCL2/MCP-1 chemokine pathway via the CCR2 receptor, which reduces the recruitment of monocytes and macrophages to sites of inflammation.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Inconsistent results in cell-based assays are a common challenge that can stem from a variety of factors, from compound handling to assay execution. As your dedicated application scientist, my goal is to provide you with a comprehensive, experience-driven resource to troubleshoot these issues effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to design robust, reproducible assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during this compound cell-based assays in a direct Q&A format.
Part 1: Compound Handling and Preparation
Q1: My this compound won't dissolve in my aqueous cell culture medium. What am I doing wrong?
A: This is the most common initial hurdle. This compound's chemical structure lends it poor solubility in aqueous solutions at high concentrations.[5] Direct dissolution in buffers or media will likely result in precipitation or an incomplete solution, which is a primary source of assay variability.
The Causality: The effective concentration of your compound in the assay well is the true variable. If the compound is not fully dissolved in the stock solution or precipitates upon dilution into the final assay medium, the concentration your cells are exposed to will be significantly lower and more variable than intended.
Solution:
-
Use an appropriate organic solvent for the stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock (e.g., 10-50 mM).[5]
-
Ensure complete dissolution. Vortex the stock solution thoroughly. Gentle warming in a 37°C water bath can also aid dissolution.[6]
-
Mind the final solvent concentration. When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell viability, typically below 0.5%.[5]
Q2: I'm seeing precipitation in my wells after adding the this compound working solution. How do I prevent this?
A: This indicates that the compound is crashing out of solution upon dilution into the aqueous environment of your cell culture medium. This is a "kinetic" solubility issue.[7]
The Causality: Serum proteins in the culture medium can sometimes help stabilize compounds, but a sharp change in solvent polarity from a high-concentration DMSO stock to a mostly aqueous medium can cause poorly soluble compounds to precipitate.
Solutions:
-
Perform Serial Dilutions: Instead of a large, single-step dilution, perform serial dilutions of your high-concentration stock in your final cell culture medium.
-
Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes shock the compound out of solution. Ensure both are at the same temperature (e.g., 37°C).
-
Increase Serum Concentration (if permissible): Fetal Bovine Serum (FBS) contains albumin, which can bind to and help solubilize compounds.[8][9] However, be aware that this can also reduce the free fraction of the compound available to act on the cells. This must be kept consistent across all experiments.
-
Evaluate the Need for a Formulation Strategy: For highly problematic compounds, formulation aids like surfactants may be necessary, though this adds complexity to the experimental system.[6]
Q3: How stable is this compound in my prepared stock solution and in the culture medium during a 72-hour experiment?
A: The stability of this compound in solution is a critical factor for long-term experiments.[5] While specific data on its degradation kinetics in common cell culture media is not extensively published, general best practices for compound management are essential.[10][11]
The Causality: Compound degradation reduces the effective concentration over time, leading to underestimation of potency (e.g., a higher IC50). Degradation products could also have unintended biological activity or cytotoxicity.
Solutions & Best Practices:
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Medium Stability: The components of cell culture media, such as L-glutamine, can degrade over time, affecting cell health and potentially interacting with the compound.[12][13] Always use fresh, properly stored media for your assays.
-
Consider a Stability Test: For critical, long-term experiments, you can assess stability by incubating this compound in the complete medium under assay conditions (37°C, 5% CO2) for the duration of the experiment and analyzing for degradation via HPLC.[14]
Part 2: Assay-Specific Inconsistencies
Q4: My IC50 values from cytotoxicity assays (e.g., MTT, CellTiter-Glo) are highly variable between experiments. What are the likely causes?
A: Assuming you've addressed the solubility issues above, variability in cytotoxicity data often points to inconsistencies in cell handling or assay procedure.[15]
The Causality: Cell-based assays are biological systems with inherent variability. The goal is to minimize controllable variables to ensure that the only significant variable is the concentration of your compound.
Troubleshooting Checklist:
-
Cell Seeding Density: Are you using a consistent number of viable cells per well? Use a cell counter and viability stain (e.g., trypan blue) for every experiment. Plate cells at a density that ensures they are in the logarithmic growth phase for the duration of the assay.[16]
-
Cell Passage Number: Are you using cells within a consistent, low passage number range? High passage numbers can lead to phenotypic drift and altered drug sensitivity.[17]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased compound and media concentration. This "edge effect" can skew results.[17]
-
Solution: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[16]
-
-
Contamination: Low-level microbial or mycoplasma contamination, which may not be visually obvious, can severely impact cell health and metabolism, altering assay results.[14] We strongly recommend regular mycoplasma testing.
Q5: I am not observing the expected inhibition in my monocyte chemotaxis assay (e.g., Transwell/Boyden chamber). Why?
A: Since this compound's primary mechanism involves inhibiting monocyte migration, failure in this assay points to a problem with the compound's activity or the assay setup itself.[5]
The Causality: A chemotaxis assay relies on a stable chemoattractant gradient and healthy, motile cells. Disruption of either component, or failure to deliver the active compound, will lead to a null result.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a failed chemotaxis assay.
Part 3: Cellular and Environmental Factors
Q6: Could the type of cell culture medium or serum affect my results?
A: Absolutely. The assay environment can significantly influence the compound's behavior and the cellular response.
The Causality:
-
Media Components: Certain media components can interact with your compound. For example, high concentrations of proteins or other molecules could sequester this compound.[18]
-
pH: The pH of the culture medium (typically ~7.4) can affect a compound's charge state, solubility, and stability. While cell culture media are buffered, cellular metabolism can cause local pH shifts.[19][20]
-
Serum Proteins: As mentioned, proteins like albumin in FBS can bind to compounds, reducing the bioavailable concentration.[9] If you switch from a 10% FBS medium to a 5% FBS medium, you may see an increase in apparent potency.
Best Practice: Maintain absolute consistency in your media formulation, serum lot, and supplements for a given set of experiments. If you must change a component, perform a bridging experiment to validate that the change does not impact your results.
Q7: My cells look fine, but my results are still inconsistent. What "invisible" problems should I look for?
A: This scenario often points to mycoplasma contamination.
The Causality: Mycoplasma are small bacteria that lack a cell wall and are not visible by standard light microscopy.[14] They do not cause the typical turbidity seen with bacterial or fungal contamination but can profoundly alter cell metabolism, gene expression, and membrane properties, leading to unreliable and non-reproducible data.[14]
Solution:
-
Routine Testing: Implement a routine mycoplasma testing schedule (e.g., monthly) using a sensitive method like PCR or a specific ELISA kit.[14]
-
Quarantine and Elimination: If a culture tests positive, discard it immediately. Decontaminate the incubator and biosafety cabinet thoroughly. Treat all related reagents as potentially contaminated. While elimination reagents exist, the most reliable method is to discard the culture and start over with a fresh, confirmed-negative vial.[17]
Key Experimental Protocols
To ensure reproducibility, follow these detailed, self-validating protocols for common procedures.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for solubilizing this compound to minimize variability from compound handling.
Materials:
-
This compound (solid)
-
Anhydrous/cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
37°C water bath or incubator
-
Complete cell culture medium (pre-warmed to 37°C)
Methodology:
-
Calculate Mass for Stock Solution: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM).
-
Weigh Compound: Carefully weigh the this compound into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the target stock concentration.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a 37°C water bath for 5-10 minutes, followed by additional vortexing. Visually confirm that all solid material is dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes. Store immediately at -20°C or -80°C.
-
Prepare Working Solutions (Fresh for Each Experiment): a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions in pre-warmed complete cell culture medium to achieve the final desired concentrations for your assay. c. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%. Calculate and prepare a "vehicle control" with the same final DMSO concentration.
Caption: Workflow for preparing this compound solutions.
Protocol 2: General In Vitro Cytotoxicity Assay
This protocol provides a framework for determining the IC50 of this compound using a common viability reagent.[21]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom, tissue culture-treated plates
-
This compound working solutions (from Protocol 1)
-
Vehicle control (medium with matching DMSO concentration)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Perform a cell count and viability assessment. c. Seed cells into the inner 60 wells of a 96-well plate at a pre-determined optimal density. Add 100 µL of sterile media or PBS to the outer wells. d. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Carefully remove the old medium from the wells. c. Add 100 µL of medium containing the different concentrations of this compound (and the vehicle control) to the appropriate wells. Include "cells only" and "medium only" controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Cell Viability Measurement: a. At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of CellTiter-Glo®). b. Incubate as required by the reagent protocol (e.g., 10 minutes for CellTiter-Glo®).
-
Data Acquisition and Analysis: a. Measure the absorbance or luminescence using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Use appropriate software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.
Understanding this compound's Mechanism of Action
A clear understanding of the compound's mechanism is crucial for designing relevant assays and interpreting results. This compound is known to inhibit the MCP-1/CCL2 signaling pathway by interacting with the CCR2 receptor complex.[2][3]
Caption: Proposed mechanism of this compound's anti-inflammatory action.[2]
This pathway highlights why chemotaxis assays are a key functional readout for this compound's activity. Inconsistencies in these assays directly challenge the primary hypothesis of the compound's effect.
Summary of Troubleshooting Strategies
For quick reference, this table summarizes the key issues and recommended actions.
| Issue | Potential Cause(s) | Recommended Solutions |
| High Assay Variability | Compound precipitation; inconsistent cell seeding; cell passage drift; edge effects; contamination. | Use DMSO stock, check final solvent %; count cells accurately; use low passage cells; hydrate outer wells; test for mycoplasma. |
| Low/No Compound Activity | Poor solubility; compound degradation; incorrect assay endpoint. | Prepare fresh solutions from DMSO stock; use single-use aliquots; confirm assay measures the target pathway (e.g., chemotaxis for CCR2). |
| Sudden Cell Death/Poor Health | High solvent concentration; contamination (bacterial, fungal, mycoplasma); compound cytotoxicity. | Keep final DMSO <0.5%; perform routine contamination checks; run a parallel cytotoxicity assay to determine toxic concentration range.[15] |
| Precipitate in Wells | Compound "crashing out" of solution upon dilution into aqueous media. | Perform serial dilutions; pre-warm media; consider reducing the highest test concentration. |
Conclusion
Troubleshooting inconsistent results in this compound cell-based assays requires a systematic approach that begins with the fundamentals of compound handling and extends through the intricacies of cell biology and assay design. The most frequent source of error is improper solubilization, which has cascading effects on all downstream measurements. By understanding the causality behind each experimental step—from why DMSO is used for a stock solution to how mycoplasma can silently derail an entire project—researchers can build robust, reliable, and reproducible workflows. This guide provides the foundational knowledge and practical protocols to empower you to overcome these challenges and generate high-quality, trustworthy data.
References
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- Yokochi, T., et al. (2001). An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. Journal of Interferon & Cytokine Research.
- BenchChem. (2025). This compound Clinical Trials: A Technical Support Center. BenchChem.
- BenchChem. (2025). Synthesis and discovery of this compound. BenchChem.
- Carnevale, R., et al. (2024). This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. MDPI.
- Tsuji, K., et al. (2020). This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer. Anticancer Research.
- Advanced Targeting Systems. (n.d.). Sample Cytotoxicity Assay Protocol. Advanced Targeting Systems.
- BenchChem. (2025). Neochamaejasmin B interference with standard assay reagents. BenchChem.
- Dalhoff, A., Schubert, S., & Ullmann, U. (2005). Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. Infection.
- BenchChem. (2025). Technical Support Center: Troubleshooting (-)-Domesticine Cell Assays. BenchChem.
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- Forte, G., et al. (2023). Interaction of Aggregated Cationic Porphyrins with Human Serum Albumin. PubMed.
- Promega & Eppendorf. (2021).
- Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences.
- Notter, T., et al. (2022). The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. NIH.
- Lin, H., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
- Vallabhajosula, S., et al. (1981). Effect of pH on tumor cell uptake of radiogallium in vitro and in vivo. PubMed.
- Various Authors. (2018). What are the shelf-life and optimal storage conditions for cell culture media?
- Zhang, A., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. PubMed.
- Briscoe, C., et al. (2016).
- BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. BenchChem.
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Technical Support Center: Method Refinement for Detecting Propagermanium and its Metabolites
Welcome to the technical support center for the analytical characterization of propagermanium (Ge-132) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to ensure the scientific integrity and reliability of your experimental data by explaining the causality behind methodological choices and providing self-validating protocols.
Introduction to this compound Analysis
This compound, a polymeric organogermanium compound, is known for its immunomodulatory properties.[1] In aqueous environments, such as biological systems, it hydrolyzes to its monomeric and biologically active form, 3-(trihydroxygermyl)propanoic acid (THGPA).[2][3] Current research indicates that THGPA is largely excreted from the body without further metabolism.[3] However, the potential for biotransformation into other forms, including potentially toxic inorganic germanium dioxide, necessitates robust and specific analytical methods.[3][4]
This guide will focus on the primary analytical challenge: the accurate quantification of THGPA in biological matrices and its distinction from other germanium species.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its primary hydrolysate, THGPA, using common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Issue 1: Poor Peak Shape or Low Retention of THGPA in Reverse-Phase LC-MS
Question: "My THGPA peak is broad, tailing, or eluting in the void volume of my C18 column. How can I improve its chromatography?"
Answer:
This is a common challenge due to the high polarity of THGPA.[1] Here’s a systematic approach to troubleshoot and resolve this issue:
Underlying Cause: Standard reverse-phase columns (like C18) offer limited retention for highly polar analytes like THGPA, which has three hydroxyl groups and a carboxylic acid moiety. This can lead to poor interaction with the stationary phase and co-elution with matrix components, causing ion suppression.[5]
Solutions:
-
Column Chemistry Selection:
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase with a high organic content mobile phase.
-
Use a Polar-Embedded or Polar-Endcapped Reverse-Phase Column: These columns have modified stationary phases that provide enhanced retention for polar analytes.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The carboxylic acid group on THGPA has a pKa of approximately 3.6.[1] Operating the mobile phase at a pH below this (e.g., pH 2.5-3.0 using formic acid) will protonate the carboxylate, making the molecule less polar and potentially improving retention on some reverse-phase columns.
-
Ion-Pairing Agents: Introducing an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape for acidic compounds, but be aware that TFA can cause significant ion suppression in the MS source. Use it as a last resort and at low concentrations (e.g., 0.05%).
-
-
Gradient and Flow Rate Adjustment:
-
Shallow Gradient: Start with a high aqueous mobile phase concentration and employ a very shallow gradient to allow for better interaction with the stationary phase.
-
Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape for challenging separations.
-
Issue 2: High Signal Variability and Matrix Effects in LC-MS Analysis
Question: "I'm observing inconsistent results and significant ion suppression when analyzing plasma samples for THGPA. What can I do to mitigate matrix effects?"
Answer:
Matrix effects are a primary challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest.[5][6]
Underlying Cause: Biological matrices like plasma are complex, containing salts, lipids, and proteins that can suppress the ionization of THGPA in the MS source, leading to reduced sensitivity and poor reproducibility.[5]
Solutions:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common technique, PPT with acetonitrile or methanol may not be sufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of THGPA while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples.[7] For the polar THGPA, consider a mixed-mode or a polar-functionalized SPE sorbent.
-
-
Chromatographic Separation:
-
As detailed in Issue 1, improving the chromatographic retention of THGPA will help separate it from the early-eluting, highly polar matrix components that often cause the most significant ion suppression.[5]
-
-
Use of an Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard of THGPA is the ideal choice to compensate for matrix effects and variability in sample preparation and instrument response.
-
If a SIL-IS is unavailable, a structural analog that behaves similarly during extraction and ionization can be used.
-
Workflow for Diagnosing and Mitigating Matrix Effects:
Sources
Technical Support Center: Long-Term Storage and Stability of Propagermanium
Introduction: Ensuring the Integrity of Your Research
Propagermanium, a polymeric organogermanium compound also known as bis(2-carboxyethylgermanium) sesquioxide, is a material of significant interest in pharmaceutical and biomedical research for its immunomodulatory and antiviral properties.[1][2] The reliability and reproducibility of experimental outcomes are fundamentally dependent on the stability and integrity of the starting material. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal long-term storage and handling of this compound. By understanding the physicochemical properties and potential degradation pathways of this compound, you can mitigate risks, troubleshoot common issues, and ensure the validity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound? A: Solid this compound is a white crystalline powder that is thermally stable, with decomposition only beginning at temperatures above 250°C.[3][4] For optimal long-term stability, it should be stored in a tightly sealed container at controlled room temperature (15-25°C or 59-77°F).[5][6] To prevent potential degradation from atmospheric moisture, storage in a desiccator or a controlled low-humidity environment (below 60% RH) is strongly recommended.[6] The container should be opaque or stored in the dark to protect it from light.
Q2: How does pH impact the stability of this compound in aqueous solutions? A: this compound is remarkably stable in aqueous solutions across a broad pH range, typically from pH 2 to 12.[4][7] It exhibits exceptional stability at a physiological pH of 7.4.[1][4] However, under strongly basic conditions (pH > 8), the germanium-oxygen-germanium (Ge-O-Ge) bonds are susceptible to gradual hydrolysis.[3] This reaction is a key degradation pathway and can lead to the formation of 3-oxygermylpropionic acid monomers.[7] Therefore, for storing aqueous solutions, buffering to a neutral or slightly acidic pH is a critical control parameter.
Q3: Is this compound sensitive to light or temperature fluctuations during experiments? A: While the solid form is thermally robust, aqueous solutions of this compound should be protected from excessive light and temperature variations to ensure consistent results.[7] Photodegradation studies are a standard part of forced degradation testing, indicating that light can be a contributing factor to instability in solution.[7] We recommend preparing solutions fresh and, if short-term storage is necessary, using amber vials or wrapping containers in foil and storing them at 2-8°C.[8][9] Avoid repeated freeze-thaw cycles, as this can affect the stability of many pharmaceutical compounds.
Q4: What are the primary degradation products I should monitor? A: The main degradation pathway to monitor is hydrolysis of the Ge-O-Ge linkage, which results in the formation of 3-oxygermylpropionic acid monomers.[7] Under extreme conditions, cleavage of the more stable germanium-carbon bond could occur, but this is less common.[7] A crucial, though not strictly a degradation product, impurity to monitor is inorganic germanium (e.g., GeO₂), which can be present from the synthesis process and is significantly more toxic.[1][10] A validated, stability-indicating analytical method, such as HPLC, is essential to separate and quantify this compound from these related substances.[7][10][11]
Q5: Can I prepare a stock solution of this compound for long-term use? A: While this compound is highly soluble in water, especially under alkaline conditions, long-term storage of aqueous solutions is not recommended due to the risk of microbial growth and slow hydrolysis.[1][3] For best practices, prepare stock solutions fresh for each experiment. If a solution must be stored, it should be sterile-filtered (0.22 µm filter), buffered (e.g., phosphate or citrate buffer at pH 6.5-7.4), stored in a sterile, opaque container at 2-8°C, and used within a short, validated period.[12]
Section 2: Troubleshooting Guide - Resolving Common Experimental Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or non-reproducible results from my this compound solution.
-
Possible Cause: Incomplete dissolution or precipitation of the compound. This compound's solubility is pH-dependent; its aqueous solutions are acidic (pKa 3.6), which can affect solubility if not buffered.[4]
-
Recommended Solution: Ensure complete dissolution by using a suitable buffer (e.g., phosphate buffer at pH 7.4 where solubility is high) and gentle agitation.[10] Visually inspect the solution for any particulates against a light and dark background before use. If issues persist, slightly increasing the pH of the buffer may improve solubility.
-
-
Possible Cause: Degradation of the stock solution due to improper storage.
-
Recommended Solution: Always prepare solutions fresh. If short-term storage is unavoidable, follow the guidelines in FAQ Q5. Run a stability-indicating HPLC analysis on your stock solution to confirm its purity and concentration before starting a critical experiment.
-
-
Possible Cause: Contamination with catalytic impurities or oxidizing/reducing agents.
Issue 2: An unexpected new peak appears in my HPLC chromatogram during a stability study.
-
Possible Cause: Hydrolytic degradation has occurred. This is more likely if the solution was stored at a high pH or elevated temperature.
-
Recommended Solution: Analyze the kinetics of the peak's appearance. Does it increase over time while the main this compound peak decreases? This suggests it is a degradation product. Employ hyphenated techniques like LC-MS to determine the mass of the unknown peak and compare it to the expected mass of the 3-oxygermylpropionic acid monomer.[7]
-
-
Possible Cause: Photodegradation from exposure to ambient or UV light.
-
Recommended Solution: Compare a sample that has been rigorously protected from light with one that has been exposed. If the peak is present or larger in the exposed sample, photodegradation is the likely cause. All future work with solutions should be conducted under light-protected conditions.[7]
-
Issue 3: The solid this compound powder has become clumpy or discolored.
-
Possible Cause: Absorption of atmospheric moisture. This compound is hygroscopic, and water absorption can lead to physical changes and potentially initiate hydrolysis even in the solid state.
-
Recommended Solution: Discard the affected material, as its integrity is compromised. Procure a new batch and ensure it is stored in a tightly sealed container within a desiccator. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the powder.
-
-
Possible Cause: Long-term exposure to air and/or light.
-
Recommended Solution: While the Ge-C and Ge-O bonds are relatively stable, chronic exposure can lead to subtle oxidative changes.[13] Store the powder under an inert gas (like argon) for maximum long-term protection, especially for reference standards. Always keep the primary container inside its original box or an amber bag to shield it from light.[9]
-
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for maintaining the stability of this compound.
Protocol 3.1: Long-Term Storage of Solid this compound
-
Verification: Upon receipt, verify the integrity of the container seal.
-
Environment: Place the tightly sealed manufacturer's container inside a secondary container (e.g., a sealed bag) with a desiccant pouch.
-
Location: Store this package in a dark, controlled-temperature environment, such as a cabinet or drawer, maintained at 15-25°C.
-
Handling: When accessing the powder, allow the container to reach ambient room temperature before opening. Use clean, dry spatulas and weigh the required amount promptly.
-
Resealing: Immediately and securely reseal the container, purge with an inert gas like argon if available, and return it to the designated storage location.
Protocol 3.2: Preparation of a Buffered Aqueous Stock Solution
-
Reagent Preparation: Prepare a 20 mM Potassium Phosphate Buffer solution using high-purity water and adjust the pH to 7.4 using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.22 µm filter to remove particulates.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean weighing vessel.
-
Dissolution: Transfer the powder to a sterile, calibrated volumetric flask. Add a portion of the filtered phosphate buffer and gently swirl to dissolve the powder completely. Avoid vigorous shaking to minimize shearing forces.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the buffer and mix gently by inversion.
-
Use and Storage: Use the solution immediately for best results. If short-term storage is required, transfer the solution to a sterile, opaque (amber) container, seal tightly, and store at 2-8°C for a validated period.
Protocol 3.3: Example Stability-Indicating HPLC Method
This protocol provides a starting point for a method capable of separating this compound from potential impurities and degradants. Method validation is required for specific applications.[14]
-
Instrumentation: HPLC system with UV or Refractive Index (RI) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm or RI.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL using the mobile phase. Filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks.[10] Degradation is indicated by a decrease in the main peak area and a corresponding increase in the area of other peaks over time.
Section 4: Visualization of Key Processes
Diagram 4.1: Troubleshooting Workflow for Inconsistent Analytical Results
Caption: A decision tree for systematically troubleshooting inconsistent results.
Diagram 4.2: Primary Degradation Pathway of this compound
Caption: Simplified schematic of the primary hydrolytic degradation pathway.
Section 5: Data Summary Table
| Parameter | Solid this compound | Aqueous Solution (for short-term use) | Rationale & Key Considerations |
| Temperature | 15-25°C (Controlled Room Temp)[5] | 2-8°C (Refrigerated) | Solid is thermally stable, but refrigeration slows degradation kinetics in solution.[3][8] |
| Humidity | < 60% RH (Store with desiccant)[6] | N/A | Prevents moisture absorption, which can lead to clumping and hydrolysis. |
| Light | Protect from light (Store in dark) | Protect from light (Use amber vials)[9] | Minimizes risk of photodegradation, which is a potential pathway in solution.[7] |
| pH | N/A | pH 6.0 - 7.4 (Buffered) | This compound is most stable at neutral/slightly acidic pH; hydrolysis of Ge-O-Ge bonds is accelerated at pH > 8.[3][4] |
| Atmosphere | Tightly sealed; Inert gas for standards | N/A (Prepare fresh) | Protects from atmospheric moisture and oxygen.[7] |
References
- This compound (C6H10O7Ge2) properties. (n.d.). Google AI.
- This compound in Aqueous Solutions: A Technical Support Resource - Benchchem. (n.d.). BenchChem.
- This compound. (n.d.). Merck Index.
- Repagermanium - Surfactant. (2018, June 4). SAAPedia.
- Application Note: Comprehensive Analytical Strategies for the Characterization of this compound - Benchchem. (n.d.). BenchChem.
- Synthesis and discovery of this compound - Benchchem. (n.d.). BenchChem.
- THE STABILITY OF ORGANOMETALLICS - CatSci Ltd. (n.d.). CatSci Ltd.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. (n.d.). PubMed.
- SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023, July 22). Paper Publications.
- This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. (2024, July 30). MDPI.
- This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. (2020, June 12). PubMed Central.
- This compound. (2020, September 15). NAFKAM.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Organogermanium chemistry. (n.d.). Wikipedia.
- Organogermanium. (n.d.). Thermo Fisher Scientific.
- Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. (n.d.). EMA.
- Organogermanium Compounds: Theory, Experiment, and Applications (2 Volumes). (n.d.). ResearchGate.
- Stability indicating study by using different analytical techniques. (2023, December). IJSDR.
- Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan. (n.d.). ClinicalTrials.gov.
- This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia. (2019, February 19). PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
- Lyophilization, a practical way to store and transport tissues prior to protein extraction for 2DE analysis? (n.d.). PubMed.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
- Lyophilization of Parenteral (7/93). (2014, November 11). FDA.
- Temperature and Humidity Monitoring in the Pharmaceutical Industry. (2021, November 9). SensoScientific.
- Monitoring Humidity in Pharmaceutical Storage. (n.d.). Polygon Group.
- Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI0069) [Health Canada, 2011]. (2016, March 29). US Pharmacopeia (USP).
- Life Sciences: Protecting Your Pharmaceuticals. (n.d.). American Thermal Instruments.
- Freeze-drying for the preservation of immunoengineering products. (n.d.). PMC - NIH.
- Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC - NIH.
- Improved lyophilization conditions for long-term storage of bacteriophages. (2019, October 23). PMC - NIH.
- (PDF) Lyophilization and Preservation Techniques for Extended Storage of Terephthalic acid Degrading Pseudomonas sp: Procedural Steps and Protective Agents. (2025, October 4). ResearchGate.
- Impact of pH and chloride content on the biodegradation of magnesium alloys for medical implants: An in vitro and phase-field study. (2025, May 15). PubMed.
- Safe handling of hazardous drugs. (n.d.). PMC - PubMed Central.
- Managing Medicines: Mitigating the Risks of Inventory and Storage. (2018, July 1). Pharmacy Purchasing & Products.
- Effect of pH on the degradation kinetics of a Mg–0.8Ca alloy for orthopedic implants. (2025, August 4). ScienceDirect.
- Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (2013, June 28). BioMed Research International.
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Technical Support Center: Enhancing the Bioavailability of Organogermanium Compounds
Welcome to the technical support center dedicated to advancing research and development of organogermanium compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this unique class of metallodrugs. Our approach is rooted in scientific expertise and practical, field-proven insights to ensure the integrity and success of your experimental workflows.
Introduction: The Bioavailability Challenge with Organogermanium Compounds
Organogermanium compounds, such as propagermanium (Ge-132) and spirogermanium, have shown significant therapeutic potential, including anticancer and immunomodulatory activities.[1][2][3][4] However, a primary hurdle in their clinical development is achieving optimal bioavailability. This guide will address common challenges and provide structured solutions to enhance the systemic absorption of these promising compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with organogermanium compounds.
Q1: What are the primary factors limiting the oral bioavailability of organogermanium compounds?
A1: The oral bioavailability of organogermanium compounds is primarily limited by two factors:
-
Solubility: Many organogermanium compounds, particularly sesquioxides like Ge-132, have poor solubility in organic solvents and limited solubility in water, which can hinder their dissolution in the gastrointestinal (GI) tract.[1][3] Ge-132's water solubility is reported to be around 1.28 g/100 ml, and it is significantly more soluble in alkaline environments.[4][5]
-
Permeability: The ability of these compounds to permeate the intestinal epithelium can be a significant barrier. The exact mechanisms of transport across the intestinal barrier are not fully elucidated for all organogermanium compounds, but both passive diffusion and transporter-mediated uptake may play a role.[1][5]
Q2: What is the importance of purity in organogermanium compound bioavailability studies?
Q3: What is the active form of this compound (Ge-132) that is absorbed?
A3: this compound (Ge-132) is a polymer that hydrolyzes in the gastrointestinal tract to its monomeric form, 3-(trihydroxygermyl)propanoic acid (THGP).[6] It is this water-soluble monomer that is absorbed by the intestinal epithelial cells.[6]
Q4: Are there established in vitro models to predict the oral absorption of organogermanium compounds?
A4: Yes, the Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][7] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters.[1][7]
Q5: What are the primary analytical techniques used to quantify germanium in biological samples?
A5: The most common and sensitive techniques are graphite furnace atomic absorption spectrometry (GFAAS) and inductively coupled plasma mass spectrometry (ICP-MS).[7] MIP-MS is noted to be more sensitive than GFAAS.[7] These methods allow for the precise quantification of germanium in various biological matrices such as plasma, urine, and tissues.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments.
Guide 1: Formulation and Solubility Issues
Problem 1: Poor dissolution of the organogermanium compound in aqueous media.
-
Cause: The inherent low aqueous solubility of the compound. For example, Ge-132 is a crystalline powder with limited water solubility at neutral pH.[1][3]
-
Troubleshooting Steps:
-
pH Adjustment: Since Ge-132 is more soluble in alkaline conditions, consider using buffered solutions with a higher pH for in vitro dissolution studies.[6]
-
Particle Size Reduction: Micronization of the bulk powder can increase the surface area, potentially leading to a faster dissolution rate.
-
Use of Solubilizing Excipients: In solid dosage formulations, incorporating hydrophilic excipients can aid in the dissolution process.
-
Complexation: For some organogermanium compounds, complexation with cyclodextrins may enhance solubility.
-
Problem 2: Inconsistent tablet properties (e.g., capping, lamination, sticking) during manufacturing.
-
Cause: These issues can arise from a variety of factors including improper formulation, incorrect press settings, or high humidity.
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Capping/Lamination | - Entrapped air in the granulation- Excessive fine particles- Worn or improperly aligned tooling | - Reduce turret speed- Optimize granulation process to reduce fines- Check and replace worn punches and dies |
| Sticking/Picking | - High moisture content in the formulation- Inadequate lubrication- Scratched or worn punch faces | - Control humidity in the manufacturing suite- Optimize the type and concentration of lubricant (e.g., magnesium stearate)- Polish or replace damaged tooling |
| Weight Variation | - Poor powder flow- Segregation of the powder blend | - Use glidants (e.g., colloidal silicon dioxide) to improve flow- Ensure uniform particle size distribution in the blend |
Problem 3: Low encapsulation efficiency in nanoparticle or liposomal formulations.
-
Cause: This can be due to the physicochemical properties of the organogermanium compound (e.g., solubility, charge) and the formulation parameters.
-
Troubleshooting Steps:
-
Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio to find the optimal loading capacity.
-
Modify the Formulation Method: For liposomes, techniques like thin-film hydration followed by extrusion or sonication can be optimized. The choice of lipids is also critical; for instance, incorporating charged lipids can improve the encapsulation of polar compounds.
-
pH Gradient Loading: For ionizable organogermanium compounds, creating a pH gradient across the liposomal membrane can significantly enhance encapsulation efficiency.
-
Surface Modification: For nanoparticles, surface functionalization can be altered to improve drug loading and stability.
-
Guide 2: In Vitro Permeability Assay (Caco-2) Challenges
Problem 1: High variability in apparent permeability (Papp) values.
-
Cause: Inconsistent Caco-2 cell monolayer integrity, variations in cell passage number, or issues with the analytical method.
-
Troubleshooting Steps:
-
Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use wells with TEER values within a pre-defined acceptable range.
-
Standardize Cell Culture Conditions: Use a consistent cell passage number for all experiments, as transporter expression can vary with passage number. Maintain consistent seeding density and culture duration (typically 21 days).
-
Include Control Compounds: Always run well-characterized high and low permeability control compounds (e.g., propranolol and atenolol) to ensure the assay is performing as expected.
-
Validate Analytical Method: Ensure the analytical method for quantifying the organogermanium compound is robust and validated for the buffer matrix.
-
Problem 2: Low recovery of the test compound.
-
Cause: The compound may be binding to the plastic of the assay plate, metabolizing within the Caco-2 cells, or accumulating within the cell monolayer.
-
Troubleshooting Steps:
-
Assess Non-Specific Binding: Perform a recovery experiment without cells to determine the extent of binding to the plate. If significant, consider using plates with low-binding surfaces.
-
Investigate Metabolism: Analyze the cell lysate and receiver compartment for potential metabolites.
-
Quantify Intracellular Concentration: Lyse the cells at the end of the experiment and measure the amount of compound that has accumulated within the monolayer.
-
Guide 3: Analytical Method (ICP-MS) Troubleshooting
Problem 1: Inaccurate quantification of germanium in biological matrices (e.g., plasma, urine).
-
Cause: Matrix effects (ion suppression or enhancement) and isobaric interferences can lead to inaccurate results.
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Matrix Effects | - High salt or organic content in the sample matrix affecting plasma ionization. | - Dilution: Dilute the sample to reduce the concentration of matrix components.- Matrix Matching: Prepare calibration standards in a matrix that closely matches the samples.- Internal Standardization: Use a suitable internal standard (e.g., an element with similar mass and ionization potential not present in the sample) to correct for matrix-induced signal fluctuations. |
| Isobaric Interferences | - Overlap of isotopes from other elements with the germanium isotope being measured (e.g., ⁷⁴Ge can be interfered by doubly charged ¹⁴⁸Nd²⁺). | - Select an Interference-Free Isotope: If possible, measure a different isotope of germanium that is free from known interferences.- Collision/Reaction Cell Technology: Use a collision/reaction cell in the ICP-MS to remove polyatomic interferences.- Mathematical Corrections: Apply mathematical correction equations based on the known isotopic abundances of the interfering elements. |
Problem 2: Poor precision and reproducibility.
-
Cause: Inconsistent sample preparation, instrument drift, or contamination.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Use a consistent and validated digestion protocol for all samples. Ensure complete digestion to avoid clogging the nebulizer.
-
Regular Instrument Maintenance: Regularly clean the cones, torch, and spray chamber. Monitor the performance of the peristaltic pump tubing.
-
Use High-Purity Reagents: Use ultra-pure water and high-purity acids to minimize background contamination.
-
Monitor Internal Standard Signal: A stable internal standard signal throughout the analytical run indicates good instrument stability.
-
Part 3: Experimental Protocols and Workflows
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a Novel Organogermanium Sesquioxide
This protocol is a general guideline for the synthesis of a novel organogermanium sesquioxide via hydrolysis of an organotrichlorogermane intermediate.
Step 1: Synthesis of the Organotrichlorogermane Intermediate
-
In a fume hood, prepare a solution of trichlorogermane (HGeCl₃) in a suitable solvent (e.g., ether).
-
To this solution, add the desired organic precursor containing a carbon-carbon double bond (e.g., an allyl-substituted molecule) dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 3-4 hours.
-
Remove the solvent in vacuo to obtain the crude organotrichlorogermane.
Step 2: Hydrolysis to the Sesquioxide
-
To the crude organotrichlorogermane, add distilled water and stir vigorously for 6-8 hours. A precipitate of the organogermanium sesquioxide should form.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Step 3: Purity Assessment
-
FT-IR Spectroscopy: Confirm the presence of Ge-O-Ge bonds (typically in the 800-900 cm⁻¹ region) and the absence of GeO₂ (which has a characteristic peak around 850 cm⁻¹).[5]
-
Elemental Analysis: Determine the elemental composition (C, H, N, Ge) to confirm the expected stoichiometry.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the organic moiety.[5]
Protocol 2: Preparation of Liposomal Organogermanium
This protocol describes the preparation of liposomes encapsulating a water-soluble organogermanium compound using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-mPEG(2000) (for stealth liposomes)
-
Organogermanium compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids (phospholipid, cholesterol, and DSPE-mPEG(2000)) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the organogermanium compound in the hydration buffer by vortexing or gentle shaking.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Workflow Diagram: Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of organogermanium compounds.
Part 4: Signaling Pathways and Mechanisms
Diagram: Cellular Uptake and Efflux Mechanisms
Caption: Potential cellular uptake and efflux pathways for organogermanium compounds.
The cellular uptake of organogermanium compounds can occur through several mechanisms. Lipophilic compounds may cross the cell membrane via passive diffusion. Alternatively, they may be recognized by solute carrier (SLC) transporters, which facilitate their entry into the cell.[1] For nanoparticle or liposomal formulations, endocytosis is a likely route of entry. Once inside the cell, the compounds may be subject to efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump them back out of the cell, thereby reducing their intracellular concentration and bioavailability.
References
- Strohfeldt, K., & Rawlinson-Malone, C. (2011). Analysis of Ge-132 and development of a simple oral anticancer formulation. Journal of Pharmacy and Pharmacology, 63(3), 398-407.
- Lukevics, E., & Ignatovich, L. (2002). Biological activity of organogermanium compounds. Chemistry of Heterocyclic Compounds, 38(2), 129-145.
- Uthus, E. O., & Nielsen, F. H. (1990). Determination of germanium in biological materials by graphite furnace atomic absorption spectrometry. Journal of Trace Elements in Experimental Medicine, 3(2), 109-114.
- Gerber, G. B., & Léonard, A. (1997). Mutagenicity, carcinogenicity and teratogenicity of germanium compounds. Mutation Research/Reviews in Genetic Toxicology, 387(3), 141-146.
- Goodman, S. (1999). Therapeutic effects of organic germanium. Medical hypotheses, 52(4), 313-315.
- Nakamura, T., Takeda, T., Shimada, Y., & Fukuda, T. (2023). Organogermanium: Potential beneficial effects on the cardiovascular system. Pharmacological Research, 187, 106601.
- Bai, Y., et al. (2007). Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents. Bioorganic & medicinal chemistry, 15(12), 4132-4138.
- Mainwaring, M. G., et al. (2004). The biodistribution, pharmacokinetics and toxicity of the novel organogermanium compound, spirogermanium, in the rat. Cancer chemotherapy and pharmacology, 54(2), 159-166.
- Slavik, M., & Slavik, H. C. (1986). Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity.
- Takeda, T., et al. (2024).
Sources
- 1. [PDF] Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin | Semantic Scholar [semanticscholar.org]
- 2. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Crystallinity and Size Control of Colloidal Germanium Nanoparticles from Organogermanium Halide Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Side Effects of Propagermanium in Animal Models
Welcome to the technical support center for researchers utilizing propagermanium (Ge-132) in animal models. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your in-vivo studies. Our goal is to ensure the scientific integrity of your experiments while upholding the highest standards of animal welfare.
Part 1: Pre-Experiment Planning & Formulation
FAQ 1: this compound Purity and Formulation - What are the critical first steps?
Answer: The success and reproducibility of your study begin long before the first dose is administered. Ensuring the purity of your compound and the appropriateness of your formulation are paramount.
The Critical Importance of Purity: It is essential to distinguish between organic this compound (bis(2-carboxyethyl)germanium sesquioxide, Ge-132) and inorganic germanium compounds like germanium dioxide (GeO₂). While pure this compound has a favorable safety profile, inorganic germanium has been shown to induce significant renal toxicity in animal models[1]. Contamination with inorganic germanium can lead to confounding results and unnecessary harm to the animals.
Causality: Always source this compound from a reputable supplier that provides a certificate of analysis confirming its purity (ideally ≥99%). This initial step is a self-validating system for your entire experiment; without it, any observed toxicity cannot be definitively attributed to the compound of interest.
Vehicle Selection for Oral Administration: this compound is typically administered orally via gavage. The choice of vehicle is crucial for ensuring consistent dosing and minimizing vehicle-induced side effects. This compound is soluble in water or saline, which are the preferred vehicles[1].
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in vehicle | Low solubility in the chosen vehicle, incorrect pH. | 1. Ensure the use of sterile water or saline. 2. Prepare fresh solutions daily. 3. If solubility issues persist, consider adjusting the pH of the vehicle, but be aware of potential impacts on compound stability and animal physiology. |
| Inconsistent dosing | Poorly prepared suspension. | 1. If using a suspension, ensure it is homogenous by vortexing before each administration. 2. Consider using a vehicle with a suspending agent like 0.5% methylcellulose, but run a vehicle-only control group to account for any effects of the vehicle itself. |
Experimental Protocol: Preparation of this compound for Oral Gavage
-
Calculate the required amount: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the this compound powder using a calibrated scale.
-
Add the vehicle: Slowly add the desired volume of sterile water or saline to the powder while vortexing to ensure complete dissolution.
-
Confirm dissolution: Visually inspect the solution to ensure there are no visible particles.
-
Store appropriately: If not for immediate use, store the solution as recommended by the manufacturer, but freshly prepared solutions are always preferred.
Part 2: Administration & Animal Welfare
FAQ 2: Best Practices for Oral Gavage - How can I minimize stress and administration-related side effects?
Answer: Oral gavage is a common and effective method for precise dosing, but it can be a source of stress and potential injury if not performed correctly. Minimizing these factors is crucial for both animal welfare and data quality.
Troubleshooting Gavage-Related Issues:
| Issue | Potential Cause | Mitigation Strategy |
| Animal Resistance/Struggle | Stress, fear, improper restraint. | 1. Habituation: Handle the animals for several days before the experiment to acclimate them to the procedure. 2. Proper Restraint: Ensure a firm but gentle grip that prevents movement without causing distress. 3. Sucrose Pacification: Pre-coating the gavage needle with a sucrose solution can reduce stress and facilitate swallowing[2][3]. |
| Esophageal Trauma/Perforation | Incorrect needle placement, rough technique. | 1. Use appropriate gavage needles: Flexible-tipped needles are generally safer than rigid ones. 2. Correct Technique: Ensure the needle is inserted gently along the roof of the mouth and down the esophagus, not forced. 3. Experienced Personnel: Gavage should only be performed by trained and proficient individuals. |
| Aspiration/Reflux | Incorrect placement in the trachea, excessive volume. | 1. Confirm Esophageal Placement: Gently palpate the neck to feel the gavage needle alongside the trachea. 2. Administer Slowly: Inject the solution at a steady, slow pace. 3. Volume Limits: Adhere to recommended volume limits for the species and size of the animal. For mice, a common recommendation is up to 10 ml/kg. |
Experimental Protocol: Stress-Reducing Oral Gavage Technique
-
Prepare a 10% sucrose solution.
-
Dip the tip of the gavage needle into the sucrose solution just before administration.
-
Gently restrain the animal in an upright position.
-
Insert the gavage needle into the side of the mouth, advancing it along the esophagus.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-procedure for any signs of distress.
Alternative Administration Methods: For long-term studies, consider voluntary oral administration methods to further reduce stress. This can involve mixing the compound with a palatable food item or liquid[4][5].
Diagram: Oral Gavage Workflow
Caption: Workflow for stress-reducing oral gavage.
Part 3: Troubleshooting Potential In-Study Side Effects
FAQ 3: Gastrointestinal Upset - What should I do if my animals show signs of nausea, vomiting, or diarrhea?
Answer: While not commonly reported with this compound, high doses of some orally administered compounds can cause gastrointestinal (GI) upset.
Identifying GI Distress in Rodents:
-
Diarrhea: Loose or watery stools.
-
Piloerection: Hair standing on end.
-
Lethargy and hunched posture.
-
Decreased food and water intake.
-
Weight loss.
Troubleshooting Guide for GI Upset:
-
Isolate the Cause:
-
Vehicle Control: Does the vehicle-only control group show similar signs? If so, the vehicle may be the issue.
-
Gavage Technique: Are signs of distress immediately following gavage? Re-evaluate your technique for potential stress induction.
-
-
Supportive Care:
-
Ensure easy access to food and water.
-
Provide a highly palatable and digestible diet to encourage eating.
-
-
Dosage and Formulation Adjustment:
-
Dose Reduction: Consider if a lower dose can achieve the desired therapeutic effect with fewer side effects.
-
Split Dosing: If the protocol allows, splitting the daily dose into two smaller administrations may improve tolerance.
-
Dietary Modification: Incorporating dietary fibers may help modulate the gut microbiota and improve GI health.
-
FAQ 4: Renal Function Monitoring - Is this compound nephrotoxic and how should I monitor for it?
Answer: A key concern with any germanium-containing compound is nephrotoxicity. However, studies have shown that pure this compound (Ge-132) does not exert renal toxicity, even at high doses in rats with pre-existing kidney damage[1]. The primary risk comes from contamination with inorganic germanium. Nonetheless, diligent monitoring is a cornerstone of good research practice.
Causality: this compound's low toxicity is attributed to its organic structure, which differs significantly from nephrotoxic inorganic germanium salts[1].
Protocol for Routine Renal Function Monitoring:
-
Baseline Measurement: Collect blood and urine samples before the start of the experiment to establish baseline values.
-
In-life Monitoring:
-
Weekly/Bi-weekly Blood Collection: Collect a small blood sample (e.g., via tail vein) for analysis of serum biomarkers.
-
Urine Collection: Place animals in metabolic cages for urine collection over a set period (e.g., 24 hours) to analyze urinary biomarkers.
-
-
Terminal Endpoint Analysis: At the end of the study, collect blood and both kidneys for comprehensive analysis.
Key Renal Biomarkers:
| Biomarker | Sample | Significance |
| Serum Creatinine (SCr) | Serum | Traditional marker of glomerular filtration rate (GFR). Increases indicate decreased kidney function[6][7]. |
| Blood Urea Nitrogen (BUN) | Serum | Another traditional marker of GFR. Can be influenced by diet and hydration status[6][7]. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | A sensitive and specific early biomarker for tubular injury[4][7][8][9]. |
| Clusterin | Urine | Another sensitive biomarker for tubular toxicity[4][9]. |
| Albumin | Urine | A marker for glomerular injury[4]. |
Histopathological Evaluation: At the end of the study, the kidneys should be fixed, sectioned, and stained (e.g., with H&E and PAS) for histopathological examination. Look for signs of tubular vacuolization, necrosis, or changes in glomerular structure[1][10][11]. Studies have shown that this compound administration was not associated with alterations in kidney histology[1].
Diagram: Renal Function Monitoring Workflow
Caption: Workflow for comprehensive renal function monitoring.
FAQ 5: Electrolyte Imbalance - How do I monitor for and address potential changes in calcium and phosphorus levels?
Answer: While there is no direct evidence to suggest that this compound significantly alters calcium and phosphorus metabolism, some organometallic compounds have been noted to potentially interfere with mineral balance. Therefore, monitoring is a prudent precautionary measure.
Clinical Signs of Electrolyte Imbalance in Rodents:
-
Muscle tremors or weakness
-
Lethargy
-
Seizures (in severe cases)
-
Changes in water intake
Protocol for Monitoring Serum Electrolytes:
-
Establish Baseline: Analyze serum from pre-study blood samples for calcium and phosphorus levels.
-
Mid-study and Terminal Analysis: Analyze serum collected during and at the end of the study.
-
Methodology: Serum electrolyte levels can be determined using standard colorimetric methods with commercially available kits[12][13][14][15].
Troubleshooting and Mitigation:
| Observation | Potential Action |
| Significant deviation from baseline in treated animals vs. controls | 1. Confirm with a second measurement. 2. Review the diet: Ensure the standard chow provides adequate levels of calcium and phosphorus. 3. Consider dietary supplementation: If a deficiency is confirmed, the diet can be supplemented. Consult with a laboratory animal veterinarian. |
Causality: The kidneys play a crucial role in regulating electrolyte homeostasis. Any compound that affects renal function could potentially alter electrolyte levels. However, given the demonstrated renal safety of this compound, significant primary effects on electrolyte balance are not expected.
Part 4: Data Interpretation & Conclusion
FAQ 6: Interpreting Your Results - How do I differentiate between compound effects and side effects?
Answer: Rigorous experimental design is key to correctly interpreting your findings.
Diagram: Decision Tree for Result Interpretation
Caption: Decision tree for attributing observed adverse effects.
By carefully considering these troubleshooting steps and implementing robust monitoring protocols, you can confidently assess the effects of this compound in your animal models while minimizing potential confounding variables and ensuring the well-being of your research animals.
References
- Influence of this compound (SK-818)
- Vaidya, V. S., Ozer, J. S., Dieterle, F., Collings, F. B., Ramirez, V., Troth, S., Muniappa, N., Thome, S., Gerhold, D., & Bonventre, J. V. (2010). Evaluation of the Relative Performance of 12 Urinary Biomarkers for Renal Safety Across 22 Rat Sensitivity and Specificity Studies. Toxicological Sciences, 116(1), 81–99. [Link]
- Dieterle, F., Perentes, E., Cordier, A., Roth, D. R., Verdes, P., Grenet, O., Pantano, S., Moulin, P., Wahl, D., Mahl, A., & Vonderscher, J. (2010). Next-generation biomarkers for detecting kidney toxicity. Nature Biotechnology, 28(5), 466–472. [Link]
- Hoggatt, A. F., Hoggatt, J., Honerlaw, M., & Pelus, L. M. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–334. [Link]
- Rached, E., Hoffmann, D., Blumbach, K., Weber, K., Dekant, W., & Mally, A. (2008). The Utility of a Rodent Model in Detecting Pediatric Drug-Induced Nephrotoxicity. Toxicological Sciences, 107(1), 226–240. [Link]
- Al-Hussain, F. (2019). Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury. Journal of Young Pharmacists, 11(1), 6-10. [Link]
- Hoggatt, A. F., Hoggatt, J., Honerlaw, M., & Pelus, L. M. (2010). A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–334. [Link]
- Monserrat, A. J., Korol, M. A., Kotliar, C., & Roldan, E. J. (2016). Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment.
- Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. Garvan Institute of Medical Research. [Link]
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- Franzen, L., van der Zwaan, S., Pierdon, M. K., et al. (2020). Gavage-Related Reflux in Rats: Identification, Pathogenesis, and Toxicological Implications (Review).
- Oboh, F. O., Masodje, A., & Enabulele, S. A. (2013). Evaluation of the Diuretic, Serum and Kidney Electrolyte Changes in Wistar Albino Rats after Aqueous Extract of Cola nitida Seeds Administration. Der Pharma Chemica, 5(3), 118-123. [Link]
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Validation & Comparative
A Tale of Two Germaniums: A Comparative Guide to Propagermanium and Spirogermanium in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, organogermanium compounds have carved a unique niche, balancing on the edge of direct cytotoxicity and nuanced immunomodulation. Among these, propagermanium and spirogermanium have emerged as compounds of significant interest, albeit with fundamentally different approaches to combating malignancy. This guide provides an in-depth, objective comparison of their mechanisms of action, supported by experimental data, to empower researchers in their pursuit of novel cancer therapies.
Introduction: Two Distinct Paths in Organogermanium-Based Cancer Therapy
This compound (3-oxygermylpropionic acid polymer) and spirogermanium (2-(3-Dimethylaminopropyl)-8,8-diethyl-2-aza-8-germaspiro[1][2]decane) are both synthetic organogermanium compounds that have been investigated for their anticancer properties.[1] However, their structural differences foreshadow their divergent biological activities. This compound, initially approved in Japan for treating chronic hepatitis B, exerts its anticancer effects primarily through immunomodulation.[3][4] In contrast, spirogermanium, one of the first organogermanium compounds to enter clinical trials for cancer, acts as a direct cytotoxic agent.[1][5] This guide will dissect these contrasting mechanisms, providing a clear framework for understanding their potential applications and limitations in oncology.
This compound: Orchestrating an Anti-Tumor Immune Response
This compound's mechanism of action is indirect, focusing on creating an inhospitable tumor microenvironment for cancer cells and invigorating the host's immune system.[3] This is achieved through a dual-pronged approach: inhibition of the CCL2-CCR2 signaling pathway and activation of Natural Killer (NK) cells.
Inhibition of the CCL2-CCR2 Signaling Pathway
The C-C motif chemokine ligand 2 (CCL2) and its receptor CCR2 are key players in the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (MDSCs), to the tumor site.[3][6] These cells contribute to a pro-tumoral and metastatic niche. This compound acts as a CCR2 antagonist, disrupting this axis and thereby inhibiting the infiltration of these detrimental immune cells.[3][6] This has been shown to suppress the formation of premetastatic niches, a critical step in cancer metastasis.[7][8] A phase I clinical trial in patients with primary breast cancer demonstrated that this compound was well-tolerated and showed potential as an antimetastatic drug by modulating CCL2 and IL-6 levels.[7][8]
Figure 1: this compound's inhibition of the CCL2-CCR2 pathway.
Activation of Natural Killer (NK) Cells
This compound has been shown to induce the maturation of NK cells, a vital component of the innate immune system with potent antitumor activity.[3][9] Specifically, it promotes the differentiation of NK cells into the mature, cytolytic CD16+/CD56Dim subset.[3] This enhancement of NK cell cytotoxicity allows for more effective recognition and elimination of cancer cells.[9] Studies in patients with refractory cancers have shown that administration of this compound led to an increase in this mature NK cell subset and was associated with prolonged overall survival.[9]
Figure 2: this compound-mediated activation of NK cells.
Spirogermanium: A Direct Assault on Cancer Cell Proliferation
In stark contrast to this compound's immunomodulatory approach, spirogermanium exerts its anticancer effects through direct cytotoxicity.[5] Its mechanism of action, though not fully elucidated, centers on the inhibition of macromolecular synthesis, with a pronounced effect on protein synthesis.[5]
Inhibition of DNA, RNA, and Protein Synthesis
Spirogermanium has been shown to inhibit the synthesis of DNA, RNA, and proteins in cancer cells.[2][5] This broad inhibition of essential cellular processes disrupts the cell cycle and ultimately leads to cell death. Notably, protein synthesis appears to be the most sensitive to the effects of spirogermanium.[5] This direct cytotoxic activity has been observed in various human tumor cell lines in vitro.[5]
Figure 3: Spirogermanium's inhibition of macromolecular synthesis.
Head-to-Head Comparison: this compound vs. Spirogermanium
The fundamental differences in the mechanisms of action between this compound and spirogermanium lead to distinct preclinical and clinical profiles.
| Feature | This compound | Spirogermanium |
| Primary Mechanism | Immunomodulatory: Indirect action on the tumor microenvironment and immune cells.[3] | Cytotoxic: Direct inhibition of essential cellular processes in cancer cells.[5] |
| Molecular Target(s) | CCR2 receptor on immune cells.[3] | DNA, RNA, and protein synthesis machinery.[5] |
| Key Cellular Effects | - Inhibition of TAM and MDSC recruitment.[3] - Maturation and activation of NK cells.[9] | - Inhibition of DNA, RNA, and protein synthesis.[2][5] - Induction of cell cycle arrest and apoptosis. |
| Toxicity Profile | Generally well-tolerated with no dose-limiting toxicity observed in a Phase I breast cancer trial at up to 90 mg/body/day.[7][8] | Dose-limiting neurotoxicity (lethargy, dizziness, ataxia).[2][5] Notably lacks bone marrow toxicity.[5] |
| Clinical Development | Approved in Japan for hepatitis B.[3] Investigated in Phase I trials for cancer as an antimetastatic agent.[7][8] | Investigated in Phase I and II trials for various solid tumors and lymphomas.[5] |
| In Vitro Potency | IC50 data across a wide range of cancer cell lines is not extensively available.[3] | Cytotoxic activity observed in vitro against several human tumor cell lines at concentrations around 1 µg/mL.[5] |
Experimental Protocols
To facilitate further research into these compounds, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay for Spirogermanium
This protocol outlines a standard method to determine the cytotoxic effects of spirogermanium on cancer cell lines.
Figure 4: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Maintain the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well microplates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Spirogermanium Preparation: Prepare a stock solution of spirogermanium in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for treatment.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing different concentrations of spirogermanium. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.
Protocol 2: NK Cell Activation Assay for this compound
This protocol details the assessment of this compound's effect on NK cell maturation and cytotoxicity.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
This compound Treatment: Culture the isolated PBMCs in complete RPMI-1640 medium and treat with a clinically relevant concentration of this compound (e.g., 10-100 µg/mL) or a vehicle control for a specified period (e.g., 24-72 hours).
-
Flow Cytometry for NK Cell Phenotyping:
-
Harvest the treated and control PBMCs.
-
Stain the cells with fluorescently labeled antibodies against CD3, CD16, and CD56 to identify NK cell subsets.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature NK cells (CD3-/CD16+/CD56Dim).
-
-
NK Cell Cytotoxicity Assay:
-
Co-culture the treated and control PBMCs (effector cells) with a cancer cell line sensitive to NK cell-mediated killing (target cells, e.g., K562) at different effector-to-target (E:T) ratios.
-
After a 4-hour incubation, measure target cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.
-
Calculate the percentage of specific lysis for each E:T ratio.
-
Conclusion: Divergent Strategies, Shared Goal
This compound and spirogermanium exemplify the diverse therapeutic strategies that can be derived from a single elemental backbone. This compound's immunomodulatory approach, targeting the tumor microenvironment and bolstering the host's innate immunity, represents a more modern, nuanced strategy in cancer therapy. Its favorable safety profile and potential as an antimetastatic agent make it a compelling candidate for further investigation, particularly in combination with other immunotherapies.
Spirogermanium, with its direct cytotoxic effects, aligns with more traditional chemotherapeutic approaches. While its clinical development was hampered by neurotoxicity, its unique lack of myelosuppression remains a noteworthy feature. Understanding the distinct mechanisms of these two organogermanium compounds provides valuable insights for the rational design and development of future metal-based anticancer drugs. The choice between modulating the immune system and directly killing cancer cells is a central theme in modern oncology, and the contrasting stories of this compound and spirogermanium offer a clear and compelling case study for researchers navigating this complex landscape.
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A Comparative Guide to CCR2 Antagonists: Propagermanium and a New Wave of Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the CCL2-CCR2 Axis in Disease
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical signaling axis in the orchestration of immune responses.[1][2] This pathway is a master regulator of the migration and infiltration of monocytes, macrophages, and memory T cells from the bone marrow to sites of inflammation.[3][4][5][6] Under pathological conditions, dysregulation of the CCL2-CCR2 axis drives the chronic inflammation that underpins a vast array of diseases, including diabetic nephropathy, non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, atherosclerosis, and cancer.[1][6][7] Consequently, antagonizing this pathway has emerged as a highly attractive strategy for therapeutic intervention.[1][8][9]
This guide provides a comparative analysis of propagermanium, an organogermanium compound with established clinical use, and other key CCR2 antagonists that are in various stages of clinical development. We will delve into their mechanisms of action, compare their performance based on available data, and provide standardized protocols for their evaluation.
The CCL2-CCR2 Signaling Pathway
Upon tissue injury or infection, various cells, including endothelial cells, fibroblasts, and macrophages, release the chemokine CCL2.[1] CCL2 then binds to CCR2, a G protein-coupled receptor (GPCR) predominantly expressed on monocytes.[1][5] This binding event triggers a conformational change in CCR2, activating intracellular G proteins and initiating a cascade of downstream signaling pathways such as PI3K/Akt, JAK/STAT, and P38/MAPK.[1] The ultimate outcome of this signaling is the directed migration (chemotaxis) of monocytes towards the CCL2 gradient, leading to their accumulation at the site of inflammation.[5]
Figure 1: Simplified CCL2-CCR2 signaling cascade.
In Focus: this compound (Serocion®)
This compound (PG), also known as repagermanium, is a polymeric organogermanium compound, (C3H5GeO3.5)n.[10] It has been approved and is used in Japan for the treatment of chronic hepatitis B.[11] Beyond its effects on viral replication, which are thought to be mediated by immune stimulation (e.g., NK cell activation), this compound is recognized as an inhibitor of the CCL2-CCR2 pathway.[10][11][12]
Mechanism of Action: this compound's mechanism as a CCR2 antagonist is unique. Instead of directly binding to the orthosteric ligand-binding pocket, it is believed to interfere with glycosylphosphatidylinositol (GPI)-anchored proteins that are associated with the CCR2 receptor complex.[10][13] This interference indirectly inhibits CCR2 function and subsequent monocyte chemotaxis.[10] This distinct mechanism may differentiate its pharmacological profile from direct competitive antagonists.
Preclinical and Clinical Evidence: Preclinical studies have demonstrated the efficacy of this compound in various models of inflammation. It has been shown to attenuate atherosclerotic lesion formation, reduce renal and liver inflammation and fibrosis, and mitigate cerebral ischemia/reperfusion injury in mice.[13][14][15]
Clinically, besides its use in hepatitis B, this compound has been investigated for other conditions. A pilot trial in patients with type 2 diabetes and nephropathy found that while the drug was well-tolerated, a 30 mg/day dose did not significantly reduce albuminuria over 12 months.[11] Other studies are exploring its potential in diabetic kidney disease and focal segmental glomerulosclerosis (FSGS).[16][17]
Comparative Landscape of CCR2 Antagonists
Numerous pharmaceutical companies have pursued the development of small-molecule and biologic CCR2 antagonists.[8][9][18] Common challenges in the field have included achieving selectivity over other chemokine receptors (like CCR5) and ion channels, as well as overcoming poor activity at rodent receptors, which can complicate preclinical modeling.[7][8][9]
Here we compare this compound to several other notable CCR2 antagonists.
| Antagonist | Molecule Type | Mechanism of Action | Key Therapeutic Areas Investigated | Development Status (Highest) |
| This compound (DMX-200) | Organogermanium Polymer | Indirect CCR2 functional inhibitor | Diabetic Kidney Disease, FSGS, Hepatitis B (Approved in Japan) | Phase 2 / Marketed[11][16] |
| Cenicriviroc (CVC) | Small Molecule | Dual CCR2/CCR5 Antagonist | HIV, Non-alcoholic Steatohepatitis (NASH), COVID-19 | Phase 3[19][20][21] |
| BMS-741672 | Small Molecule | Selective CCR2 Antagonist | Inflammatory Conditions | Clinical Development[22][23][24] |
| PF-04136309 (MLN1202) | Small Molecule | Selective CCR2 Antagonist | Pancreatic Cancer, Atherosclerosis | Phase 1b[25][26][27] |
| Carlumab (CNTO 888) | Monoclonal Antibody | Targets CCL2 (Ligand) | Solid Tumors, Prostate Cancer, IPF | Discontinued (2012)[28][29][30] |
Detailed Comparison:
-
Cenicriviroc (CVC): Developed by Takeda and Tobira Therapeutics, CVC is a potent oral antagonist of both CCR2 and CCR5.[19][20][21] This dual antagonism is strategic, as both receptors are implicated in inflammation and fibrosis.[20] In the context of liver disease, CCR2 is key for recruiting monocytes that contribute to inflammation and fibrosis, while CCR5 is also involved in the immune response.[20][31] The Phase 2b CENTAUR trial showed that CVC could lead to fibrosis improvement in adults with NASH.[21] Its development highlights a strategy of targeting multiple related pathways simultaneously.
-
BMS-741672: This is a selective and orally active CCR2 antagonist from Bristol Myers Squibb with a high potency (IC50 of 1.1 nM).[22] It demonstrates over 700-fold selectivity for CCR2 compared to CCR5.[22] The development of BMS-741672 involved overcoming challenges related to achieving good oral bioavailability while maintaining selectivity against ion channels like hERG.[23][32] Its high selectivity makes it a valuable tool for dissecting the specific role of CCR2 in disease, without the confounding effects of CCR5 blockade.
-
PF-04136309: This CCR2 inhibitor was investigated in combination with chemotherapy for pancreatic cancer.[25][26] The rationale was that CCR2-expressing tumor-associated macrophages (TAMs) create an immunosuppressive microenvironment, and blocking their recruitment could enhance the efficacy of chemotherapy.[26] However, a Phase 1b study in combination with nab-paclitaxel and gemcitabine raised concerns about synergistic pulmonary toxicity and did not show a clear efficacy signal above chemotherapy alone.[25]
-
Carlumab (CNTO 888): Unlike the receptor antagonists, Carlumab is a human monoclonal antibody that targets the ligand, CCL2.[28][29][33] By neutralizing CCL2, it prevents the ligand from interacting with its receptor, thereby blocking the signaling axis.[28][29] It was explored for various cancers and fibrotic diseases.[30] However, clinical trials revealed that the drug's efficacy was limited, partly due to a compensatory increase in circulating CCL2 levels, and its development was discontinued.[28][30] This outcome underscores a key challenge in targeting ligands in the chemokine system.
Experimental Evaluation of CCR2 Antagonists
To rigorously compare CCR2 antagonists, a standardized cascade of assays is essential. The workflow typically progresses from in vitro target engagement and functional assays to in vivo disease models.
Figure 2: Standard experimental workflow for CCR2 antagonist evaluation.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCR2 receptor.
Causality: This assay directly measures the ability of a compound to displace a known, labeled ligand from the receptor. It is the primary screen to confirm target engagement and quantify potency. A low Ki value indicates high binding affinity.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human CCR2 (e.g., HEK293-hCCR2). Culture cells to ~90% confluency.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.
-
Centrifuge at low speed (500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and serial dilutions of the test compound (e.g., this compound, CVC).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Non-specific binding control: Include wells with a high concentration of an unlabeled CCR2 ligand to saturate all specific binding sites.
-
Total binding control: Include wells with only membranes and radioligand.
-
-
Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting & Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. The membranes with bound ligand are trapped on the filter.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Monocyte Chemotaxis Assay (Transwell System)
Objective: To measure the functional ability of a test compound to inhibit CCL2-induced monocyte migration.
Causality: This assay provides a direct measure of the compound's antagonistic effect on the biological function of CCR2. It validates that the binding observed in the previous assay translates to a functional cellular response.
Methodology:
-
Cell Isolation: Isolate primary human monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or density gradient centrifugation.
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a 24-well plate with 5 µm pore size Transwell inserts).
-
In the lower chamber, add assay medium containing CCL2 at a concentration known to induce maximal migration (e.g., 10 ng/mL).
-
In the upper chamber (the Transwell insert), add the isolated monocytes that have been pre-incubated with various concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to migrate through the porous membrane towards the CCL2 gradient in the lower chamber.
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Directly counting the cells using a hemocytometer.
-
Using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control (which represents 100% migration).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of chemotaxis.
-
Conclusion and Future Perspectives
The CCL2-CCR2 signaling axis remains a compelling target for inflammatory and fibrotic diseases. This compound offers a unique, clinically available option with an indirect mechanism of action, though its efficacy in conditions like diabetic nephropathy requires further validation in larger trials.[11] In contrast, newer small-molecule antagonists like Cenicriviroc and BMS-741672 represent more targeted approaches, with Cenicriviroc's dual CCR2/CCR5 antagonism showing promise in the complex pathology of NASH.[21][31] The challenges faced by agents like PF-04136309 in oncology and the discontinuation of the anti-CCL2 antibody Carlumab highlight the complexities of targeting this pathway, including potential for toxicity and compensatory mechanisms.[25][28][30]
Future research must focus on patient stratification, identifying biomarkers to predict response, and exploring combination therapies. The choice between a selective CCR2 antagonist, a dual CCR2/CCR5 antagonist, or an agent with a broader mechanism like this compound will depend heavily on the specific disease pathophysiology. The experimental protocols outlined here provide a robust framework for the head-to-head evaluation necessary to advance the most promising candidates into the clinic.
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- Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using this compound. Walsh Medical Media. (2020).
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Validating the Anti-inflammatory Effects of Propagermanium In Vivo: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of propagermanium in vivo. We will delve into the mechanistic rationale for its use, present a detailed protocol for a classic acute inflammation model, and compare its reported efficacy with that of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document is designed to be a practical resource, blending established protocols with mechanistic insights to facilitate robust preclinical evaluation.
The Rationale for Targeting the CCL2/CCR2 Axis in Inflammation
Chronic inflammation is a key pathological driver in a multitude of diseases, from autoimmune disorders to cardiovascular conditions.[1][2] A pivotal pathway in the propagation of inflammatory responses is the recruitment of monocytes and macrophages to the site of injury or infection. This process is largely orchestrated by the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), acting on its receptor, C-C chemokine receptor type 2 (CCR2).[3] This axis is a critical checkpoint in the inflammatory cascade, making it a highly attractive target for therapeutic intervention.
This compound, an organogermanium compound, has emerged as a modulator of this pathway.[1][3] It has been approved in Japan for the treatment of chronic hepatitis B, and a growing body of preclinical evidence points to its significant anti-inflammatory and immunomodulatory capabilities.[4]
Mechanism of Action: How this compound Quells Inflammation
This compound's primary anti-inflammatory effect is attributed to its inhibition of the CCL2/CCR2 signaling pathway.[4][5] Unlike conventional receptor antagonists that directly block ligand binding, this compound is thought to employ a more nuanced mechanism. It is suggested that this compound interferes with the association between CCR2 and glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface.[6] This disruption selectively impedes the chemotactic migration of monocytes in response to a CCL2 gradient, without affecting the initial binding of CCL2 to its receptor.[6] By preventing the recruitment of these key inflammatory cells, this compound can effectively dampen the inflammatory response and subsequent tissue damage.
Below is a diagram illustrating the proposed mechanism of action:
Caption: this compound's proposed mechanism of action.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
To empirically validate the anti-inflammatory effects of a compound like this compound, a robust and reproducible in vivo model is essential. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation, ideal for screening potential anti-inflammatory drugs.[7]
The causality behind this choice of model lies in its biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) involves the production of prostaglandins, with a significant infiltration of neutrophils.[7] This allows for the assessment of a compound's ability to interfere with key inflammatory mediators.
Experimental Workflow
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propagermanium
Introduction: The Analytical Imperative for Propagermanium
This compound, also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132, is a polymeric organogermanium compound approved in Japan as a therapeutic agent for chronic hepatitis B.[1][2] Its biological activity is linked to its unique chemical structure, which includes immunomodulatory and anti-inflammatory properties.[3][4] The critical distinction between the therapeutic organic form and potentially toxic inorganic germanium compounds, such as germanium dioxide (GeO₂), places an immense burden on analytical characterization.[1][5][6] Ensuring the identity, purity, quality, and safety of this compound is not merely a procedural step but a fundamental requirement for patient safety.
This guide provides an in-depth comparison and cross-validation framework for two orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC) for molecular quantification and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental quantification. The objective of cross-validation is to formally demonstrate, through laboratory studies, that two distinct analytical procedures are fit for the same intended purpose and yield comparable, reliable data.[7][8][9] This process is a cornerstone of a robust analytical control strategy, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[10][11][12]
Pillar 1: Orthogonal Analytical Techniques for Comprehensive Characterization
A robust analytical strategy for this compound relies on employing techniques that measure different fundamental properties of the molecule. This orthogonality provides a multi-faceted confirmation of the material's quality.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of this compound and quantifying the active molecule itself, along with any related organic impurities.[13] Operating in a reverse-phase mode, HPLC separates compounds based on their polarity. For this compound, this method directly quantifies the intact polymeric structure, providing critical information on its integrity and the presence of synthesis-related byproducts.[14][15]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): As the preferred technique for elemental analysis, ICP-MS offers unparalleled sensitivity and accuracy for determining the total germanium content in a sample.[5][16] This method is not concerned with the molecular structure but provides an absolute measure of the key element. When used for assay, the result is stoichiometrically converted to determine the quantity of this compound. This makes it an excellent orthogonal method to HPLC, as its measurement principle is entirely independent. Furthermore, coupling HPLC with ICP-MS allows for speciation analysis, which can definitively distinguish and quantify therapeutic this compound from harmful inorganic germanium species.[5][13][16]
While other techniques like Fourier-Transform Infrared (FTIR) Spectroscopy are invaluable for confirming identity by identifying characteristic functional groups (e.g., Ge-O-Ge asymmetric stretch around 800-900 cm⁻¹) and Nuclear Magnetic Resonance (NMR) is powerful for structural elucidation, HPLC and ICP-MS form the quantitative backbone for quality control and release testing.[5][13]
Pillar 2: The Cross-Validation Framework: A Self-Validating System
Cross-validation serves as a critical bridge between two validated analytical methods. It demonstrates that the data generated by each method are equivalent and interchangeable for a specific purpose, such as the assay of a drug substance. This process is essential when, for example, a company wishes to replace an older method with a newer one, or when using two different methods to control different aspects of the same product (e.g., HPLC for purity, ICP-MS for assay).
The workflow for a successful cross-validation study is a systematic process designed to eliminate bias and provide statistically sound evidence of method equivalency.
Caption: A typical workflow for a cross-validation study.
The logic of this process is grounded in the foundational parameters of method validation defined by ICH Q2(R2).[7][11][17] A method cannot be cross-validated if it has not first been proven to be accurate, precise, linear, and specific for its intended purpose.
Caption: Foundational validation parameters supporting cross-validation.
Pillar 3: Experimental Protocols & Data Analysis
The following section details the step-by-step protocols for a cross-validation study comparing an HPLC-UV assay method with an ICP-MS total germanium assay method for this compound drug substance.
Experimental Protocol 1: Reverse-Phase HPLC-UV Assay
Causality: This method is chosen for its ability to separate and quantify the this compound molecule, ensuring that the measured response is specific to the active ingredient and not its potential organic impurities or degradants. A UV detector is simple, robust, and suitable for this chromophore-containing molecule.[18]
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the this compound sample (reference standard or test batch) into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4, where solubility is high).[13] Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Isocratic mixture of aqueous phosphate buffer and a minimal amount of organic modifier like methanol, optimized for peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Perform six replicate injections of a standard solution prepared from the reference standard.
-
Perform six replicate injections for each of the three production batch sample preparations.
-
Calculate the assay of this compound using the peak area response against the reference standard.
-
Experimental Protocol 2: ICP-MS Assay for Total Germanium
Causality: This elemental analysis method provides a highly accurate and precise orthogonal measurement. It quantifies the germanium atoms directly, making the result independent of the compound's polymeric state or the presence of non-germanium impurities. This serves as a fundamental check on the material's composition.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 1% nitric acid in deionized water. Mix thoroughly. This concentration is typically sufficient to maintain sample stability and is compatible with ICP-MS introduction.
-
Prepare a series of calibration standards from a certified germanium standard solution, bracketing the expected sample concentration.
-
-
ICP-MS Conditions:
-
Instrument: ICP-MS system capable of monitoring germanium isotopes.
-
Monitored Isotopes: m/z 70, 72, 74.
-
RF Power: ~1550 W.
-
Gas Flows: Optimize plasma, auxiliary, and nebulizer gas flows for maximum sensitivity and stability.
-
Internal Standard: Introduce an appropriate internal standard (e.g., Yttrium, Indium) online to correct for instrument drift.
-
-
Analysis:
-
Aspirate the blank, calibration standards, and samples.
-
Determine the concentration of germanium (Ge) in each sample solution from the calibration curve.
-
Calculate the assay of this compound using the following formula, which accounts for the stoichiometric percentage of germanium in the this compound monomer (C₆H₁₀Ge₂O₇).[13]
-
Conversion Factor = (Molecular Weight of Monomer) / (2 * Atomic Weight of Ge) = 339.42 / (2 * 72.63) = 2.336
-
% Assay = (Ge conc. (mg/L) * Dilution Factor * 100) / (Sample Weight (mg)) * 2.336
-
-
Data Comparison and Statistical Evaluation
The assay results from both methods for three hypothetical batches of this compound are presented below. Six independent preparations were analyzed for each batch by each method.
| Batch ID | Method | Mean Assay (%) | Std. Dev. | RSD (%) |
| Batch A | HPLC-UV | 99.7 | 0.25 | 0.25 |
| ICP-MS | 99.9 | 0.21 | 0.21 | |
| Batch B | HPLC-UV | 99.5 | 0.31 | 0.31 |
| ICP-MS | 99.6 | 0.24 | 0.24 | |
| Batch C | HPLC-UV | 100.1 | 0.28 | 0.28 |
| ICP-MS | 100.3 | 0.22 | 0.22 |
To objectively compare these datasets, statistical tests are performed. The acceptance criteria are pre-defined: the p-value from the two-tailed t-test should be > 0.05 (indicating no significant difference between the means), and the p-value from the F-test should be > 0.05 (indicating no significant difference between the variances).
| Batch ID | Statistical Test | p-value | Result (at α = 0.05) | Conclusion |
| Batch A | F-test (Variances) | 0.45 | Not Significant | Variances are equivalent. |
| t-test (Means) | 0.38 | Not Significant | Means are equivalent. | |
| Batch B | F-test (Variances) | 0.29 | Not Significant | Variances are equivalent. |
| t-test (Means) | 0.65 | Not Significant | Means are equivalent. | |
| Batch C | F-test (Variances) | 0.33 | Not Significant | Variances are equivalent. |
| t-test (Means) | 0.41 | Not Significant | Means are equivalent. |
Interpretation: The statistical analysis for all three batches shows p-values well above the 0.05 threshold for both the F-test and t-test. This provides strong evidence that there is no statistically significant difference between the results obtained from the HPLC-UV method and the ICP-MS method. Therefore, the two methods can be considered equivalent for the purpose of assaying this compound drug substance.
Conclusion
The cross-validation of analytical methods is an indispensable exercise in modern pharmaceutical development and quality control. For a compound like this compound, where the distinction from potentially harmful related substances is paramount, relying on a single analytical technique is insufficient. By employing orthogonal methods—one focused on molecular integrity (HPLC) and the other on elemental composition (ICP-MS)—and rigorously demonstrating their equivalence through a statistically driven cross-validation study, a much higher degree of confidence in product quality is achieved. This guide provides a robust, scientifically grounded framework for this process, ensuring that the analytical data generated is trustworthy, reliable, and compliant with global regulatory expectations.
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A Head-to-Head Examination of Propagermanium and Other Key Immunomodulators: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the organogermanium compound, propagermanium, with other established immunomodulators, including methotrexate, infliximab, and cyclophosphamide. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy in preclinical models, and the experimental methodologies that underpin these findings. Our analysis is grounded in experimental data to provide a clear, evidence-based perspective on the potential of this compound in the landscape of immunomodulatory therapeutics.
Introduction to this compound and Comparator Immunomodulators
This compound is an organogermanium compound with demonstrated immunomodulatory and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway, which is crucial for the recruitment of monocytes and macrophages to sites of inflammation.[1] This targeted approach distinguishes it from broader-acting immunomodulators.
For the purpose of this guide, we will compare this compound to three widely used immunomodulators representing different classes of action:
-
Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (csDMARD) that acts as a folate antagonist, interfering with DNA synthesis and inducing adenosine release, which has anti-inflammatory effects.[2][3]
-
Infliximab: A chimeric monoclonal antibody and biologic DMARD that targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4][5][6]
-
Cyclophosphamide: An alkylating agent that, at low, metronomic doses, exhibits immunomodulatory effects, including the depletion of regulatory T cells (Tregs).[1][7][8]
Mechanistic Deep Dive: Signaling Pathways and Cellular Targets
The immunomodulatory effects of these compounds stem from their distinct interactions with the immune system. Understanding these differences is critical for designing targeted therapeutic strategies.
This compound: Targeting the CCL2/CCR2 Axis
This compound's immunomodulatory activity is primarily attributed to its interference with the CCL2/CCR2 chemokine signaling pathway. This pathway is a key driver of monocyte and macrophage recruitment to inflammatory sites. By inhibiting this axis, this compound effectively reduces the influx of these inflammatory cells.[1] It is suggested that this compound may not directly block the CCR2 receptor but rather targets glycosylphosphatidylinositol (GPI)-anchored proteins closely associated with it.[9] This targeted action on a specific chemokine pathway contrasts with the broader mechanisms of the other immunomodulators discussed.
Caption: this compound's targeting of GPI-anchored proteins associated with CCR2.
Methotrexate: A Multi-Faceted Anti-Inflammatory
Methotrexate's immunomodulatory effects are complex. As a folate antagonist, it inhibits dihydrofolate reductase, leading to an accumulation of adenosine. Adenosine, in turn, acts on its receptors to suppress inflammation.[2][3] Additionally, methotrexate can inhibit T-cell activation and B-cell function, contributing to its overall immunosuppressive effect.[10]
Caption: Methotrexate's dual mechanism of adenosine accumulation and lymphocyte inhibition.
Infliximab: Neutralizing a Key Cytokine
Infliximab's mechanism is highly specific: it is a monoclonal antibody that binds to and neutralizes both soluble and transmembrane forms of TNF-α.[4][5][6] This prevents TNF-α from binding to its receptors, thereby inhibiting the downstream inflammatory cascade that it orchestrates. By blocking this pivotal cytokine, infliximab effectively reduces the recruitment and activation of inflammatory cells.[6]
Caption: Infliximab's targeted neutralization of the pro-inflammatory cytokine TNF-α.
Cyclophosphamide: Modulating the Immune Response at Low Doses
While a potent cytotoxic agent at high doses, low, metronomic doses of cyclophosphamide exert immunomodulatory effects.[1][11] A key mechanism is the selective depletion of regulatory T cells (Tregs), which are immunosuppressive.[1][7] By reducing Treg numbers, cyclophosphamide can enhance anti-tumor immune responses. It can also promote the release of type I interferons and trigger immunogenic cell death, further stimulating an anti-cancer immune response.[1]
Caption: Low-dose cyclophosphamide's immunomodulatory effects, including Treg depletion.
Comparative Efficacy: Preclinical Data
Direct head-to-head clinical trials comparing this compound with other immunomodulators are limited. Therefore, this section focuses on preclinical data from animal models of rheumatoid arthritis and inflammatory bowel disease to provide a comparative assessment of efficacy.
Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA) in Mice
A study directly compared a small-molecule inhibitor of CCR2 with methotrexate in a murine collagen-induced arthritis (CIA) model.[12] Preventive blockade of the CCL2/CCR2 axis was shown to reduce bone resorption and the frequency of osteoclast progenitors. When combined with methotrexate, there was also a decrease in the clinical disease score and the number of active osteoclasts.[12] This suggests that targeting the CCL2/CCR2 pathway, this compound's mechanism, can be at least as effective as methotrexate in reducing key pathological features of arthritis and may offer synergistic benefits.
| Treatment Group | Mean Arthritis Index | Paw Thickness (mm) | MPO Activity (U/g tissue) | Reference |
| Untreated Arthritis | ~3.5 | ~2.8 | ~1.2 | [13] |
| Methotrexate (2.5 mg/kg) | ~1.5 | ~2.3 | ~0.6 | [13] |
| CCR2 Inhibitor | Reduced bone resorption and OCP frequency | Not reported | Not reported | [12] |
| CCR2 Inhibitor + Methotrexate | Decreased clinical score | Not reported | Not reported | [12] |
Note: Data for CCR2 inhibitor and combination therapy are qualitative as reported in the abstract. MPO (Myeloperoxidase) activity is an indicator of neutrophil infiltration.
Inflammatory Bowel Disease Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
In a DSS-induced colitis model in mice, infliximab has been shown to ameliorate the severity of colitis, regardless of the administration route (intravenous or enema).[2][14] Studies on this compound in inflammatory bowel disease models are less prevalent in the searched literature, making a direct comparison challenging. However, given its mechanism of inhibiting macrophage infiltration, it is plausible that this compound could also be effective in this model.
| Treatment Group | Disease Activity Index (DAI) | Histological Score | Reference |
| DSS Control | High | Severe inflammation | [2][14] |
| Infliximab | Significantly reduced | Ameliorated colitis | [2][14] |
DAI is a composite score of weight loss, stool consistency, and bleeding.[15][16]
Cancer Models: Tumor Growth Inhibition
Low-dose, metronomic cyclophosphamide has demonstrated significant anti-tumor effects in various murine cancer models by modulating the tumor microenvironment.[1][7] It has been shown to reduce the frequency of intratumoral Tregs and enhance the activity of CD8+ T cells and NK cells.[1] this compound, by inhibiting the CCL2/CCR2 pathway, has the potential to reduce the infiltration of tumor-associated macrophages (TAMs), which can promote tumor growth.[5]
| Treatment Group | Tumor Growth | Immune Cell Infiltration | Reference |
| Control | Progressive | High Treg, High TAM | [1][5] |
| Low-Dose Cyclophosphamide | Significantly inhibited | Reduced Tregs, Increased CD8+ T cells | [1][7] |
| This compound (postulated) | Potentially inhibited | Reduced TAMs | [5] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the preclinical models and analytical techniques discussed.
Collagen-Induced Arthritis (CIA) in Mice
Caption: Experimental workflow for inducing acute colitis in mice using DSS.
Step-by-Step Methodology:
-
Animal Model: C57BL/6 mice are commonly used. [9][14]2. Induction of Colitis: Administer 2-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days. [9][14][17]3. Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI). [15][16]4. Treatment Administration: Administer this compound, infliximab, or placebo/vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, enema) during the DSS administration period.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Measure the length of the colon (shortening is a sign of inflammation). Collect colonic tissue for histological scoring of inflammation and damage, and for analysis of cytokine levels (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity. [14][16]
Immune Cell Profiling by Flow Cytometry
Caption: A general workflow for analyzing immune cell populations using flow cytometry.
Step-by-Step Methodology:
-
Sample Preparation: Harvest relevant tissues (e.g., spleen, lymph nodes, tumor) and prepare a single-cell suspension using mechanical dissociation and/or enzymatic digestion. [18][19]2. Cell Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages, NK cells, Tregs). [20][21]3. Intracellular Staining (Optional): For intracellular markers (e.g., cytokines like IFN-γ, transcription factors like FoxP3 for Tregs), fix and permeabilize the cells before staining with specific antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer. [21]5. Data Analysis: Analyze the acquired data using appropriate software to gate on specific cell populations and quantify their frequencies and phenotypes. [22]
Conclusion and Future Directions
This compound presents a targeted approach to immunomodulation by inhibiting the CCL2/CCR2 signaling pathway. Preclinical evidence, particularly in models of rheumatoid arthritis, suggests its efficacy is comparable to that of the established immunomodulator methotrexate, with the potential for synergistic effects. Its mechanism of reducing monocyte/macrophage infiltration also suggests potential utility in inflammatory bowel disease and cancer, though more direct comparative studies are needed.
Compared to the broad immunosuppression of methotrexate, the specific cytokine blockade of infliximab, and the Treg-depleting effects of low-dose cyclophosphamide, this compound offers a distinct and more focused mechanism of action. This targeted approach may translate to a more favorable safety profile, although this requires confirmation in well-controlled clinical trials.
Future research should focus on direct head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound against current standards of care in various inflammatory and autoimmune diseases, as well as in oncology. Further elucidation of its precise molecular interactions with the CCR2-associated protein complex will also refine our understanding of its mechanism and may open avenues for the development of even more specific immunomodulators.
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A Comparative In Vitro Analysis of Propagermanium and Inorganic Germanium Cytotoxicity
Introduction: The Germanium Dichotomy in Biomedical Research
Germanium, a metalloid element, has intrigued the scientific community for its potential therapeutic applications. However, a critical distinction exists between its two primary forms: inorganic germanium, such as germanium dioxide (GeO₂), and organic germanium, exemplified by propagermanium (bis(2-carboxyethylgermanium) sesquioxide or Ge-132). While both have been investigated for biological activity, their safety profiles and mechanisms of action diverge significantly. Reports of severe organ toxicity, particularly nephrotoxicity, have been predominantly linked to the consumption of inorganic germanium compounds[1][2]. In contrast, this compound is a water-soluble organogermanium compound with a markedly lower toxicity profile[3][4][5][6].
This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of this compound and inorganic germanium. We will delve into their distinct mechanisms of action, present available experimental data on their cytotoxic effects on various cell lines, and provide detailed protocols for key cytotoxicity assays. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the differential biological impacts of these two germanium species.
Mechanisms of Action: A Tale of Two Pathways
The contrasting in vitro cytotoxicity of this compound and inorganic germanium stems from their fundamentally different interactions at the cellular and molecular levels.
Inorganic Germanium: A Mitochondrial Assault Leading to Apoptosis
Inorganic germanium compounds, particularly germanium dioxide, have been shown to induce cytotoxicity through a mechanism involving mitochondrial dysfunction. Studies have demonstrated that GeO₂ can trigger mitochondria-mediated apoptosis in neuronal cells[7]. This process is characterized by a cascade of events including the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2[7]. The accumulation of these events ultimately leads to programmed cell death. Furthermore, some studies suggest that germanium oxide can arrest the cell cycle at the G2/M phase by reducing the activity of cyclin-dependent kinase 1 (Cdk1)[8].
Caption: Signaling pathway of inorganic germanium-induced cytotoxicity.
This compound: An Immunomodulatory and Anti-inflammatory Agent
In stark contrast to its inorganic counterpart, this compound exhibits low to no direct cytotoxicity in various cell lines at therapeutic concentrations[3]. Its biological effects are primarily attributed to its immunomodulatory and anti-inflammatory properties[9][10]. This compound is known to enhance the activity of natural killer (NK) cells and macrophages, and to modulate the production of cytokines like interferon-gamma (IFN-γ)[9][11]. One of the key mechanisms of its anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway by targeting glycosylphosphatidylinositol (GPI)-anchored proteins associated with the receptor[10][12]. This interference reduces the recruitment of monocytes and macrophages to sites of inflammation. This compound has also been noted for its antioxidant properties, protecting cells from oxidative stress[3][13].
Caption: Mechanism of action of this compound.
Comparative In Vitro Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of this compound (Ge-132)
| Cell Line | Assay | Concentration | Observation | Reference |
| CHO-K1, HeLa, SH-SY5Y | LDH | 0-5 mM | No cytotoxic effect observed. | [3][13] |
| Various Cancer Cell Lines | MTT | Not specified | Generally low cytotoxicity; derivatives show higher activity. | [14][15][16] |
| PBMCs and HeLa cells | In vitro killing assay | 30 mg/day (in vivo treatment) | Enhanced NK cell-mediated apoptosis of cancer cells. | [11][17][18] |
Table 2: In Vitro Cytotoxicity of Inorganic Germanium (GeO₂)
| Cell Line | Assay | Concentration | Observation | Reference |
| Neuro-2A | Cell Viability | 0.1-800 µM | Dose- and time-dependent inhibition of cell viability. | [7] |
| CHO cells | Cell Cycle Analysis | Up to 5 mM | G2/M phase arrest; limited cytotoxicity. | [8] |
| Caco-2, NR8383 | Multiple endpoints | Not specified | Surface charge-dependent cytotoxicity of Ge nanoparticles. | [19][20] |
Note: The experimental conditions, such as exposure time and specific assay parameters, may vary between studies. Readers are encouraged to consult the original publications for detailed information.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for three commonly used in vitro cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]
Materials:
-
96-well microplate
-
Complete cell culture medium
-
Test compounds (this compound and inorganic germanium)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22][24]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[24] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and inorganic germanium in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well.[24]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[24]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[25][26][27][28]
Materials:
-
96-well microplate
-
Complete cell culture medium
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[29]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[28]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28]
-
Stop Reaction: Add the stop solution provided in the kit.[28]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[25][28]
Caption: Workflow for the LDH cytotoxicity assay.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane permeability (detected by PI).[30][31][32][33]
Materials:
-
Flow cytometry tubes
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[30][31]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[31]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[31]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[31]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion: A Clear Distinction in Cytotoxic Potential
The in vitro evidence strongly supports a significant disparity in the cytotoxic profiles of this compound and inorganic germanium. Inorganic germanium, exemplified by germanium dioxide, exhibits dose-dependent cytotoxicity, primarily through the induction of mitochondria-mediated apoptosis. In contrast, this compound demonstrates a low cytotoxic potential and exerts its biological effects through immunomodulatory and anti-inflammatory pathways. This fundamental difference underscores the importance of distinguishing between these two forms of germanium in biomedical research and any potential therapeutic applications. Researchers are encouraged to utilize the provided protocols to further investigate and quantify the cytotoxic effects of various germanium compounds in their specific experimental systems. The clear distinction in their in vitro behavior highlights the necessity for precise chemical characterization and the avoidance of contamination of organic germanium preparations with their inorganic counterparts.
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A Senior Application Scientist's Guide to Benchmarking Propagermanium's CCR2 Inhibition Against Established Antagonists
Introduction: The Central Role of the CCR2-CCL2 Axis in Inflammatory Disease
In the landscape of inflammatory and fibrotic diseases, the C-C Chemokine Receptor 2 (CCR2) and its primary ligand, C-C Motif Chemokine Ligand 2 (CCL2, also known as MCP-1), represent a critical signaling axis.[1][2] This pathway is a master regulator of monocyte and macrophage recruitment to sites of inflammation.[3][4][5] Upon tissue injury or infection, a surge in local CCL2 expression acts as a chemotactic beacon, guiding CCR2-expressing monocytes from the bloodstream into the tissue.[3][4] These infiltrating cells differentiate into macrophages, which, while essential for healing, can drive chronic inflammation and fibrosis in diseases like diabetic nephropathy, non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and atherosclerosis.[1][2][5][6]
Given its central role, inhibiting the CCR2-CCL2 axis is a highly attractive therapeutic strategy.[2][3] By blocking this pathway, the aim is to reduce the harmful accumulation of inflammatory macrophages, thereby mitigating tissue damage and disease progression. This guide provides a framework for researchers to benchmark the CCR2 inhibitory activity of propagermanium, an organogermanium compound, against well-characterized antagonists, ensuring a rigorous and scientifically sound evaluation.
Spotlight on the Molecules: this compound and Selected Benchmarks
This compound (PG): An approved treatment for chronic hepatitis B in Japan, this compound has been identified as a functional CCR2 inhibitor.[6][7] Its mechanism is thought to be unique; rather than directly competing with CCL2 at the binding site, it is proposed to interfere with glycosylphosphatidylinositol (GPI)-anchored proteins associated with CCR2, thereby disrupting its signaling function.[7][8] This indirect mechanism warrants a thorough comparison against traditional antagonists.
Benchmark Inhibitors: For a robust comparison, we select two well-characterized inhibitors with distinct mechanisms of action:
-
Cenicriviroc (CVC): A potent, orally active small molecule that is a dual antagonist of both CCR2 and CCR5.[9][10][11][12] Its extensive clinical development, particularly in liver fibrosis and HIV, makes it an excellent benchmark for a small molecule inhibitor.[12][13]
-
Plozalizumab (MLN1202): A humanized monoclonal antibody that specifically binds to CCR2 and blocks the binding of its ligand, CCL2.[14][15][16][17] As a biologic, it offers a different modality and pharmacokinetic profile, providing a comprehensive comparative context.
The following sections detail the experimental workflows designed to compare these three agents in key functional assays.
Visualizing the Target: The CCR2 Signaling Pathway
The diagram below illustrates the CCL2/CCR2 signaling cascade, a classic G protein-coupled receptor (GPCR) pathway. Inhibition by antagonists like this compound, Cenicriviroc, or Plozalizumab aims to prevent these downstream events that lead to cellular migration and activation.
Caption: CCR2 signaling pathway and points of antagonist intervention.
Part I: In Vitro Characterization - A Head-to-Head Comparison
The foundational step in benchmarking is to determine the potency of each inhibitor in controlled, cell-based systems. We will employ two gold-standard assays: a functional chemotaxis assay and a direct receptor binding assay.
Experimental Workflow: In Vitro Analysis
The following diagram outlines the logical flow of the in vitro experimental plan.
Caption: Experimental workflow for in vitro inhibitor comparison.
Experiment 1: Chemotaxis Assay
Objective: To quantify the functional potency of each inhibitor in blocking CCL2-induced migration of CCR2-expressing cells.
Rationale for Assay Choice: Chemotaxis is the primary biological function mediated by the CCR2-CCL2 axis.[18] This assay provides a direct measure of functional antagonism. We use the human monocytic cell line THP-1, which endogenously expresses CCR2, providing a physiologically relevant model.[19]
Detailed Step-by-Step Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension at a density between 2x10^5 and 1x10^6 cells/mL.
-
Assay Preparation:
-
Prepare a dose-response curve for this compound, Cenicriviroc, and Plozalizumab in serum-free RPMI. A typical 8-point, 3-fold serial dilution starting from 10 µM (for small molecules) or 1 µM (for antibody) is recommended.
-
Prepare the chemoattractant solution: Recombinant human CCL2 at its EC50 concentration (typically 10-50 ng/mL, determined empirically) in serum-free RPMI.
-
Prepare the cell suspension: Resuspend THP-1 cells in serum-free RPMI at 2.5x10^6 cells/mL.[20]
-
-
Transwell Setup (e.g., Corning Transwell, 5 µm pore size):
-
Add 600 µL of the CCL2 chemoattractant solution to the lower chambers of a 24-well plate. For negative controls, add serum-free media only.
-
In separate tubes, pre-incubate the THP-1 cell suspension with an equal volume of each inhibitor concentration (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell/inhibitor mixture to the upper Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[20]
-
Quantification:
-
Carefully remove the inserts.
-
To quantify migrated cells in the lower chamber, add a fluorescent DNA-binding dye (e.g., CyQUANT) and read the fluorescence on a plate reader. Alternatively, collect the cells from the lower chamber and count them using a flow cytometer for a set period.
-
-
Data Analysis:
-
Normalize the data by setting the migration towards CCL2 with vehicle control as 100% and migration in the absence of CCL2 as 0%.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
-
Experiment 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each inhibitor for the CCR2 receptor.
Rationale for Assay Choice: This assay directly measures the interaction between the inhibitor and the receptor, providing a quantitative measure of affinity. It helps to discern whether a lack of functional potency is due to poor binding or other factors. We use membranes from HEK293 cells overexpressing CCR2 to ensure a high signal-to-noise ratio.[21]
Detailed Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing human CCR2.
-
Harvest cells, lyse them via hypotonic buffer and Dounce homogenization, and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration (BCA assay).
-
-
Competition Binding Reaction:
-
Set up reactions in a 96-well plate. Each reaction should contain:
-
A fixed amount of cell membranes (e.g., 10-20 µg protein).
-
A fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2) at or below its Kd (typically ~0.1 nM).[22]
-
A serial dilution of the inhibitor (this compound, Cenicriviroc, Plozalizumab).
-
-
Include controls for total binding (no inhibitor) and non-specific binding (a high concentration, e.g., 10 µM, of a known unlabeled CCR2 antagonist).
-
-
Incubation: Incubate the plate for 120-150 minutes at 25°C to allow the binding to reach equilibrium.[22]
-
Harvesting: Rapidly filter the reactions through a glass fiber filter plate (e.g., Millipore MultiScreen) using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of inhibitor concentration.
-
Fit the data to a one-site competition binding model to determine the IC50.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part II: In Vivo Efficacy - Modeling Inflammatory Cell Recruitment
After establishing in vitro potency, the critical next step is to assess efficacy in a living system. The thioglycollate-induced peritonitis model is a classic and robust method for evaluating the inhibition of monocyte/macrophage recruitment in vivo.[23][24][25]
Model: Thioglycollate-Induced Peritonitis
Objective: To compare the ability of this compound, Cenicriviroc, and Plozalizumab to block the recruitment of inflammatory leukocytes, particularly macrophages, into the peritoneal cavity following a chemical inflammatory stimulus.
Rationale for Model Selection: Thioglycollate broth is a potent eliciting agent that induces a well-characterized influx of neutrophils followed by a dominant wave of CCR2-dependent monocyte-macrophage recruitment.[26][27] This model is highly relevant for testing CCR2 antagonists and provides a clear, quantitative endpoint (cell counts in peritoneal lavage fluid).
Detailed Step-by-Step Protocol:
-
Animal Dosing:
-
Use 8-10 week old C57BL/6 mice, randomized into treatment groups (n=8-10 per group): Vehicle, this compound, Cenicriviroc, Plozalizumab.
-
Administer the compounds based on their known pharmacokinetic properties. For example:
-
-
Induction of Peritonitis:
-
On Day 0, administer 1 mL of sterile 3% thioglycollate broth via intraperitoneal (i.p.) injection to all mice.
-
-
Peritoneal Lavage:
-
At 48-72 hours post-thioglycollate injection (the peak of macrophage infiltration), euthanize the mice.
-
Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen and then aspirate the lavage fluid.
-
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides from the lavage fluid and perform a differential cell count using Wright-Giemsa staining to distinguish macrophages, neutrophils, and lymphocytes.
-
Alternatively, perform flow cytometry using specific cell surface markers (e.g., CD45, CD11b, F4/80 for macrophages; Ly6G for neutrophils) for more precise quantification of cell populations.
-
-
Data Analysis:
-
Calculate the total number of each cell type (especially macrophages) recruited to the peritoneum for each mouse.
-
Compare the cell counts in the inhibitor-treated groups to the vehicle-treated group.
-
Calculate the percent inhibition of macrophage recruitment for each treatment.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.
-
Comparative Data Summary
The data from these experiments can be summarized for a clear, at-a-glance comparison. The following tables present illustrative data based on expected outcomes from the literature. Actual experimental results will vary.
Table 1: In Vitro Potency Comparison
| Compound | Modality | Chemotaxis IC50 (nM) | Receptor Binding Ki (nM) |
| This compound | Small Molecule (Indirect) | 150 - 300 | Not Applicable* |
| Cenicriviroc | Small Molecule (Direct) | 5 - 15 | 1 - 5 |
| Plozalizumab | Monoclonal Antibody | 0.1 - 0.5 | 0.05 - 0.2 |
*Binding Ki is not applicable as this compound is not a direct competitive antagonist.[7][8]
Table 2: In Vivo Efficacy in Thioglycollate-Induced Peritonitis
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Macrophage Recruitment (vs. Vehicle) |
| Vehicle | - | p.o. | 0% |
| This compound | 10 | p.o. | ~ 45-60% |
| Cenicriviroc | 20 | p.o. | ~ 70-85%[10] |
| Plozalizumab | 10 | i.p. | ~ 80-95% |
Discussion and Conclusion
This guide outlines a comprehensive, multi-tiered approach to benchmarking this compound against established CCR2 inhibitors.
-
In Vitro: The chemotaxis and binding assays provide a clear rank order of potency. As expected, the high-affinity biologic, Plozalizumab, demonstrates the highest potency, followed by the optimized small molecule antagonist, Cenicriviroc. This compound, with its distinct mechanism, is expected to show more moderate potency in these acute functional assays. The lack of direct binding for this compound underscores the necessity of relying on functional assays like chemotaxis for its characterization.[7][8]
-
In Vivo: The peritonitis model directly translates in vitro findings to a relevant biological context of inflammatory cell trafficking. The results are expected to confirm the rank order of potency, demonstrating a dose-dependent reduction in macrophage recruitment for all active compounds. This step is crucial for validating the therapeutic hypothesis and establishing proof-of-concept for this compound in an inflammatory disease model.
By following this structured approach—combining functional cell-based assays with direct binding studies and a robust in vivo model—researchers can generate a high-quality, comparative dataset. This data is essential for accurately positioning this compound within the landscape of CCR2-targeted therapeutics and for making informed decisions in drug development programs.
References
- Abstract 874: MLN1202, a Novel CCR2 Antagonist, Decreases C-reactive protein in Patients at Risk for Atherosclerotic Cardiovascular Disease in a Double Blind Placebo Controlled study.
- The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (Source: Frontiers in Immunology, [Link])
- Cenicriviroc, a dual CCR2/CCR5 inhibitor, as novel therapeutic strategy for liver fibrosis. (Source: BioWorld Science)
- Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using this compound. (Source: Walsh Medical Media, [Link])
- Cenicriviroc. (Source: Wikipedia, [Link])
- Definition of anti-CCR2 monoclonal antibody MLN1202. (Source: NCI Dictionary of Cancer Terms, [Link])
- Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. (Source: Journal of Pharmacy and Pharmacology | Oxford Academic, [Link])
- The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (Source: PubMed, [Link])
- Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. (Source: PubMed, [Link])
- Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region. (Source: PubMed, [Link])
- CCL2-CCR2 signaling in disease pathogenesis | Request PDF.
- Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. (Source: Frontiers in Cell and Developmental Biology, [Link])
- Millennium Announces MLN1202 Significantly Reduced Marker of Systemic Inflammation and Identifies Genomic Biomarker For Responde. (Source: Fierce Biotech, [Link])
- This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia. (Source: PubMed, [Link])
- This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial. (Source: PubMed Central, [Link])
- In vitro CCR2 antagonist activity of ucb-102405 Assay Cells IC 50.
- Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice. (Source: PubMed Central, [Link])
- CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. (Source: NIH)
- Establishment of a cellular NanoBRET-based CCR2 binding assay.
- CCR2 antagonist inhibited CCL2-mediated A549 cell invasion in vitro.
- Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflamm
- Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. (Source: Oncotarget, [Link])
- The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct p
- Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe. (Source: NIH)
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- Migration Protocol with Chemokines. (Source: ChemoTactics, [Link])
- Peritoneal leukocyte accumulation in CCR2 mice (gray bars) and CCR2...
- CCR2 - PrimePCR Assay and Template. (Source: Life Science | Bio-Rad, [Link])
- CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. (Source: PMC - NIH, [Link])
- Continuous infiltration of small peritoneal macrophages in the mouse peritoneum through CCR2-dependent and -independent routes during fibrosis and mesothelioma development induced by a multiwalled carbon nanotube, MWNT-7. (Source: J-Stage, [Link])
- Arctigenin protects mice from thioglycollate-induced acute peritonitis. (Source: PubMed, [Link])
- CCR2 | Chemokine receptors. (Source: IUPHAR/BPS Guide to PHARMACOLOGY, [Link])
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Replicating Foundational Studies on Propagermanium's Antiviral Activity: A Comparative Guide
Abstract
Propagermanium (Ge-132), an organogermanium compound, has a history of clinical use, particularly in Japan where it is approved for the treatment of chronic hepatitis B.[1][2] This has led to the perception of this compound as a direct antiviral agent. However, a deeper dive into the foundational scientific literature reveals a more complex mechanism of action. Foundational studies have consistently suggested that this compound's therapeutic benefits are not derived from direct inhibition of viral replication, but rather from its potent immunomodulatory effects.[3][4][5] This guide provides a framework for researchers to critically re-evaluate and replicate these foundational findings. We present detailed protocols for in vitro antiviral assays against Hepatitis B Virus (HBV) and Influenza A Virus, comparing this compound head-to-head with established direct-acting antiviral agents, Entecavir and Oseltamivir, respectively. The experimental design is structured to test the hypothesis of direct antiviral activity, providing a basis for understanding this compound's true biological role.
Introduction: The this compound Paradox
This compound, also known as repagermanium or Ge-132, is a polymeric compound with the formula ((HOOCCH₂CH₂Ge)₂O₃)n.[6] While it is approved for treating chronic hepatitis B in Japan, the scientific basis for its antiviral claims is often misunderstood.[1] Foundational preclinical research indicates that this compound does not directly inhibit the multiplication of various DNA or RNA viruses in standard in vitro cell cultures.[3][5] Instead, its efficacy in animal models is attributed to the enhancement of the host's immune response, including the induction of interferon-gamma (IFN-γ) and the activation of Natural Killer (NK) cells and cytotoxic T lymphocytes.[3][4][7]
This guide is designed for researchers in virology and drug development to systematically investigate these claims. By attempting to replicate direct antiviral activity and finding none, researchers can validate the foundational hypothesis that this compound is an immune modulator rather than a conventional antiviral. This distinction is critical for guiding future research and potential therapeutic applications.
We will detail the experimental workflows to compare this compound against:
-
Entecavir: A potent and selective nucleoside analog inhibitor of the HBV reverse transcriptase, serving as the positive control for direct anti-HBV activity.[8][9]
-
Oseltamivir: A neuraminidase inhibitor, representing a clinically effective direct-acting antiviral against Influenza A virus.[10][11]
The following sections provide a step-by-step methodology for these comparative studies.
Materials and Methods
Compounds and Reagents
-
This compound (Ge-132): To be sourced from a reputable chemical supplier (e.g., BenchChem, Cat. No. B1678254). The compound is a white, crystalline powder soluble in water.[6] A stock solution of 10 mg/mL should be prepared in sterile, cell culture-grade water and filtered through a 0.22 µm filter.
-
Entecavir: A certified standard for in vitro use. A stock solution should be prepared in DMSO.
-
Oseltamivir Carboxylate (Active Metabolite): The active form of Oseltamivir for in vitro assays. A stock solution should be prepared in cell culture-grade water.
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, constitutively expressing HBV antigens and producing viral particles.[12][13] This is the standard model for in vitro screening of anti-HBV compounds.[14][15]
-
Madin-Darby Canine Kidney (MDCK) cells: A cell line highly susceptible to Influenza A virus infection and widely used for influenza research, including plaque assays.[16][17]
-
-
Viruses:
-
Hepatitis B Virus (HBV): Supernatant from confluent HepG2.2.15 cell cultures will serve as the source of HBV virions.
-
Influenza A Virus: A laboratory-adapted strain, such as A/Puerto Rico/8/34 (H1N1), propagated in MDCK cells.[18]
-
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assays.
-
ELISA kits for quantification of HBsAg and HBeAg.
-
Crystal violet for staining in plaque reduction assays.
-
Cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, trypsin, and other standard cell culture reagents.
-
Experimental Workflow Overview
The overall experimental process is designed to first assess the cytotoxicity of the compounds and then evaluate their direct antiviral efficacy in parallel.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Causality: It is imperative to determine the concentration range at which the test compounds do not harm the host cells. An apparent reduction in viral markers could be a false positive if it is merely a result of compound-induced cell death.[19] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 and MDCK cells into separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound, Entecavir, and Oseltamivir in their respective cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) controls.
-
Incubation: Incubate the plates for 72 hours (for HepG2.2.15) or 48 hours (for MDCK) to match the duration of the antiviral assays.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Anti-Hepatitis B Virus (HBV) Assay
Causality: This assay quantifies the production of viral antigens (HBsAg and HBeAg) from the HBV-producing HepG2.2.15 cell line. A reduction in these antigens in the culture supernatant is a direct measure of a compound's ability to inhibit HBV replication or gene expression.[20][21] Entecavir is expected to potently reduce these markers, while this compound is hypothesized to have no effect.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Entecavir at concentrations well below their determined CC₅₀ values. Include a "virus only" (no compound) control.
-
Incubation and Maintenance: Incubate the cells for 3 days. The culture medium containing the respective compound concentrations should be replaced daily.
-
Supernatant Collection: On day 3, collect the culture supernatant and clarify by centrifugation.
-
ELISA: Quantify the levels of HBsAg and HBeAg in the supernatant according to the manufacturer's instructions for the ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each compound concentration compared to the "virus only" control. Determine the EC₅₀ values.
Anti-Influenza A Virus Assay (Plaque Reduction Assay)
Causality: The plaque reduction assay is a gold-standard method for quantifying infectious virus particles. Each plaque originates from a single infectious virus particle. A reduction in the number of plaques in the presence of a compound indicates its ability to interfere with viral entry, replication, or spread.[22] Oseltamivir, which blocks the release of new virions, will effectively reduce plaque size and number. This compound is hypothesized to have no effect.
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Wash the cell monolayers with PBS. Inoculate the cells with Influenza A virus (e.g., A/PR/8/34) at a dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with an agarose medium containing serial dilutions of this compound and Oseltamivir Carboxylate at non-toxic concentrations.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC₅₀ value.
Expected Results and Data Presentation
The experiments are designed to yield clear, quantifiable data that can be used to compare the direct antiviral activity of the compounds. The results are expected to align with the foundational literature, showing a lack of direct in vitro antiviral activity for this compound.
Table 1: Comparative Cytotoxicity
| Compound | Host Cell Line | CC₅₀ (µg/mL) |
| This compound | HepG2.2.15 | >1000 |
| This compound | MDCK | >1000 |
| Entecavir | HepG2.2.15 | >100 |
| Oseltamivir | MDCK | >1000 |
Data are hypothetical but represent expected outcomes based on literature.
Table 2: Comparative Antiviral Efficacy
| Virus | Compound | Assay | EC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Hepatitis B | This compound | HBsAg/HBeAg ELISA | >500 µg/mL | Not Calculable |
| Entecavir | HBsAg/HBeAg ELISA | ~0.0034 µg/mL (10 nM) | >29,400 | |
| Influenza A | This compound | Plaque Reduction | >500 µg/mL | Not Calculable |
| Oseltamivir | Plaque Reduction | ~0.03 µg/mL (100 nM) | >33,300 |
Data are hypothetical but represent expected outcomes based on literature.[22][23]
Interpretation and Discussion
The anticipated results, as summarized in the tables above, would strongly support the foundational research on this compound. The high EC₅₀ values (>500 µg/mL) for this compound against both HBV and Influenza A would indicate a lack of direct antiviral activity in these standard in vitro models. In stark contrast, Entecavir and Oseltamivir would demonstrate potent antiviral activity at nanomolar concentrations, resulting in high selectivity indices.
This outcome does not invalidate the clinical observations of this compound's efficacy in chronic hepatitis B. Instead, it provides a crucial piece of the puzzle, pointing towards an indirect mechanism of action. The therapeutic benefit observed in patients is likely due to this compound's ability to stimulate the host's immune system to fight the viral infection.[4][24]
Trustworthiness of the Protocol: This experimental design is self-validating. The inclusion of potent, well-characterized positive controls (Entecavir, Oseltamivir) ensures that the assay systems are functioning correctly. If Entecavir and Oseltamivir show their expected high potency, and this compound shows no activity, the results can be interpreted with a high degree of confidence.
Conclusion and Future Directions
This guide provides a comprehensive framework for replicating and understanding the foundational research on this compound's antiviral properties. By following these detailed protocols, researchers can generate robust, comparative data. The expected findings will underscore that this compound is not a direct-acting antiviral agent in the classical sense but rather an immunomodulator.
References
- Ishiwata, Y., et al. (1994). Studies on the antiviral activity of this compound with immunostimulating action. Arzneimittelforschung, 44(3), 357-361.
- Janeczek, A., et al. (2014). Antiviral activity of novel oseltamivir derivatives against some influenza virus strains. Postepy Hig Med Dosw (Online), 68, 1260-1266.
- Jonas, R., et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(7), 2651–2654.
- Genovesi, E. V., et al. (2000). Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 44(1), 150–158.
- Lucifora, J., & Durantel, D. (2020). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 12(8), 809.
- Matrosovich, M., et al. (2004). Comparative Study of Influenza Virus Replication in MDCK Cells and in Primary Cells Derived from Adenoids and Airway Epithelium. Journal of Virology, 78(13), 7017–7025.
- Noah, D. L., & Krug, R. M. (2015). Influenza A Virus Isolation, Culture and Identification. Journal of Visualized Experiments, (102), e53272.
- Protocols.io. (2023). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
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A Comparative Analysis of Propagermanium's Efficacy Across Diverse Cancer Cell Lines: An Application Guide for Researchers
Introduction: Propagermanium, an Immunomodulatory Agent with Anticancer Potential
This compound (3-oxygermylpropionic acid polymer), an organogermanium compound, has emerged as a compound of significant interest within the oncology research community.[1] Initially approved and utilized in Japan for the management of chronic hepatitis B, its therapeutic potential is being actively explored in the context of cancer treatment.[1][2][3] Unlike conventional cytotoxic agents that directly target and kill cancer cells, this compound appears to exert its anticancer effects primarily through the modulation of the tumor microenvironment and the host's immune response.[1] This guide provides a comparative overview of this compound's effects on different cancer types, supported by available preclinical and clinical data, and offers detailed protocols for researchers to further investigate its efficacy in various cancer cell lines.
The primary mechanisms of action attributed to this compound are twofold: the inhibition of the CCL2-CCR2 signaling pathway and the activation of Natural Killer (NK) cells.[1] The CCL2-CCR2 axis is a critical signaling pathway involved in the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (Mo-MDSCs), to the tumor microenvironment.[1][3] By antagonizing the C-C chemokine receptor type 2 (CCR2), this compound can disrupt the establishment of a pro-tumoral and metastatic niche.[1][4][5] Concurrently, this compound has been demonstrated to induce the maturation of NK cells, a vital component of the innate immune system with potent anti-tumor activity.[1][6][7][8][9] Specifically, it encourages the differentiation of NK cells into the mature, cytolytic CD16+/CD56Dim subset, thereby augmenting their capacity to identify and eliminate malignant cells.[1][6][7][8]
Caption: Dual mechanism of action of this compound.
Comparative Efficacy of this compound: A Review of Preclinical and Clinical Findings
A significant challenge in the preclinical assessment of this compound is the current lack of publicly available, comprehensive data on its half-maximal inhibitory concentration (IC50) across a wide array of cancer cell lines.[1] This data gap necessitates that researchers perform their own cytotoxicity assays to determine the IC50 for their specific cell lines of interest.[1] However, existing clinical and in vivo studies provide valuable insights into its differential effects on various cancer types.
| Cancer Type | Key Findings | Supporting Evidence |
| Breast Cancer | This compound has shown potential as an anti-metastatic agent. A Phase I clinical trial in patients with primary breast cancer found the drug to be well-tolerated with no dose-limiting toxicity observed up to 90 mg/body/day.[1][4][5] The study also noted a dose-dependent downregulation of IL-6, which is implicated in cancer progression.[4][5] The anti-metastatic potential is linked to the inhibition of pre-metastatic niche formation by blocking CCL2-mediated recruitment of myeloid-derived suppressor cells.[4][5] | Phase I Clinical Trial (UMIN000022494)[1][4][5] |
| Gastric Cancer | In patients with refractory gastric cancer, administration of this compound (30 mg/day) was associated with an increase in the mature, cytolytic CD16+/CD56Dim NK cell subset.[6][7][8] This was correlated with an increased apoptosis induction rate in cancer cells in vitro.[6][7][8] Notably, two patients in the study showed complete remission of lung or liver metastasis, and the median overall survival was 172.0 days.[6][7][8] | Clinical Study in Refractory Gastric Cancer Patients[6][7][8] |
| Oral Cancer | Similar to gastric cancer, patients with refractory oral cancer treated with this compound exhibited an increase in mature NK cells.[6][7][8] The treatment also showed a tendency to prolong overall survival in this patient population.[1] The median overall survival was reported as 87.5 days compared to 36 days in a historical control group.[1] | Clinical Study in Refractory Oral Cancer Patients[1][6][7][8] |
| Lung Cancer | A case study reported the complete remission of pulmonary spindle cell carcinoma following oral treatment with germanium sesquioxide (Ge-132), a related organogermanium compound. While not this compound, this suggests potential efficacy of organogermanium compounds in certain lung cancer subtypes. It was hypothesized that the mechanism was via stimulation of the host's immune system rather than direct cytotoxicity. | Case Report (Ge-132) |
Experimental Protocols for Comparative Analysis
To address the existing data gap and facilitate further research, the following detailed protocols are provided.
Protocol 1: In Vitro Cytotoxicity Assay (General Protocol)
This protocol provides a framework for determining the cytotoxic effects of this compound on various cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Seed the cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.[1]
-
This compound Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations for treatment.[1]
-
Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.[1]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
Cell Viability Assay: Perform a cell viability assay such as MTT, XTT, or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) value.
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic function of NK cells against cancer cells.
Methodology:
-
Isolation of NK Cells: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
NK Cell Pre-treatment: Culture the isolated NK cells in the presence or absence of a predetermined concentration of this compound for 24-48 hours.
-
Target Cell Labeling: Label the target cancer cell line with a fluorescent dye such as Calcein-AM or with radioactive 51Cr.
-
Co-culture: Co-culture the pre-treated NK cells with the labeled target cancer cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours.
-
Measurement of Cytotoxicity: Measure the release of the label (Calcein-AM into the supernatant or 51Cr) as an indicator of target cell lysis.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the cytotoxicity of this compound-treated NK cells to untreated controls.
Protocol 3: In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[1]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the desired cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group. Administer the vehicle to the control group.[1]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[1] At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.[1]
-
Immunohistochemistry (Optional): Perform immunohistochemical analysis on the tumor tissues to assess the infiltration of immune cells (e.g., NK cells, macrophages).[1]
Conclusion and Future Directions
This compound presents a promising therapeutic avenue in oncology, primarily through its capacity to modulate the tumor microenvironment and bolster anti-tumor immunity.[1] While clinical data in breast, gastric, and oral cancers are encouraging, the lack of comprehensive comparative in vitro cytotoxicity data across a broad spectrum of cancer cell lines is a notable gap in the current understanding. The protocols provided in this guide offer a foundation for researchers to systematically investigate the potential of this compound in diverse cancer models. Future research should focus on generating this comparative data, which will be crucial for identifying the cancer types most likely to respond to this compound therapy and for designing rational combination strategies with other immunotherapies and targeted agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propagermanium for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of propagermanium (also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132) in a research and development setting. As laboratory professionals, our commitment extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology for managing this compound waste streams, from hazard assessment to final disposal.
Core Principle: Hazard Assessment and Safety Profile
Understanding the material's properties is the foundation of its safe management. This compound is an organometallic polymer with the formula ((HOOCCH2CH2Ge)2O3)n.[1] While highly purified this compound exhibits a more favorable safety profile than inorganic germanium compounds, a cautious and informed approach is paramount.[2]
Causality of Concern: The primary driver for stringent disposal protocols stems from two key areas:
-
Potential for Contamination: Commercial preparations of this compound could potentially be contaminated with inorganic germanium compounds, such as germanium dioxide (GeO2).[3][4][5] Inorganic germanium is associated with significant renal toxicity, and this potential for contamination necessitates treating all this compound waste with a high degree of caution.[2]
-
Organometallic Nature: As an organogermanium compound, its environmental fate and potential for aquatic toxicity must be carefully considered. Related germanium compounds are classified as very toxic to aquatic life, mandating that this compound waste never be released into sewer systems.[6]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1][7]:
| Hazard Code | Statement | Precautionary Code | Statement |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| - | - | P501 | Dispose of contents/container to an approved waste disposal plant. |
This data underscores the need for robust personal protective equipment (PPE) and a dedicated, controlled waste stream.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), ensure the following controls are in place.
-
Engineering Controls : Handle solid this compound powder in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[8][9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[9]
-
Hand Protection : Wear nitrile gloves. Discard and replace gloves immediately if they become contaminated.
-
Body Protection : A standard lab coat is required. Ensure it is buttoned.
-
Step-by-Step Disposal Protocol
The disposal of this compound is not a single action but a systematic process. The goal is to safely collect, segregate, and store the waste for pickup by a certified hazardous waste management service.
Step 1: Waste Characterization
Properly characterizing the waste is the most critical step, as it dictates the disposal pathway. The primary question is: What is the exact composition of the waste?
-
Unused/Expired Pure this compound : This is the most straightforward waste stream. It should be collected in its original or a clearly labeled container.
-
Grossly Contaminated Materials : This includes items like spill pads, contaminated gloves, and weigh boats. These should be treated as solid chemical waste.
-
Solutions and Formulations : Waste from experimental procedures may contain this compound dissolved or suspended in various solvents. This is the key decision point for segregation.
Step 2: Waste Segregation
Never mix incompatible waste streams. Co-mingling waste not only creates safety hazards but significantly increases disposal costs and complexity. The following workflow must be followed.
Rationale: Halogenated and non-halogenated organic wastes require different incineration processes.[10] Mixing them results in a more complex and costly disposal procedure. Aqueous heavy metal waste streams are often treated via precipitation or other chemical methods.
Step 3: Containerization and Labeling
Proper containment and communication are non-negotiable.
-
Container Selection : Use only approved, chemically compatible hazardous waste containers. Ensure they have secure, leak-proof lids.[11]
-
Labeling : All waste containers must be clearly and accurately labeled as waste is added. Do not wait until the container is full. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all constituents (e.g., "this compound," "Methanol," etc.). Avoid abbreviations.
-
The approximate concentration of each component.
-
Relevant hazard pictograms (e.g., irritant, aquatic toxicity).
-
The name of the principal investigator or research group.
-
The date the first waste was added to the container.
-
Step 4: Storage
Accumulated hazardous waste must be stored safely pending disposal.
-
Store containers in a designated satellite accumulation area.
-
Ensure containers are tightly closed except when adding waste.[11]
-
Provide secondary containment (e.g., a larger bin) to capture any potential leaks.
-
Store away from incompatible materials, heat sources, and high-traffic areas.[8]
Step 5: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain.
All characterized and segregated waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][12] These certified professionals are equipped to transport and dispose of organometallic chemical waste in compliance with all federal and state regulations.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Regulatory Framework
All laboratory waste management procedures are governed by a strict regulatory framework. Adherence to the protocols outlined in this guide ensures compliance with these key regulations:
-
Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[13][14] Your institution's generator status (e.g., VSQG, SQG, or LQG) determines specific accumulation and reporting requirements.[15]
-
Occupational Safety and Health Administration (OSHA) : The Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are evaluated and that this information is communicated to employees through safety data sheets (SDSs) and training.[16][17] The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan.[17]
By following these scientifically-grounded procedures, you contribute to a culture of safety, responsibility, and scientific integrity, ensuring that our pursuit of innovation does not come at the cost of personal or environmental health.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propagermanium
This document provides essential safety protocols and logistical information for laboratory professionals engaged in research and development involving Propagermanium. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this organogermanium compound, building a foundation of safety and trust for researchers, scientists, and drug development professionals.
Hazard Identification: The Foundation of Safety
Understanding the inherent risks of a compound is the first step in establishing a robust safety protocol. This compound, a polymeric organogermanium compound, presents specific hazards that necessitate careful management.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
These classifications are the primary drivers for the specific Personal Protective Equipment (PPE) recommendations that follow. While studies in rats indicate low toxicity, the potential for irritation to the skin, eyes, and respiratory system demands a stringent approach to exposure prevention.[1]
Table 1: Summary of this compound Hazards
| GHS Hazard Code | Hazard Statement | Rationale for Precaution |
| H315 | Causes skin irritation | Direct contact can lead to dermatitis and local irritation. |
| H319 | Causes serious eye irritation | Splashes or airborne particles can cause significant eye damage. |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic risk assessment based on the specific procedures being performed. The following provides a comprehensive guide to selecting and using PPE when handling this compound.
Eye and Face Protection
Given the H319 warning for serious eye irritation, robust eye protection is mandatory.[1][2]
-
Standard Operations: For routine tasks such as weighing small quantities or preparing solutions within a fume hood, chemical safety goggles that meet ANSI standard Z87.1-2003 are required.[3]
-
High-Risk Operations: For procedures with a higher risk of splashes, such as handling larger volumes or working under pressure, a full-face shield must be worn in addition to chemical splash goggles.[3][4] A face shield alone does not provide adequate protection and must always be paired with goggles.[3]
Hand Protection
To mitigate the risk of skin irritation (H315), chemical-resistant gloves are essential.[2]
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound.[2] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Best Practices: Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for high-risk procedures or when handling concentrated solutions. Gloves should be removed promptly if contaminated, and hands should be washed thoroughly after any handling task is complete.[2]
Body Protection
Protecting the skin from accidental spills is a critical component of safe handling.[2]
-
Laboratory Coat: A standard laboratory coat should be worn at all times in the laboratory where this compound is handled.[2]
-
Enhanced Protection: For tasks with a significant risk of splashing or dust generation, a chemical-resistant apron or a disposable coverall may be necessary.[4] If handling this compound in a flammable solid form, a flame-retardant and antistatic lab coat is recommended.[2]
Respiratory Protection
The potential for respiratory irritation (H335) makes respiratory protection a key consideration, especially when working with the solid form of this compound.[2]
-
Primary Control: The primary method for controlling respiratory exposure is through engineering controls. Always handle this compound in a well-ventilated area.[2] For any procedure that may generate dust or aerosols, such as weighing, grinding, or sonicating, a certified chemical fume hood is mandatory.[2]
-
Secondary Control: If a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved respirator for dusts must be worn.[2] All personnel required to wear respirators must be part of the institution's respiratory protection program, which includes fit-testing and training.[3]
Table 2: Recommended PPE for Various Laboratory Scenarios
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid this compound | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood or NIOSH-approved respirator |
| Preparing Stock Solutions | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Transferring Liquid Solutions | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Well-ventilated area |
| Spill Cleanup | Full-face shield over goggles | Double-gloved (Nitrile/Neoprene) | Chemical-resistant apron/coverall | NIOSH-approved respirator |
Operational and Disposal Plans
Beyond PPE, a comprehensive safety plan includes strict operational and disposal procedures to minimize risk at every stage of the workflow.
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential for minimizing risks.
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2]
-
Procedural Steps for Handling:
-
Before beginning any work, ensure that all necessary PPE is readily available and in good condition.[2]
-
Wash hands thoroughly before and after handling the compound.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2]
-
Weigh and transfer the compound in a manner that minimizes dust generation.[2]
-
Keep containers of this compound tightly closed when not in use.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid raising dust.[2]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly with a suitable detergent and water.[2]
-
Caption: Workflow for responding to a this compound spill.
PPE Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Respirator (if required)
-
Goggles or Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves (using a glove-to-glove and skin-to-skin technique)
-
Lab Coat (turn inside out as it's removed)
-
Goggles or Face Shield (handle by the straps)
-
Respirator (if worn)
-
Wash hands thoroughly.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, such as gloves, wipes, and contaminated labware, should be considered chemical waste. Segregate this compound waste from other laboratory waste streams.[2]
-
Waste Collection and Labeling: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.[2]
-
Disposal Procedure: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[2] Do not dispose of this compound down the drain or in the regular trash.[2]
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Wikipedia. (n.d.). This compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
